Sigma-1 receptor antagonist 1
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O/c1-14-17(21)19(25-13-5-12-24-10-3-2-4-11-24)23-18(22-14)15-6-8-16(20)9-7-15/h6-9H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFUOAXHQLXDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)OCCCN3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Endogenous Ligands for the Sigma-1 Receptor
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM). It is distinct from classical G protein-coupled or ionotropic receptors and plays a crucial role in cellular stress responses, calcium signaling, and neuronal plasticity. While a vast number of synthetic ligands have been developed, the identity and physiological relevance of its endogenous ligands have been a significant area of research. This guide provides a comprehensive overview of the currently identified endogenous ligands for the σ1R, their binding characteristics, the signaling pathways they modulate, and the experimental protocols used for their characterization.
Identified Endogenous Ligands
Several classes of endogenous molecules have been identified as ligands for the Sigma-1 receptor. These include neurosteroids, a tryptamine (B22526) derivative, and sphingolipids.
Neurosteroids
Neurosteroids are synthesized in the central nervous system and are potent modulators of neuronal activity. Several have been shown to interact directly with the σ1R, acting as either agonists or antagonists.
-
Progesterone: Considered a potent endogenous antagonist of the σ1R.[1][2] Its affinity for the receptor is the highest among the neurosteroids.[2]
-
Dehydroepiandrosterone Sulfate (DHEA-S): Functions as a σ1R agonist.[2]
-
Pregnenolone Sulfate (PREG-S): Also acts as a σ1R agonist.[2]
-
Testosterone: Shows partial affinity for the σ1R, though its specific actions are less clear.
Tryptamines
-
N,N-Dimethyltryptamine (DMT): This naturally occurring hallucinogen is considered an endogenous agonist for the σ1R.[3][4] Biochemical, physiological, and behavioral studies support the hypothesis that DMT acts as a ligand for the σ1R.[3]
Sphingolipids
Sphingolipids are a class of lipids that play important roles in signal transduction and cell recognition.
-
Sphingosine: This bioactive sphingoid base has been identified as an endogenous agonist for the σ1R.[5]
-
N,N'-Dimethylsphingosine (DMS): A dimethylated derivative of sphingosine, also functions as an endogenous σ1R agonist.
Quantitative Data: Binding Affinities
The binding affinity of these endogenous ligands to the σ1R has been determined using various experimental techniques, primarily competitive radioligand binding assays. The inhibition constant (Ki) or dissociation constant (Kd) is used to quantify this affinity.
| Endogenous Ligand | Ligand Class | Functional Activity | Binding Affinity (Ki / Kd) | Species / Tissue | Radioligand Competitor | Reference |
| Progesterone | Neurosteroid | Antagonist | 268 nM (Ki) | Guinea Pig Brain | --INVALID-LINK---SKF 10047 | [2] |
| Progesterone | Neurosteroid | Antagonist | 175 nM (Ki) | Rat Brain | --INVALID-LINK---SKF 10047 | [6] |
| Progesterone | Neurosteroid | Antagonist | 36 nM (Ki) | Rat Forebrain | --INVALID-LINK---SKF 10047 | [2] |
| DHEA-S | Neurosteroid | Agonist | Micromolar Range (Ki) | - | [3H]SKF-10,047 | [7] |
| Pregnenolone Sulfate | Neurosteroid | Agonist | Micromolar Range (Ki) | - | [3H]SKF-10,047 | [7] |
| N,N-Dimethyltryptamine (DMT) | Tryptamine | Agonist | 14.75 µM (Kd) | - | --INVALID-LINK---pentazocine | [4][8] |
| D-erythro-sphingosine | Sphingolipid | Agonist | 140 nM (Kd) | Purified Guinea Pig σ1R | --INVALID-LINK---pentazocine | [9] |
| D-erythro-sphingosine | Sphingolipid | Agonist | 13 µM (Ki) | Guinea Pig Liver Membranes | --INVALID-LINK---pentazocine | [5] |
| N,N-dimethylsphingosine | Sphingolipid | Agonist | 115 nM (Kd) | Purified Guinea Pig σ1R | --INVALID-LINK---pentazocine | [9] |
| N,N-dimethylsphingosine | Sphingolipid | Agonist | 2.9 µM (Ki) | Guinea Pig Liver Membranes | --INVALID-LINK---pentazocine | [5] |
Note: Binding affinities can vary significantly based on the experimental conditions, tissue preparation (e.g., purified receptor vs. membrane homogenates), and the specific radioligand used in the competition assay.
Signaling Pathways
The σ1R, upon binding by its ligands, modulates several key intracellular signaling pathways. It acts as a molecular chaperone, translocating from the MAM to other cellular compartments to interact with and regulate various client proteins, including ion channels and receptors.
Modulation of Intracellular Calcium (Ca²⁺) Signaling
The σ1R is a critical regulator of Ca²⁺ homeostasis at the ER-mitochondria interface. In its resting state, it is associated with the chaperone BiP. Upon ligand stimulation or cellular stress, σ1R dissociates from BiP and binds to the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), stabilizing it and enhancing Ca²⁺ flux from the ER into the mitochondria. This process is crucial for cellular bioenergetics and survival.[10][11]
References
- 1. karger.com [karger.com]
- 2. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The sigma1 receptor interacts with N-alkyl amines and endogenous sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 7. Insight into binding of endogenous neurosteroid ligands to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Sigma-1 Receptor Antagonists: A Technical Guide
The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein, has emerged as a significant therapeutic target for a range of debilitating conditions, most notably neuropathic pain and neurodegenerative diseases.[1][2][3] Located primarily at the endoplasmic reticulum (ER) membrane, particularly at the mitochondria-associated membrane (MAM), S1R modulates a variety of cellular functions by interacting with numerous client proteins, including ion channels and G-protein-coupled receptors.[4][5][6] Antagonism of this receptor has been shown to produce analgesic effects, reduce neuroinflammation, and offer neuroprotection, positioning S1R antagonists as a promising class of non-opioid therapeutics.[1][7] This guide provides an in-depth overview of the discovery, development, and experimental evaluation of Sigma-1 receptor antagonists for researchers and drug development professionals.
The Rationale for Sigma-1 Receptor Antagonism
The S1R acts as a molecular chaperone, interacting with and modulating the function of various proteins.[8] Its inhibition can lead to several therapeutic benefits:
-
Pain Modulation : S1R antagonists have demonstrated significant efficacy in preclinical models of neuropathic, inflammatory, and ischemic pain.[7] They are believed to work by decreasing the sensory hypersensitivity that characterizes pathological pain states.[7] A key mechanism is the modulation of N-methyl-D-aspartate receptors (NMDARs) and opioid receptor signaling, which steps down intracellular signaling cascades involved in pain transduction and sensitization.[7][9]
-
Opioid Adjuvancy : S1R antagonists can enhance the analgesic effects of opioids without increasing common side effects like tolerance, dependence, or constipation, thereby potentially increasing the therapeutic index of opioid medications.[7]
-
Neuroprotection : S1R is implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).[3][10] While S1R activation is often seen as neuroprotective, antagonists have also shown potential in mitigating certain pathological processes.[3][10]
-
Other Indications : Research has explored the potential of S1R antagonists in treating psychoses, drug abuse, and cancer.[8][11]
Discovery of S1R Antagonists: Screening Strategies
The identification of novel S1R antagonists relies on a combination of screening techniques designed to assess a compound's binding affinity and functional activity at the receptor.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for the S1R. These assays measure the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.
Key Radioligands:
-
[³H]-(+)-pentazocine : A selective S1R agonist radioligand commonly used to characterize S1R binding sites.[12][13]
-
[³H]-haloperidol : A radiolabeled S1R antagonist.[14]
-
[³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) : A nonselective sigma receptor ligand used to label both S1R and S2R sites.[13]
High-Throughput and Virtual Screening
To screen large libraries of compounds efficiently, high-throughput screening (HTS) methods are employed. More recently, computational approaches have gained prominence. Ensemble docking-based virtual screening, which utilizes the crystal structures of S1R bound to both agonists and antagonists, has proven effective in identifying novel high-affinity ligands.[15][16] This method allows for the in silico prediction of binding, which is then confirmed experimentally.
Preclinical Development and Evaluation
Once initial hits are identified, they undergo rigorous preclinical evaluation to establish their antagonist profile, efficacy, and safety.
In Vitro Functional Assays
Determining whether a ligand acts as an agonist or antagonist can be challenging, as direct, universally accepted functional assays for S1R are not well-established.[17] However, several predictive approaches are used:
-
Behavioral Pharmacologic Assays : The functional profile of a compound is often inferred from its effects in animal models. Ligands that potentiate opioid analgesia or show antiallodynic effects in pain models, similar to the reference antagonist haloperidol, are considered antagonists.[18]
-
Modulation of Agonist Effects : Antagonists are expected to block the effects induced by S1R agonists. For example, they can attenuate agonist-induced dystonic reactions in rats.[17]
-
Allosteric Modulation Assays : Phenytoin, an allosteric modulator of S1R, can be used to differentiate between agonists and antagonists. It tends to increase the binding affinity of agonists but not antagonists.[17]
-
Receptor Homomer Assays : Novel assays, such as Bioluminescence Resonance Energy Transfer (BRET) that detects ligand-induced conformational changes in S1R homomers, can help classify ligands.[14]
In Vivo Efficacy Models
The therapeutic potential of S1R antagonists is evaluated in various animal models of human diseases.
-
Neuropathic Pain Models :
-
Chronic Constriction Injury (CCI) : A model where nerve injury is induced by loosely ligating the sciatic nerve.[19]
-
Spared Nerve Injury (SNI) : Involves the transection of specific branches of the sciatic nerve.[20]
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN) : Models pain resulting from neurotoxic cancer treatments like paclitaxel (B517696) or oxaliplatin.[1][2]
-
Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy : A model where diabetes and subsequent neuropathy are induced by injecting STZ.[21]
-
-
Seizure Models : The effects of S1R ligands are tested in models using chemoconvulsants like pentylenetetrazol (PTZ) or (+)-bicuculline (BIC).[22][23]
-
Models of Mania : The therapeutic potential of S1R antagonists has been assessed in models such as the HINT1 knockout mouse, which exhibits bipolar-like behaviors.[24]
Key Sigma-1 Receptor Antagonists
A number of S1R antagonists have been developed and characterized. The table below summarizes the binding data for several key compounds.
| Compound | S1R Ki (nM) | S2R Ki (nM) | S1R/S2R Selectivity Ratio | Primary Indication | Development Stage |
| E-52862 (S1RA/MR309) | 17[17], 24[21] | 6300[17] | ~370 | Neuropathic Pain[25] | Phase II Clinical Trials[25] |
| Haloperidol | 2.3[26], 4[8] | 220[8] | ~55 | Antipsychotic (Reference) | Marketed |
| NE-100 | - | - | - | Research Tool | Preclinical[22] |
| TNX-4900 (PW507) | 7.5[27] | >100-fold vs S2R | >100 | Neuropathic Pain[27] | Preclinical[27] |
| AZ-66 | - | - | - | Neuropathic Pain[28] | Preclinical[28] |
| CM-304 ([¹⁸F]FTC-146) | - | - | - | Diagnostic Imaging[29] | Phase I Clinical Trials[29] |
| SI 1/28 | - | - | 423 | Neuropathic Pain[19] | Preclinical[19] |
| MS-377 | 73[8] | 6900[8] | ~95 | Psychotic Disorders | Preclinical[8] |
| Compound 3 (dioxane) | - | - | 63,096 | Binge Eating | Preclinical[30] |
Data compiled from multiple sources. Ki values can vary based on experimental conditions.
E-52862 (S1RA) , developed by Esteve Pharmaceuticals, is one of the most well-studied S1R antagonists and was the first in its class to advance to Phase II clinical trials for neuropathic pain.[9][25] Another notable agent is [¹⁸F]FTC-146 (CM-304) , a PET ligand developed for diagnostic imaging of peripheral nerve damage.[28][29] More recently, TNX-4900 , a triazole-based compound with high affinity and selectivity, has shown robust efficacy in preclinical pain models.[27]
Mechanism of Action and Signaling Pathways
The Sigma-1 receptor is a chaperone protein located at the ER-mitochondria interface that dissociates from its binding partner, BiP (Binding immunoglobulin Protein), under cellular stress or ligand stimulation.[4] It then translocates to interact with and modulate various "client" proteins. S1R antagonists are thought to exert their effects by preventing these interactions.
Experimental Workflows and Protocols
Drug Discovery Workflow
The process of discovering and developing an S1R antagonist follows a structured pipeline from initial screening to preclinical candidacy.
Detailed Experimental Protocols
This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of a test compound for S1R using [³H]-(+)-pentazocine.
-
Membrane Preparation :
-
Homogenize guinea pig liver or brain tissue, or cultured cells expressing S1R, in ice-cold lysis buffer (e.g., 50mM Tris-HCl).[12][31]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[31]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[31]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[31]
-
Resuspend the final pellet in an assay buffer. Determine protein concentration using a standard method like the BCA assay.[31]
-
-
Binding Reaction :
-
Perform the assay in a 96-well plate with a final reaction volume of 100-250 µL.[12][31]
-
For each reaction, combine the membrane preparation (e.g., 30-120 µg protein), a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value, e.g., 15 nM), and varying concentrations of the unlabeled test compound.[31][32]
-
To determine non-specific binding, prepare parallel samples containing a high concentration of a known S1R ligand (e.g., 10 µM haloperidol).[12][32]
-
To determine total binding, prepare samples with only the radioligand and membranes.
-
-
Incubation :
-
Filtration and Counting :
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[31]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[31]
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[31]
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[31]
-
This protocol outlines the induction and assessment of a common model for testing the efficacy of S1R antagonists against neuropathic pain.[21]
-
Model Induction :
-
Use adult male Sprague-Dawley rats.
-
Induce diabetes by a single intraperitoneal (IP) injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg, dissolved in a citrate (B86180) buffer.
-
Monitor blood glucose levels to confirm the development of hyperglycemia (e.g., >250 mg/dL).
-
-
Development of Neuropathy :
-
Allow 14-21 days for the full development of diabetic symptoms and neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.[21]
-
-
Drug Administration :
-
Administer the S1R antagonist (e.g., PW507) via a chosen route (e.g., IP). Dosing can be acute (single dose) or chronic (e.g., twice daily for 2 weeks).[21]
-
Include a vehicle control group and potentially a positive control group (e.g., gabapentin).
-
-
Behavioral Testing (Pain Assessment) :
-
Mechanical Allodynia (Von Frey Test) :
-
Place rats on an elevated mesh floor and allow them to acclimatize.
-
Apply calibrated Von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a brisk withdrawal response. A lower PWT in STZ-treated animals compared to controls indicates allodynia.
-
-
Thermal Hyperalgesia (Hargreaves Plantar Test) :
-
Place rats in a plexiglass chamber on a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the paw withdrawal latency (PWL). A shorter PWL in STZ-treated animals indicates hyperalgesia.
-
-
-
Data Analysis :
-
Compare the PWT and PWL between the vehicle-treated group and the drug-treated groups at various time points after administration.
-
A significant increase in PWT and/or PWL in the drug-treated group indicates an analgesic/anti-hyperalgesic effect. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.
-
Conclusion and Future Directions
The discovery and development of Sigma-1 receptor antagonists represent a significant advancement in the search for novel, non-addictive analgesics and neurotherapeutics.[27] The chaperone nature of S1R and its role in modulating key pain and neurodegenerative pathways make it a compelling target.[28][29] Preclinical evidence strongly supports the rationale for S1R antagonists in pain, and compounds like E-52862 have paved the way for clinical validation.[9]
Future research will likely focus on:
-
Developing antagonists with even greater selectivity and superior pharmacokinetic profiles.
-
Elucidating the precise molecular mechanisms that differentiate agonist versus antagonist activity at the receptor.[14]
-
Expanding the therapeutic applications of S1R antagonists to other CNS disorders, leveraging the receptor's role in cellular homeostasis and stress responses.[6]
As our understanding of the basic science of the Sigma-1 receptor continues to grow, so too will the potential for drug development in this flourishing field.[33]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigational sigma-1 receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. ovid.com [ovid.com]
- 24. academic.oup.com [academic.oup.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tonix Pharmaceuticals Announces Licensing TNX-4900, a Selective Sigma-1 Receptor Antagonist for Chronic Neuropathic Pain from Rutgers University :: Tonix Pharmaceuticals Holding Corp. (TNXP) [ir.tonixpharma.com]
- 28. researchgate.net [researchgate.net]
- 29. tandfonline.com [tandfonline.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. giffordbioscience.com [giffordbioscience.com]
- 32. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 33. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Cellular Localization of the Sigma-1 Receptor
Introduction
The Sigma-1 receptor (Sig-1R) is a unique, ligand-operated chaperone protein primarily residing in the endoplasmic reticulum (ER).[1][2][3] Unlike many receptors that are confined to the plasma membrane, Sig-1R's dynamic subcellular localization is critical to its function as a pluripotent modulator of cellular signaling.[4][5] It is particularly concentrated at the interface between the ER and mitochondria, a domain known as the mitochondria-associated ER membrane (MAM).[1][2][3][6] From this strategic position, it regulates a multitude of cellular processes, including calcium homeostasis, lipid metabolism, ER stress responses, and neuronal excitability.[5][7] Upon stimulation by ligands or cellular stress, Sig-1R can translocate to other cellular compartments, such as the plasma membrane and the nuclear envelope, to interact with a diverse array of client proteins.[4][8][9] Understanding the precise localization and trafficking of Sig-1R is paramount for elucidating its physiological roles and for the development of targeted therapeutics for neurodegenerative diseases, psychiatric disorders, and cancer.[10][11]
Primary and Dynamic Cellular Localization
The subcellular distribution of Sig-1R is not static; it is highly dynamic and dependent on the cellular context and stimulation state. While its primary residence is the MAM, it can be redistributed to other key cellular locations to exert its functions.
Mitochondria-Associated ER Membrane (MAM)
The highest concentration of Sig-1R is found at the MAM, a specialized subdomain of the ER that forms a physical and functional bridge with mitochondria.[1][6][12] This localization is crucial for inter-organelle communication.[1][12]
-
Resting State: In its dormant state, Sig-1R forms a complex with the ER chaperone BiP (also known as GRP78).[1][6][7] This interaction keeps Sig-1R inactive.
-
Activated State: Upon ER stress (e.g., calcium depletion) or stimulation by agonists, Sig-1R dissociates from BiP.[5][6][7] Once liberated, it acts as a chaperone to stabilize and modulate client proteins at the MAM.[6] Key functions at the MAM include:
-
Calcium Signaling: Sig-1R stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor type 3 (IP3R3), facilitating efficient calcium (Ca²⁺) transfer from the ER to the mitochondria.[3][5][6][7] This process is vital for mitochondrial bioenergetics and ATP production.[6][13]
-
ER Stress Response: It stabilizes the ER stress sensor IRE1 (inositol-requiring enzyme 1), thereby modulating the Unfolded Protein Response (UPR) and promoting cell survival under stress conditions.[6][7][13]
-
Plasma Membrane and ER-PM Junctions
Though primarily an ER-resident protein, multiple studies report the translocation of Sig-1R from the MAM to the plasma membrane (PM) or ER-PM junctions upon agonist stimulation.[4][7][8][13] This translocation allows it to interact with and modulate a variety of plasma membrane proteins.[4][7]
-
Modulation of Ion Channels: Sig-1R interacts with and regulates the activity of several voltage-gated ion channels, including K⁺ channels (Kv1.2, Kv1.4, Kv2.1), Na⁺ channels (Nav1.5), and Ca²⁺ channels.[10][12][13] This modulation affects cellular excitability and neuronal firing.[7]
-
Receptor Regulation: It can influence the expression and stabilization of G Protein-Coupled Receptors (GPCRs) and N-methyl-D-aspartate (NMDA) receptors.[4][7]
Nuclear Envelope
Evidence also points to the localization of Sig-1R at the nuclear envelope, particularly after agonist exposure.[4][7][8] Electron microscopy studies have confirmed its presence in both the inner and outer nuclear membranes of retinal neurons.[4] At this location, Sig-1R is implicated in regulating gene transcription by interacting with nuclear proteins like emerin (B1235136) and recruiting chromatin-remodeling factors.[4]
Quantitative Data on Sigma-1 Receptor Distribution
Quantitative analysis of protein distribution across subcellular compartments is challenging. Data is often presented as relative enrichment in isolated fractions rather than absolute percentages. The table below summarizes the localization of Sig-1R based on evidence from biochemical fractionation and imaging studies.
| Subcellular Compartment | Relative Abundance/Enrichment | Key Functions | References |
| Mitochondria-Associated ER Membrane (MAM) | Highly Enriched | Ca²⁺ homeostasis, ER stress response, lipid metabolism, chaperone activity. | [1][2][3][6][12] |
| General Endoplasmic Reticulum (ER) | Present | Serves as a reservoir for translocation. | [2][14] |
| Plasma Membrane (PM) / ER-PM Junctions | Present (especially upon stimulation) | Modulation of ion channels, GPCRs, and cellular excitability. | [7][8][12][13] |
| Nuclear Envelope | Present (especially upon stimulation) | Regulation of gene transcription. | [4][7][8] |
| Lipid Droplets | Reported | Lipid metabolism and transport. | [7] |
Signaling Pathways and Visualizations
The dynamic localization of Sig-1R is central to its role in cellular signaling. The following diagrams illustrate key pathways and experimental workflows.
Signaling at the MAM
Under basal conditions, Sig-1R is held in an inactive state by the chaperone BiP. Upon agonist binding or cellular stress, it is released to interact with client proteins like IP3R3 and IRE1, thereby modulating critical cellular functions.
Caption: Sig-1R activation and signaling cascade at the MAM.
Overview of Sig-1R Translocation
Sig-1R can move from its primary location at the MAM to other subcellular sites to perform distinct functions.
Caption: Overview of agonist-induced Sig-1R translocation.
Experimental Protocols for Determining Cellular Localization
Several key techniques are employed to investigate the subcellular location of Sig-1R. Below are detailed methodologies for these approaches.
Immunofluorescence (IFC)
IFC is used to visualize the location of Sig-1R within fixed cells using fluorescently labeled antibodies.
Methodology
-
Cell Culture: Plate cells (e.g., CHO-K1, SK-OV-3, or primary neurons) on sterile glass coverslips or chamber slides and grow to 70-80% confluency.
-
Fixation: Aspirate culture medium, rinse twice with 1x PBS, and fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[15]
-
Antigen Retrieval (Optional but Recommended): For improved detection of ER chaperones, an antigen retrieval step can be crucial.[16] A recommended method involves incubating with Tris-HCl (pH 9.5) containing 6 M urea (B33335) at 80°C for 10 minutes.[16]
-
Permeabilization & Blocking: Wash cells three times with 1x PBS. Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against Sig-1R in blocking buffer. Incubate the cells with the primary antibody overnight at 4°C. For co-localization studies, simultaneously incubate with a primary antibody for an organelle-specific marker (e.g., TOM20 for mitochondria, KDEL for ER).[17]
-
Secondary Antibody Incubation: Wash cells three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[17]
-
Nuclear Staining & Mounting: Wash cells three times with PBST. Stain nuclei with DAPI or Hoechst 33342 for 5-10 minutes. Wash a final time and mount the coverslip onto a microscope slide using an anti-fade mounting medium.[15]
-
Imaging: Visualize the staining using a confocal or super-resolution fluorescence microscope.[17]
Caption: Experimental workflow for immunofluorescence (IFC).
Subcellular Fractionation and Western Blotting
This biochemical technique separates cellular components into different fractions based on their physical properties (size, density) through differential centrifugation. The presence of Sig-1R in each fraction is then detected by Western blotting.
Methodology
-
Cell Harvesting: Harvest cultured cells by scraping them into an ice-cold fractionation buffer (e.g., containing 250 mM sucrose, protease inhibitors).[18]
-
Homogenization: Lyse the cells to release organelles. This is typically done using a Dounce homogenizer or by passing the cell suspension through a narrow-gauge needle.[18]
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at low speed (e.g., 720 x g for 5 minutes) to pellet the nuclei.[18][19] The supernatant contains cytoplasm and other organelles.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes) to pellet mitochondria.[18][19] The supernatant contains microsomes (ER fragments) and cytosol.
-
Microsomal (ER) and Cytosolic Fractions: Centrifuge the resulting supernatant at a very high speed (e.g., 100,000 x g for 1 hour) in an ultracentrifuge. The pellet contains the microsomal fraction (including MAMs and general ER), and the final supernatant is the cytosolic fraction.[18][19][20]
-
-
MAM Isolation (Optional): For specific enrichment of MAMs, the crude mitochondrial pellet (from step 3b) can be further purified on a density gradient (e.g., Percoll gradient). The MAM fraction will form a distinct band that can be collected.[21]
-
Protein Quantification & Western Blotting: Determine the protein concentration of each fraction. Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against Sig-1R. Use antibodies for marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER) to verify the purity of the fractions.
Caption: Workflow for subcellular fractionation by differential centrifugation.
Proximity Ligation Assay (PLA)
PLA is a highly sensitive technique used to detect protein-protein interactions in situ. It can confirm the close proximity (<40 nm) of Sig-1R with proteins in specific subcellular compartments.[22][23]
Methodology
-
Cell Preparation: Prepare cells as for standard immunofluorescence (fixation, permeabilization, blocking).
-
Primary Antibody Incubation: Incubate the cells with two primary antibodies raised in different species (e.g., rabbit anti-Sig-1R and mouse anti-IP3R3).
-
PLA Probe Incubation: Wash the cells and add a pair of secondary antibodies (PLA probes), each linked to a unique short DNA oligonucleotide. One probe will bind the rabbit primary antibody, and the other will bind the mouse primary antibody.
-
Ligation: If the two proteins (and thus the PLA probes) are in close proximity, connector oligonucleotides can hybridize to the probes, and a ligase is added to form a closed DNA circle.
-
Amplification: A DNA polymerase is added for rolling-circle amplification (RCA), which uses the DNA circle as a template to generate a long, concatemeric DNA product. This product contains hundreds of copies of the original sequence.[22]
-
Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA product. Each interaction event appears as a distinct fluorescent spot.[23]
-
Imaging and Analysis: The cells are imaged using a fluorescence microscope. The number of spots per cell can be quantified to measure the extent of the protein-protein interaction.
Caption: Principle of the Proximity Ligation Assay (PLA).
References
- 1. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 11. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 12. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. THE SIGMA-1 RECEPTOR IS ENRICHED IN POSTSYNAPTIC SITES OF C-TERMINALS IN MOUSE MOTONEURONS. AN ANATOMICAL AND BEHAVIORAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arigobio.com [arigobio.com]
- 16. researchgate.net [researchgate.net]
- 17. Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Subcellular fractionation protocol [abcam.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Subcellular Fractionation [labome.com]
- 21. Detection of Isolated Mitochondria-Associated ER Membranes Using the Sigma-1 Receptor | Springer Nature Experiments [experiments.springernature.com]
- 22. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
Whitepaper: The Sigma-1 Receptor as a Ligand-Regulated Molecular Chaperone
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Sigma-1 Receptor (S1R) has transitioned from an enigmatic protein of uncertain function to a well-defined, ligand-regulated molecular chaperone critical for maintaining cellular homeostasis.[1][2] Predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), S1R acts as a pluripotent modulator of intracellular signaling.[3][4][5] In its resting state, S1R is complexed with the ER chaperone BiP (Binding Immunoglobulin Protein).[3][6] Upon stimulation by endogenous or synthetic ligands, or in response to cellular stress, S1R dissociates from BiP to interact with a range of "client" proteins, most notably the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) and the ER stress sensor IRE1.[6][7] This chaperone activity is central to its role in regulating calcium homeostasis, mitigating ER stress, and influencing a variety of downstream signaling pathways.[8][9] Its unique structure and mechanism of action have established S1R as a promising therapeutic target for a host of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[8][10][11] This document provides a technical overview of S1R's core chaperone function, its key signaling pathways, quantitative ligand-binding data, and detailed experimental protocols for its study.
Molecular Architecture of the Sigma-1 Receptor
The human S1R is a 223-amino acid protein that shares no significant sequence homology with other mammalian proteins.[12][13] Crystallographic studies have revealed that S1R forms a homotrimer, with each protomer consisting of a single N-terminal transmembrane helix and a large C-terminal cytosolic domain.[12][14] This cytosolic domain adopts a cupin-like β-barrel structure which contains the ligand-binding site.[14] The binding pocket is notably large and hydrophobic, explaining the receptor's ability to bind a chemically diverse array of ligands.[13][14] Key residues, such as Glu172 and Asp126, are crucial for coordinating these ligand interactions.[12] This unique trimeric architecture is fundamental to its function as a chaperone and its ability to modulate numerous intracellular signaling events.[14]
The Core Chaperone Function: A Ligand-Regulated Cycle
The primary function of S1R is that of a ligand-operated molecular chaperone.[1][15] Its activity is governed by its association with and dissociation from the master ER chaperone, BiP (also known as GRP78).[9]
-
Resting State: Under normal physiological conditions, S1R exists in an inactive state, forming a stable complex with BiP at the MAM.[3][6] In this conformation, S1R's own chaperone activity is inhibited.[6]
-
Activation: The S1R-BiP complex acts as a sensor for cellular stress and ligands.[9] Upon stimulation by S1R agonists (e.g., (+)-pentazocine, PRE-084) or under conditions of ER stress such as Ca2+ depletion, S1R undergoes a conformational change and dissociates from BiP.[3][6][7] This dissociation unmasks the chaperone site on S1R, allowing it to interact with client proteins.[6][9] S1R antagonists are thought to block this dissociation, stabilizing the inactive S1R-BiP complex.[9]
-
Chaperone Activity: Once activated, S1R can translocate within the ER and to the plasma membrane to interact with and stabilize various client proteins, preventing their misfolding and degradation.[5][9]
Key Signaling Pathways Modulated by S1R
As a chaperone, S1R is strategically positioned at the MAM to influence critical signaling hubs that govern cell survival and function.
ER-Mitochondria Calcium Homeostasis
S1R is a key regulator of calcium (Ca2+) flux between the ER and mitochondria, a process vital for cellular bioenergetics and apoptosis.[4][12][15] It achieves this by chaperoning the type 3 IP3 receptor (IP3R3), a major Ca2+ release channel on the ER.[3][9]
Under stress, activated S1R binds to IP3R3, stabilizing it and preventing its degradation.[6][7] This ensures efficient Ca2+ channeling from the ER directly into adjacent mitochondria, which is necessary to stimulate the tricarboxylic acid (TCA) cycle and boost ATP production.[5] By maintaining this crucial signaling link, S1R helps cells meet increased energy demands during stress.
Endoplasmic Reticulum (ER) Stress Response
S1R plays a direct role in the Unfolded Protein Response (UPR), a cellular mechanism to resolve ER stress. It specifically interacts with the ER stress sensor inositol-requiring enzyme 1 (IRE1).[3][6] During ER or oxidative stress, activated S1R translocates and binds to the phosphorylated, active form of IRE1.[6] This association prolongs IRE1's endonuclease activity, which is responsible for splicing the mRNA of the X-box binding protein 1 (XBP1).[3][6] Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and ER-associated degradation (ERAD), thereby helping to restore ER homeostasis and promote cell survival.[6]
Quantitative Data: Ligand Binding Affinities
The affinity of various compounds for S1R is a critical parameter in drug development. Binding affinities are typically determined through competitive radioligand binding assays. The following table summarizes the inhibition constant (Ki) or dissociation constant (Kd) values for several well-characterized S1R ligands. Lower values indicate higher binding affinity.
| Compound | Class | Radioligand | Preparation | Ki / Kd (nM) | Reference |
| (+)-Pentazocine | Agonist | --INVALID-LINK---Pentazocine | HEK 293T cells | 3.7 ± 0.4 (Kd) | [16] |
| Haloperidol | Antagonist | --INVALID-LINK---Pentazocine | HEK 293T cells | 2.9 ± 0.3 (Ki) | [16] |
| Haloperidol | Antagonist | [³H]Haloperidol | HEK 293T cells | 8.0 ± 0.9 (Kd) | [16] |
| PD144418 | Antagonist | --INVALID-LINK---Pentazocine | HEK 293T cells | 0.16 ± 0.02 (Ki) | [16] |
| 4-PPBP | Antagonist | --INVALID-LINK---Pentazocine | HEK 293T cells | 0.9 ± 0.1 (Ki) | [16] |
| NE-100 | Antagonist | --INVALID-LINK---Pentazocine | HEK 293T cells | 1.1 ± 0.1 (Ki) | [16] |
| BD1047 | Antagonist | --INVALID-LINK---Pentazocine | HEK 293T cells | 1.2 ± 0.1 (Ki) | [16] |
| Cocaine | - | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 2040 ± 190 (Ki) | [16] |
| N,N-Dimethyltryptamine (DMT) | Endogenous Agonist | --INVALID-LINK---Pentazocine | - | 14.21 (Kd) | [17] |
| Progesterone | Endogenous Ligand | - | - | 23 (Ki) | [18] |
| PRE-084 | Agonist | - | - | 2.2 (Ki) | - |
Experimental Protocols
Studying the S1R's chaperone function requires specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) of S1R and BiP
This protocol is designed to verify the interaction between S1R and BiP in cultured cells and to test how ligands affect this interaction.
Objective: To immunoprecipitate S1R and detect the co-precipitated BiP by Western Blot.
Materials:
-
Cell line expressing S1R (e.g., HEK293T, CHO, or neuroblastoma cells).
-
Cell culture reagents.
-
S1R agonist (e.g., (+)-pentazocine) and antagonist (e.g., haloperidol).
-
Lysis Buffer (non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.[19]
-
Wash Buffer: Lysis buffer without protease inhibitors.
-
Elution Buffer: 1x SDS-PAGE loading buffer (e.g., Laemmli buffer).
-
Antibodies: High-quality, IP-validated primary antibody against S1R (for pull-down) and a primary antibody against BiP (for detection).
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Standard equipment for cell culture, protein quantification, SDS-PAGE, and Western Blotting.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with vehicle, S1R agonist (e.g., 10 µM (+)-pentazocine), or S1R antagonist (e.g., 10 µM haloperidol) for a predetermined time (e.g., 30-60 minutes).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer per 10 cm dish. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.
-
-
Pre-Clearing Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G beads to ~1 mg of protein lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the anti-S1R antibody to the pre-cleared lysate.
-
Incubate for 4 hours to overnight at 4°C on a rotator.
-
Add 30 µL of equilibrated Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1x SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute proteins and dissociate the antibody-antigen complexes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Detection:
-
Perform SDS-PAGE followed by Western Blotting.
-
Probe the membrane with the anti-BiP antibody to detect the co-precipitated protein.
-
As a positive control, probe a parallel membrane with the anti-S1R antibody to confirm successful immunoprecipitation of the target.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 5. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection [mdpi.com]
- 8. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 12. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 13. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structure of the human σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
A Technical Guide to the History and Methodologies of Sigma-1 Receptor Antagonist Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the history, key milestones, and experimental methodologies in the field of Sigma-1 receptor (S1R) antagonist research. It is designed to be a valuable resource for professionals involved in neuroscience research and the development of novel therapeutics.
A Journey of Discovery: The History of Sigma-1 Receptor Antagonist Research
The story of the Sigma-1 receptor (S1R) is one of scientific re-evaluation and discovery. Initially misidentified in the 1970s as a subtype of the opioid receptor due to its interaction with certain benzomorphan (B1203429) drugs, it was later reclassified in the 1990s as a distinct entity.[1][2][3] This pivotal shift in understanding came with the realization that S1R was insensitive to classic opioid antagonists like naloxone (B1662785) and possessed a unique pharmacological profile.[2][4]
Subsequent research revealed that the S1R is not a traditional membrane receptor but a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM).[3][5][6] This discovery opened up new avenues for understanding its role in cellular homeostasis and disease.
The development of S1R antagonists has mirrored this evolving understanding. Early research utilized non-selective compounds, such as the antipsychotic haloperidol, which has a high affinity for S1Rs.[1] The 1990s saw the development of more selective antagonists, including NE-100, BD-1047, and BD-1063, which became crucial tools for elucidating the receptor's function.[1] These selective antagonists have been instrumental in preclinical studies, revealing the therapeutic potential of S1R antagonism in a range of conditions, most notably neuropathic pain.[7]
More recently, the field has progressed to clinical trials with novel S1R antagonists. A notable example is E-52862 (also known as S1RA or MR-309), the first selective S1R antagonist to be evaluated in humans for pain.[8][9][10] Clinical studies have explored its efficacy in conditions such as painful diabetic neuropathy and postsurgical pain, providing crucial proof-of-concept for this therapeutic approach.[2][8]
Quantitative Data on Sigma-1 Receptor Antagonists
The following tables summarize the binding affinities and selectivity of key Sigma-1 receptor antagonists. This data is essential for comparing the potency and specificity of different compounds.
Table 1: Binding Affinities of Selected Sigma-1 Receptor Antagonists
| Compound | Chemical Class | Ki (nM) for Sigma-1 Receptor | Reference(s) |
| Haloperidol | Butyrophenone | 2.3 | [1] |
| NE-100 | - | <10 | [1] |
| BD-1047 | - | <10 | [1] |
| BD-1063 | - | <10 | [1] |
| E-52862 (S1RA) | Arylpyrazole | 17.0 ± 7.0 | [9][11] |
| PD-144418 | - | 0.08 | [1] |
| MS-377 | Piperazine | 73 | [12] |
| Rimcazole | - | - | [13] |
| CM-304 | - | 0.684 | [14] |
| PW507 | Trisubstituted 1,2,4-triazole | 7.5 | [3] |
| SI 1/28 | Benzylpiperazine | - | [15] |
Table 2: Selectivity Profiles of Key Sigma-1 Receptor Antagonists
| Compound | Ki (nM) for Sigma-1 | Ki (nM) for Sigma-2 | S2R/S1R Selectivity Ratio | Other Receptor Affinities | Reference(s) |
| E-52862 (S1RA) | 17 | >1000 | >58 | Low affinity for a panel of 170 other targets | [9][11] |
| MS-377 | 73 | 6900 | 94.5 | - | [12] |
| CM-304 | 0.684 | 388 | 567 | - | [14] |
| PW507 | 7.5 | - | - | - | [3] |
| SI 1/28 | - | - | 423-fold more selective for S1R over S2R | - | [15] |
Key Signaling Pathways and Mechanisms of Action
Sigma-1 receptor antagonists exert their effects by modulating the chaperone function of the S1R, which in turn influences various downstream signaling pathways.
The Sigma-1 Receptor and BiP at the Endoplasmic Reticulum
Under normal physiological conditions, the S1R is bound to another chaperone protein, the binding-immunoglobulin protein (BiP), at the MAM.[3][6][16] This S1R-BiP complex is considered the inactive state of the receptor. Upon cellular stress, such as ER stress or ligand binding, the S1R dissociates from BiP. This dissociation allows the S1R to interact with various client proteins, including ion channels and other receptors, to modulate their function and promote cellular survival.[4][16] S1R antagonists are thought to stabilize the S1R-BiP complex, preventing the dissociation and subsequent signaling events.[17]
Modulation of NMDA Receptor Function
A key mechanism by which S1R antagonists are thought to produce analgesia is through the modulation of N-methyl-D-aspartate (NMDA) receptors.[1][13][18] The S1R can interact with the NMDA receptor complex, and its activation can potentiate NMDA receptor function, leading to increased calcium influx and neuronal excitability, which are hallmarks of neuropathic pain.[1][18] S1R antagonists can counteract this effect, reducing NMDA receptor-mediated signaling and thereby dampening pain transmission.[3][13]
Essential Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the S1R.[19][20][21]
Materials:
-
Guinea pig brain membranes (or other tissue/cell preparation rich in S1Rs)
-
[³H]-(+)-pentazocine (radioligand)
-
Unlabeled (+)-pentazocine (for determining non-specific binding)
-
Test compound (S1R antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet. Resuspend the final pellet in assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation
-
[³H]-(+)-pentazocine at a concentration near its Kd (e.g., 5 nM)
-
Varying concentrations of the test compound.
-
For determining non-specific binding, use a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM) instead of the test compound.
-
For total binding, add assay buffer instead of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Model: The Formalin Test
The formalin test is a widely used model of tonic pain that has both an acute nociceptive phase and a more persistent inflammatory phase, making it relevant for studying the effects of analgesics on different pain states.[12][13]
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Formalin solution (e.g., 5% in saline)
-
Test S1R antagonist compound
-
Vehicle control
-
Observation chambers with mirrors for clear viewing of the animal's paws
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and handling for several days before the experiment.
-
Drug Administration: Administer the S1R antagonist or vehicle control at a predetermined time before the formalin injection (e.g., 30 minutes for intraperitoneal injection).
-
Formalin Injection: Inject a small volume (e.g., 50 µl) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately place the animal in the observation chamber. Record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting inflammatory pain and central sensitization.
-
-
Data Analysis: Compare the duration of nociceptive behaviors between the drug-treated and vehicle-treated groups for both phases. A significant reduction in these behaviors in the treated group indicates an analgesic effect.
A Typical Experimental Workflow for S1R Antagonist Development
The discovery and preclinical development of a novel Sigma-1 receptor antagonist typically follows a structured workflow, from initial screening to in vivo validation.
Conclusion and Future Directions
The research into Sigma-1 receptor antagonists has evolved from a field of ambiguity to a promising area of therapeutic development. The journey from the initial mischaracterization of the receptor to the current understanding of its role as a chaperone protein highlights the dynamic nature of scientific inquiry. With a solid foundation of preclinical evidence, particularly in the realm of chronic pain, and the advancement of selective antagonists into clinical trials, the future of S1R-targeted therapies appears bright.
Future research will likely focus on further elucidating the complex signaling networks modulated by the S1R, identifying novel and even more selective antagonists, and exploring the therapeutic potential of these compounds in a wider range of disorders, including neurodegenerative diseases and psychiatric conditions. The continued application of rigorous experimental methodologies, as outlined in this guide, will be crucial for translating the promise of Sigma-1 receptor antagonism into effective treatments for patients in need.
References
- 1. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "New methodologies for in vitro analysis of binding and functional acti" by James A. Fishback [researchrepository.wvu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. E-52862 - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. selleckchem.com [selleckchem.com]
- 12. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use [mdpi.com]
- 16. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
The Sigma-1 Receptor: A Pluripotent Modulator of Intracellular Signaling Cascades
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Sigma-1 receptor (S1R) has emerged from a history of pharmacological curiosity to be recognized as a critical intracellular chaperone protein with a profound influence on cellular homeostasis and stress responses.[1][2] Initially misidentified as an opioid receptor, S1R is now understood to be a unique, ligand-operated transmembrane protein that shares no sequence homology with other mammalian proteins.[3][4] It primarily resides at the mitochondria-associated membrane (MAM), a specialized subdomain of the endoplasmic reticulum (ER) that forms a crucial interface with mitochondria.[5][6][7] This strategic localization places S1R at the nexus of several key cellular processes, allowing it to act as a pluripotent modulator of intracellular signaling.[8][9]
This technical guide provides a comprehensive overview of the S1R's role in various signaling cascades, details common experimental protocols used to investigate its function, and presents quantitative data and pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The Central Role of S1R at the ER-Mitochondria Interface
S1R's primary residence at the MAM is fundamental to its function.[5][7] The MAM is a dynamic signaling hub involved in calcium homeostasis, lipid synthesis and transport, and the initiation of the unfolded protein response (UPR).[10] In its dormant state, S1R forms homo-oligomers and is bound to another ER chaperone, the Binding Immunoglobulin Protein (BiP), also known as GRP78.[3][5][8] Upon cellular stress—such as ER calcium depletion, oxidative stress, or stimulation by agonist ligands—S1R dissociates from BiP.[5][11][12] This dissociation "activates" S1R, freeing it to interact with a wide array of client proteins and modulate their activity.[3][7]
Caption: S1R activation at the Mitochondria-Associated ER Membrane (MAM).
Modulation of ER Stress and the Unfolded Protein Response (UPR)
The ER is responsible for the proper folding and modification of a significant portion of the cell's proteins. Perturbations in this process lead to an accumulation of misfolded proteins, a condition known as ER stress, which activates the UPR.[11] S1R is a key regulator of the UPR, primarily through its interactions with the three main stress sensors: IRE1, PERK, and ATF6.[11]
-
IRE1 Pathway: Under ER stress, activated S1R translocates to and stabilizes the IRE1 protein at the MAM.[5][7] This stabilization prolongs IRE1's endonuclease activity, leading to the splicing of X-box binding protein 1 (XBP1) mRNA.[7][13] Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and ER-associated degradation (ERAD), helping to resolve the stress.[7][13]
Caption: S1R-mediated regulation of the IRE1-XBP1 signaling pathway.
-
PERK and ATF6 Pathways: S1R also influences the other UPR branches. Overexpression of S1R has been shown to suppress the activation of PERK and ATF6.[9][14] Conversely, S1R knockout potentiates the activation of ER stress sensor proteins.[3][5] In models of diabetic retinopathy, the S1R agonist pentazocine (B1679294) was found to upregulate PERK, activating transcription factor 4 (ATF4), and ATF6.[15] This suggests a complex, context-dependent regulatory role.
Regulation of Intracellular Calcium (Ca²⁺) Homeostasis
S1R is a critical modulator of Ca²⁺ signaling, particularly the flux of Ca²⁺ from the ER to the mitochondria.[1][14][16]
-
Interaction with IP₃ Receptors: Upon its release from BiP, S1R binds to and stabilizes the type 3 inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R3) at the MAM.[3][5][7] This action ensures efficient Ca²⁺ channeling from the ER directly to the mitochondria, which is vital for stimulating mitochondrial bioenergetics and increasing ATP production.[5][17] This enhanced ATP supply helps meet the increased energy demands of the cell during stress.[17]
-
Modulation of Voltage-Gated Calcium Channels (VGCCs): S1R can also translocate to the plasma membrane or its associated ER junctions to interact directly with ion channels.[11][12] Co-immunoprecipitation studies have demonstrated a physical association between S1R and L-type VGCCs.[18] S1R agonists like (+)-SKF10047 inhibit L-type Ca²⁺ currents, an effect that is reversed by S1R antagonists, suggesting a direct regulatory influence on Ca²⁺ influx at the plasma membrane.[18] This modulation can have significant effects on neuronal excitability and neurotransmitter release.[11]
Oxidative Stress Response
S1R plays a significant neuroprotective role by mitigating cellular oxidative stress.[13][19]
-
ROS Regulation: S1R activation can suppress the generation of reactive oxygen species (ROS).[13] Knockout of S1R is associated with increased ROS formation.[13] The mechanism involves enhancing mitochondrial function and bioenergetics, which can reduce electron leakage from the respiratory chain.[17]
-
NRF2/ARE Pathway: S1R counteracts oxidative stress by upregulating antioxidant genes through the activation of the NRF2 pathway.[17][20] Under stress, S1R activation promotes the release and nuclear translocation of the transcription factor NRF2.[20] In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as SOD1 and NQO1, boosting the cell's defense against oxidative damage.[17][20]
Caption: S1R activation of the Nrf2 antioxidant pathway.
Interaction with Other Signaling Proteins and Pathways
S1R's function extends beyond the MAM to influence a wide range of signaling molecules and pathways throughout the cell.[13][15] This includes direct and indirect regulation of receptors and channels at the plasma membrane.[15]
-
Receptor Tyrosine Kinases (RTKs): S1R agonists can upregulate Brain-Derived Neurotrophic Factor (BDNF) secretion and potentiate signaling through its receptor, TrkB.[13] This promotes neurotrophic signaling via downstream pathways like ERK and AKT, contributing to neuronal resilience and synaptic plasticity.[13]
-
G Protein-Coupled Receptors (GPCRs): S1R physically associates with and modulates GPCRs, such as the mu-opioid receptor (MOR) and dopamine (B1211576) D1 receptors.[12][15] These interactions can either enhance or diminish the downstream signaling of the respective GPCRs.[12][15]
-
Ion Channels: Beyond calcium channels, S1R directly interacts with and modulates various voltage-gated potassium (Kv1.2, Kv1.4, Kv1.5) and sodium (Nav1.2, Nav1.5) channels, affecting neuronal excitability.[13][15]
-
Lipid Metabolism: S1R binds cholesterol and is implicated in the formation of lipid raft-like microdomains in the ER.[10][21][22] By organizing these microdomains, S1R can regulate the trafficking and activity of various membrane-associated proteins and influence lipid transport.[21][22]
Quantitative Data Summary
The following tables summarize key interactions and the effects of S1R modulation.
Table 1: Key Sigma-1 Receptor Interacting Proteins and Functional Outcomes
| Interacting Protein | Cellular Location | Consequence of Interaction | Reference(s) |
| BiP (GRP78) | Endoplasmic Reticulum (MAM) | S1R is kept in an inactive state; dissociation upon stress/agonist binding activates S1R. | [3][5][10] |
| IP₃R3 | Endoplasmic Reticulum (MAM) | S1R stabilizes IP₃R3, promoting efficient Ca²⁺ transfer from ER to mitochondria. | [3][5][7] |
| IRE1 | Endoplasmic Reticulum (MAM) | S1R stabilizes activated IRE1, prolonging XBP1 splicing and UPR signaling. | [5][7][13] |
| L-type Ca²⁺ Channels | Plasma Membrane / ER Junctions | S1R physically associates with and its agonists inhibit channel activity. | [18][23] |
| N-type Ca²⁺ Channels | Plasma Membrane / ER Junctions | S1R forms a complex; agonists inhibit N-type currents. | [23] |
| Kv Channels (e.g., Kv1.2) | Plasma Membrane / ER Junctions | S1R co-localizes and modulates channel kinetics. | [15] |
| TrkB Receptor | Plasma Membrane | S1R agonists enhance TrkB signaling, promoting neurotrophic pathways (ERK, AKT). | [13] |
| ASIC1a | Plasma Membrane | S1R directly interacts with and its agonists inhibit ASIC1a-induced Ca²⁺ influx. | [15][24] |
| Cholesterol | Endoplasmic Reticulum | S1R binding to cholesterol induces clustering and formation of ER lipid microdomains. | [10][21][22] |
Detailed Experimental Protocols
Investigating the multifaceted roles of S1R requires a range of molecular and cellular techniques. Below are detailed methodologies for key cited experiments.
Protocol 1: Co-immunoprecipitation (Co-IP) to Demonstrate S1R-Client Protein Interaction
This protocol is used to verify the physical association between S1R and a putative binding partner (e.g., IP₃R3, L-type Ca²⁺ channel) in cells or tissue lysates.[18]
Methodology:
-
Cell/Tissue Lysis:
-
Harvest cells (e.g., HEK293 cells overexpressing tagged S1R and a client protein) or tissue homogenates.
-
Lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein complexes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (total protein lysate).
-
-
Pre-clearing:
-
Incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding of proteins to the beads.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific to one of the proteins of interest (e.g., anti-S1R antibody) overnight at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with a non-specific IgG antibody of the same isotype.
-
Add fresh Protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an antibody against the second protein of interest (the putative interactor, e.g., anti-IP₃R3).
-
A band corresponding to the molecular weight of the second protein in the S1R-IP lane (but not the IgG control lane) indicates a physical interaction.
-
Caption: Workflow for a Co-immunoprecipitation (Co-IP) experiment.
Protocol 2: Radioligand Binding Assay for S1R Ligand Affinity
This assay is used to determine the binding affinity (Kᵢ) of unlabeled compounds for S1R by measuring their ability to compete with a radiolabeled S1R ligand.[25]
Methodology:
-
Membrane Preparation:
-
Prepare crude membrane fractions from tissues with high S1R expression (e.g., guinea pig liver) or from cells overexpressing S1R.[25]
-
Homogenize the tissue in a sucrose (B13894) buffer, followed by differential centrifugation to isolate the membrane pellet.
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up reactions containing:
-
A fixed concentration of a selective S1R radioligand (e.g., [³H]-(+)-pentazocine).
-
A fixed amount of membrane protein (e.g., 100-200 µg).
-
A range of concentrations of the unlabeled test compound.
-
-
Total Binding: Wells with radioligand and membranes only.
-
Non-specific Binding: Wells with radioligand, membranes, and a high concentration of a known S1R ligand (e.g., haloperidol) to saturate all specific binding sites.
-
Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., Prism software) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure ion flow through channels in the plasma membrane of a single cell, allowing for the direct assessment of S1R's modulation of channel activity.[18]
Methodology:
-
Cell Preparation:
-
Culture primary neurons (e.g., retinal ganglion cells) or a cell line expressing the ion channel of interest on glass coverslips.[18]
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution (extracellular buffer).
-
Fabricate a glass micropipette with a tip diameter of ~1-2 µm and fill it with an internal solution (intracellular buffer).
-
Use a micromanipulator to carefully approach a single cell with the micropipette.
-
-
Whole-Cell Configuration:
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (a "giga-seal").
-
Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior (the "whole-cell" configuration).
-
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential (e.g., -70 mV) using a patch-clamp amplifier.
-
Apply a voltage protocol (e.g., a series of depolarizing steps) to elicit ion currents (e.g., Ca²⁺ or K⁺ currents).
-
Record the baseline currents.
-
Perfuse the cell with the external solution containing an S1R ligand (agonist or antagonist) and repeat the voltage protocol to record the modulated currents.
-
To confirm specificity, apply an antagonist following agonist application to see if the baseline activity is restored (washout/reversal).
-
-
Analysis:
-
Measure the peak amplitude, activation, and inactivation kinetics of the recorded currents before and after drug application.
-
Analyze the data to determine the effect of S1R modulation on the ion channel's properties.
-
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 6. The Sigma-1 Receptor in Cellular Stress Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases | MDPI [mdpi.com]
- 11. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 12. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The sigma-1 receptor protects against cellular oxidative stress and activates antioxidant response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Cholesterol at the Endoplasmic Reticulum: Roles of the Sigma-1 Receptor Chaperone and Implications thereof in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 24. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 25. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Sigma-1 Receptor's Interaction with other Proteins and Receptors
Prepared for: Researchers, scientists, and drug development professionals
Introduction
The Sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] It is a 223-amino acid transmembrane protein that shows no sequence homology to other mammalian proteins, making it a subject of intense research.[3] The S1R is implicated in a wide array of cellular functions, including the modulation of calcium signaling, regulation of ion channels, and response to cellular stress.[2][3][4] Its involvement in numerous physiological and pathological processes, such as cardiovascular function, neurodegenerative diseases, cancer, and addiction, highlights its potential as a therapeutic target.[3][5][6] This guide provides a comprehensive overview of the S1R's interactions with other proteins and receptors, focusing on quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.
Core Function and Translocation
Under basal conditions, the S1R is associated with the ER chaperone BiP (Binding immunoglobulin protein).[2] Upon stimulation by ligands (agonists) or under conditions of cellular stress, S1R dissociates from BiP and can translocate to other subcellular compartments, including the plasma membrane and nuclear envelope.[7][8] This translocation allows it to interact with a diverse range of client proteins, acting as a "pluripotent modulator" of cellular signaling.[9][10]
Interaction with a Plethora of Proteins
The S1R's function is primarily mediated through protein-protein interactions.[10] It has been reported to interact with over 49 different proteins, including ion channels, G-protein coupled receptors (GPCRs), receptor tyrosine kinases, and various cytosolic and mitochondrial proteins.[9][10] These interactions are crucial for its role in regulating a multitude of cellular processes.
Quantitative Data on Sigma-1 Receptor Interactions
The following table summarizes available quantitative data on the interaction of the Sigma-1 receptor with various proteins. The dissociation constant (Kd) and binding affinity (Ki) are key parameters that describe the strength of these interactions.
| Interacting Protein/Receptor | Ligand/Condition | Cell Type/System | Method | Kd/Ki (nM) | Reference |
| BiP (GRP78) | Basal state | CHO cells | Co-IP | - | [2] |
| IP3 Receptor (IP3R) | Agonist stimulation | - | Co-IP | - | [11] |
| Dopamine (B1211576) D1 Receptor | - | HEK-293 cells | FRET | - | [8] |
| Voltage-gated K+ channels (Kv1.4, Kv1.5) | - | - | Co-IP | - | [3][9] |
| Rac1-GTPase | (+)-Pentazocine | Brain mitochondria | Co-IP | - | [11][12] |
| NRF2 | - | 661W photoreceptor cells | Co-IP, PLA | - | [7][13] |
| IRE1 | - | - | Co-IP | - | [14] |
| Sphingosine | Resting state | HEK-293 cells | Immunoprecipitation-MS | - | [15] |
Key Signaling Pathways Modulated by Sigma-1 Receptor Interactions
The S1R is a critical node in several signaling pathways, influencing cellular survival, stress responses, and plasticity.
ER Stress and the Unfolded Protein Response (UPR)
The S1R plays a crucial role in mitigating ER stress. Under stress conditions, it dissociates from BiP and interacts with the inositol-requiring enzyme 1 (IRE1), a key sensor of the UPR.[14] This interaction modulates IRE1 activity, helping to restore ER homeostasis and promote cell survival.[14]
Caption: S1R's role in the ER stress response pathway.
Calcium Homeostasis
The S1R is a key regulator of intracellular calcium (Ca2+) signaling, primarily through its interaction with the IP3 receptor at the MAM.[9] By stabilizing the IP3R, the S1R modulates the transfer of Ca2+ from the ER to the mitochondria, which is critical for maintaining mitochondrial function and ATP production.[2][9]
Caption: S1R's modulation of ER-mitochondria Ca2+ signaling.
Neuromodulation and Synaptic Plasticity
In the central nervous system, the S1R interacts with a variety of ion channels and receptors to modulate neuronal excitability and synaptic plasticity. It has been shown to interact with NMDA receptors, dopamine D1 receptors, and various voltage-gated ion channels.[8][16][17] For instance, S1R can enhance NMDA receptor function, which is crucial for learning and memory.[8][17]
References
- 1. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma 1 Receptor and Ion Channel Dynamics in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 8. The essential roles of protein–protein interaction in sigma-1 receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining the ligand-dependent proximatome of the sigma 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor directly interacts with Rac1-GTPase in the brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
The Structural Biology of the Sigma-1 Receptor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[1][2][3] It is implicated in a wide range of cellular functions and is a promising therapeutic target for various neurological and psychiatric disorders, including Alzheimer's disease, depression, and neuropathic pain.[2][4] This document provides a comprehensive technical overview of the structural biology of the human Sigma-1 receptor, detailing its molecular architecture, oligomeric states, signaling pathways, and the experimental methodologies used for its study.
Molecular Architecture
The human Sigma-1 receptor is a 223-amino acid integral membrane protein encoded by the SIGMAR1 gene.[1] Structurally, it bears no significant sequence homology to other mammalian proteins, making it an evolutionary distinct entity.[1][5] The first crystal structure of the human S1R was resolved in 2016, providing foundational insights into its unique architecture.[1][5]
1.1. Tertiary and Quaternary Structure
High-resolution crystal structures have revealed that S1R assembles into a homotrimer.[1][6][7] Each protomer (individual protein subunit) consists of a distinct and unexpected topology:
-
N-Terminal Transmembrane Helix: A single alpha-helix that anchors the protein into the ER membrane. This finding corrected previous models that had proposed a two-pass transmembrane architecture.[7][8][9]
-
Cupin-like β-Barrel Domain: The core of the cytosolic portion of the receptor, which forms a large, hydrophobic ligand-binding pocket at its center.[1][5][7] This domain shows remarkable plasticity, allowing it to accommodate a wide variety of structurally diverse ligands.[5]
-
C-Terminal Helical Bundle: A V-shaped arrangement of two alpha-helices that acts as a lid covering the ligand-binding pocket.[1]
The trimeric assembly is characterized by a triangular shape when viewed from above the membrane plane, with the transmembrane helices positioned at the corners.[7] The cytosolic domain features an extensive, flat, and hydrophobic surface that suggests a close association with the ER membrane surface.[5][7] Key residues such as Glu172 and Asp126 are crucial for coordinating interactions with ligands within the binding pocket.[1]
1.2. Crystallographic Data Summary
The following table summarizes key data from published crystal structures of the human Sigma-1 receptor available in the Protein Data Bank (PDB).
| PDB ID | Ligand(s) | Resolution (Å) | Method | Key Findings |
| 5HK1 [10] | PD144418 (Antagonist) | 2.51 | X-ray Diffraction | Revealed the trimeric architecture and single-pass transmembrane domain of S1R.[7][8][10] |
| 5HK2 [1] | 4-IBP | 3.20 | X-ray Diffraction | Demonstrated the plasticity of the ligand-binding pocket with a different ligand.[7] |
| 6DJZ [4] | Haloperidol (B65202) (Antagonist) | 3.10 | X-ray Diffraction | Provided structural basis for classical antagonist binding.[4] |
| 6DK0 [4] | NE-100 (Antagonist) | 2.90 | X-ray Diffraction | Further elucidated antagonist-receptor interactions.[4] |
| 6DK1 [4] | (+)-Pentazocine (Agonist) | 3.10 | X-ray Diffraction | Revealed a unique binding pose for an agonist, suggesting agonist-induced conformational changes.[4] |
Oligomerization and Ligand Binding
The functional state of S1R is closely tied to its oligomeric status, which is dynamically regulated by ligands.[11][12] The receptor can exist in various forms, including monomers, dimers, and higher-order oligomers (tetramers, etc.).[11][12]
-
In the absence of ligands , S1R exists in a dynamic equilibrium of monomeric and oligomeric states.[11][12]
-
Agonist binding , such as with (+)-pentazocine, tends to favor the dissociation of higher-order oligomers into monomers and dimers.[11][12]
-
Antagonist binding , such as with haloperidol, appears to stabilize the receptor in higher-order oligomeric forms.[11][12][13]
Interestingly, in vitro studies suggest that only the oligomeric forms of S1R are capable of binding ligands like [3H]-(+)-pentazocine, while the monomeric form does not.[11][13] This suggests that the oligomerization state is a critical regulator of receptor function.
2.1. Ligand Binding Kinetics
Ligand binding to S1R is a multi-step process that is rate-limited by conformational changes in the receptor.[4] Kinetic analysis using scintillation proximity assays (SPA) has shown that ligand association follows a biphasic curve, indicating a fast initial binding step followed by a slower conformational rearrangement.[4]
| Ligand | k_fast (min⁻¹) | k_slow (min⁻¹) | k_off (min⁻¹) |
| (+)-Pentazocine | 0.44 ± 0.05 | 0.046 ± 0.003 | 0.0068 ± 0.0002 |
| Haloperidol | 0.54 ± 0.03 | 0.046 ± 0.002 | 0.0051 ± 0.0003 |
| NE-100 | 0.48 ± 0.04 | 0.042 ± 0.003 | 0.0026 ± 0.0001 |
| PD144418 | 0.36 ± 0.03 | 0.042 ± 0.002 | 0.0016 ± 0.0001 |
| Data derived from kinetic analysis of ligand binding to the σ₁ receptor.[4] |
Signaling Pathways and Molecular Function
As a molecular chaperone at the ER-mitochondria interface, S1R modulates a diverse array of cellular signaling pathways.[1][2][3] At rest, it is often found in a complex with another chaperone, BiP (Binding immunoglobulin protein).[14] Upon stimulation by agonists, S1R dissociates from BiP and can translocate to other areas of the cell to interact with various client proteins.[14]
3.1. Calcium Homeostasis
One of the most well-characterized functions of S1R is the modulation of intracellular calcium (Ca²⁺) signaling.[1] It localizes to the MAM, a critical hub for Ca²⁺ exchange between the ER and mitochondria.[2] There, S1R interacts with and stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), an ER-resident channel that releases Ca²⁺.[1][2][3] This regulation is crucial for maintaining cellular bioenergetics and preventing ER stress.[2][3]
3.2. Interaction with Ion Channels and Receptors
S1R directly interacts with and modulates the function of numerous client proteins, including voltage-gated ion channels (e.g., K⁺, Na⁺) and G-protein coupled receptors (GPCRs).[1][2][15] By acting as an accessory subunit or chaperone, it can alter protein trafficking, stability, and activity, thereby influencing neuronal excitability and neurotransmission.[2]
Key Experimental Protocols
The study of S1R's structure and function relies on a combination of molecular biology, biochemical, and biophysical techniques.
4.1. Recombinant Protein Expression and Purification
Obtaining pure, functional S1R is the first critical step for structural and biochemical studies.
-
Expression System: Human S1R is commonly overexpressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus system or in E. coli as a fusion protein (e.g., with Maltose-Binding Protein, MBP).[7][16]
-
Cell Lysis: Cells are harvested and lysed via osmotic shock or sonication.[7]
-
Membrane Solubilization: The receptor is extracted from the membrane fraction using detergents such as a mixture of Triton X-100 and n-dodecyl-β-D-maltopyranoside (DDM) or lauryl maltose (B56501) neopentyl glycol (LMNG) with cholesteryl hemisuccinate (CHS).[7][16] Ligands (e.g., PD144418) are typically included in all buffers to stabilize the receptor.[7]
-
Affinity Chromatography: The solubilized receptor is first purified using an affinity resin. For FLAG-tagged S1R, anti-FLAG antibody resin is used.[7] For MBP-fusions, an amylose (B160209) resin is used.[16][17]
-
Protease Cleavage: The affinity tag (e.g., FLAG peptide, MBP) is removed by incubation with a specific protease, such as 3C protease or Factor Xa.[7][18]
-
Size-Exclusion Chromatography (SEC): The final purification step involves SEC to separate the receptor from aggregates and remaining contaminants, yielding a biochemically pure protein sample.[7]
4.2. X-ray Crystallography via Lipidic Cubic Phase (LCP)
Due to its membrane-embedded nature, crystallizing S1R is challenging. The LCP method has been successfully employed.[4][6]
-
Protein Preparation: Purified S1R is concentrated to 20-30 mg/mL.[7]
-
LCP Reconstitution: The concentrated protein is mixed with a lipid mixture (typically monoolein (B16389) and cholesterol) at a specific ratio (e.g., 1.5:1.0 lipid:protein by mass) using coupled syringes to form the lipidic cubic phase.[7]
-
Crystallization: Nanoliter-scale drops of the protein-laden LCP are dispensed onto a glass plate and overlaid with a precipitant solution.[7] Plates are incubated under controlled conditions to allow for crystal growth.
-
Data Collection: Crystals are harvested and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron light source.
4.3. Radioligand Binding Assay
Binding assays are fundamental for characterizing the affinity of ligands for S1R.[19] This protocol describes a saturation binding experiment to determine receptor density (Bmax) and radioligand affinity (Kd).
-
Membrane Preparation: Guinea pig liver, which has a high expression of S1R, or cells expressing recombinant S1R are homogenized in a buffer and centrifuged to isolate the membrane fraction.[19] Protein concentration is determined via a Bradford or BCA assay.
-
Assay Setup: The assay is performed in 96-well plates. Each well contains:
-
Defining Non-Specific Binding: A parallel set of tubes is prepared that includes a high concentration (e.g., 10 µM) of a non-radioactive S1R ligand (like haloperidol or unlabeled (+)-pentazocine) to saturate the receptors and measure non-specific binding.[21]
-
Incubation: Plates are incubated for a set time (e.g., 120 minutes) at a controlled temperature (e.g., 37°C) to reach equilibrium.[21]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are analyzed using non-linear regression (e.g., a one-site binding hyperbola) to determine the Kd and Bmax values.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of the human σ1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Perspectives on Sigma-1 Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of the human σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. The sigma-1 receptors are present in monomeric and oligomeric forms in living cells in the presence and absence of ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benthamscience.com [benthamscience.com]
- 16. Improved expression and purification of sigma 1 receptor fused to maltose binding protein by alteration of linker sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PURIFICATION AND CHARACTERIZATION OF THE GUINEA PIG SIGMA-1 RECEPTOR FUNCTIONALLY EXPRESSED IN Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Methodological & Application
Application Notes and Protocols for Sigma-1 Receptor Antagonist Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and purification of Sigma-1 (σ1) receptor antagonists. The σ1 receptor, a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, is a promising therapeutic target for a variety of central nervous system disorders, including neuropathic pain, neurodegenerative diseases, and substance abuse.[1][2] The development of potent and selective σ1 receptor antagonists is a key area of research in medicinal chemistry.
I. Overview of Sigma-1 Receptor Antagonists
Sigma-1 receptor antagonists are molecules that bind to the σ1 receptor and inhibit its function. These antagonists have shown therapeutic potential by modulating the activity of various ion channels and receptors.[1][3] Several classes of compounds have been identified as σ1 receptor antagonists, including those with piperazine, piperidine, and various heterocyclic scaffolds.[3][4] The synthesis and purification of these compounds are critical steps in their preclinical and clinical development.
II. General Synthesis and Purification Workflow
The synthesis of σ1 receptor antagonists typically involves multi-step organic reactions to construct the core scaffold and introduce the necessary pharmacophoric features. Purification is essential to isolate the desired compound from reaction byproducts and unreacted starting materials, ensuring high purity for biological testing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Binding Affinity Assays for Sigma-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of cellular functions and is a promising therapeutic target for numerous neurological and psychiatric disorders, as well as for cancer and pain management.[1][2][3] The development of novel ligands, particularly antagonists, that selectively target the S1R is an area of intense research. Radioligand binding assays are a fundamental tool for determining the affinity and selectivity of these compounds, providing crucial data for structure-activity relationship (SAR) studies and lead optimization.[1]
This document provides detailed protocols for conducting in vitro radioligand binding assays to determine the binding affinity of antagonists for the Sigma-1 receptor. The primary methods described are saturation binding assays to characterize the receptor density (Bmax) and radioligand dissociation constant (Kd), and competitive inhibition assays to determine the inhibitory constant (Ki) of unlabeled antagonist compounds.[4]
Key Experimental Protocols
Preparation of Guinea Pig Liver Membranes
Guinea pig liver is a commonly used tissue source for S1R binding assays due to its high expression of the receptor.[4]
Materials:
-
Fresh or frozen guinea pig liver
-
Ice-cold Assay Buffer (e.g., Earle's Balanced Salt Solution (EBSS) without phenol (B47542) red, supplemented with sodium bicarbonate, pH 7.4)[2]
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed centrifuge
-
Bradford protein assay kit
Protocol:
-
Mince fresh or thawed guinea pig liver on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Assay Buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending it in fresh, ice-cold Assay Buffer and repeating the high-speed centrifugation step.
-
Resuspend the final membrane pellet in Assay Buffer.
-
Determine the protein concentration using a Bradford protein assay.[2]
-
Store the membrane preparation in aliquots at -80°C until use.
Radioligand Saturation Binding Assay
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the S1R. The selective S1R ligand, [³H]-(+)-pentazocine, is the preferred radioligand.[4]
Materials:
-
Guinea pig liver membrane preparation
-
[³H]-(+)-pentazocine
-
Assay Buffer
-
Non-specific binding inhibitor (e.g., 10 µM Haloperidol)[4][5]
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)[4]
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of [³H]-(+)-pentazocine in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 to 50 nM).
-
In a 96-well plate, set up triplicate wells for each concentration of radioligand for "total binding".
-
For each concentration, set up another set of triplicate wells for "non-specific binding" by adding a high concentration of an unlabeled S1R ligand (e.g., 10 µM Haloperidol) to displace the radioligand from the receptors.[4][5]
-
Add the guinea pig liver membrane preparation to each well (typically 100-200 µg of protein per well).[2]
-
The final reaction volume is typically 200-500 µL.[2]
-
Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[4][5]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Bmax and Kd values.
Competitive Inhibition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled antagonist for the S1R by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled antagonist compound of interest.
Protocol:
-
Prepare serial dilutions of the unlabeled antagonist compound in Assay Buffer.
-
In a 96-well plate, add a fixed concentration of [³H]-(+)-pentazocine (typically at a concentration close to its Kd value, e.g., 3-15 nM).[2][5]
-
Add the different concentrations of the unlabeled antagonist to the wells in triplicate.
-
Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + high concentration of an unlabeled ligand like 10 µM Haloperidol).[4][5]
-
Add the guinea pig liver membrane preparation to each well.
-
Incubate, filter, and measure radioactivity as described for the saturation binding assay.
-
The data will generate a sigmoidal competition curve.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
The binding affinities of several known Sigma-1 receptor antagonists are summarized in the table below.
| Compound | Radioligand | Tissue/Cell Source | Ki (nM) | IC50 (nM) | Reference |
| Haloperidol | --INVALID-LINK---pentazocine | Human S1R | 4.5 | [5] | |
| BD1047 | --INVALID-LINK---pentazocine | Guinea Pig Liver | 0.93 | [4] | |
| BD1063 | --INVALID-LINK---pentazocine | Guinea Pig Liver | 9.2 | [4] | |
| NE-100 | Not Specified | Not Specified | 4.16 | [6] | |
| S1RA (E-52862) | Not Specified | Not Specified | 17 | [6] | |
| PD-144418 | --INVALID-LINK---pentazocine | Human S1R | 18.9 | [5] | |
| 3-PPP | --INVALID-LINK---pentazocine | Human S1R | 253 | [5] | |
| (+)-SK&F 10047 | --INVALID-LINK---pentazocine | Human S1R | 4868 | [5] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a competitive inhibition binding assay.
Caption: Workflow for a Sigma-1 Receptor Competitive Inhibition Binding Assay.
Signaling Pathway Context
While radioligand binding assays directly measure the physical interaction of a ligand with its receptor, it is important to understand the broader signaling context of the Sigma-1 receptor. The S1R is not a traditional G-protein coupled receptor or ion channel. Instead, it acts as a molecular chaperone, modulating the function of other proteins, including ion channels and G-protein coupled receptors. S1R agonists can induce the dissociation of the S1R from the binding immunoglobulin protein (BiP), allowing it to interact with and modulate its downstream targets. Antagonists are thought to prevent these interactions.
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Sigma-1 Receptor Antagonist Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing radioligand binding assays for the characterization of Sigma-1 (σ1) receptor antagonists. The protocols detailed below are foundational for determining the binding affinity and density of σ1 receptors, as well as for screening and characterizing novel antagonist compounds.
Introduction to the Sigma-1 Receptor
The Sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[1][2] It is a transmembrane protein that plays a crucial role in modulating intracellular signaling, including calcium signaling through the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor.[1][3] The σ1R has been implicated in a variety of physiological and pathological processes, making it a significant target for drug development in areas such as neurodegenerative diseases, psychiatric disorders, and pain management.[1][4][5]
Radioligand binding assays are a fundamental tool for studying the interaction of ligands with receptors.[6][7] These assays utilize a radioactively labeled compound (radioligand) that binds with high affinity and specificity to the target receptor. By measuring the amount of radioligand bound to the receptor, researchers can determine key parameters such as the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[6][8] Furthermore, competitive binding assays allow for the determination of the binding affinity (Ki) of unlabeled compounds, such as novel antagonist candidates.[6][9]
Data Presentation: Binding Affinities of Sigma-1 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of several known σ1 receptor antagonists. This data is essential for selecting appropriate competitor compounds and for validating assay performance.
| Compound | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| Haloperidol | --INVALID-LINK---pentazocine | Guinea Pig Brain | 2.3 | [10] |
| BD1047 | --INVALID-LINK---pentazocine | Guinea Pig Liver | 0.93 | [11] |
| BD1063 | --INVALID-LINK---pentazocine | Guinea Pig Liver | 9.2 | [11] |
| Rimcazole | --INVALID-LINK---pentazocine | Brain | 520 | [10] |
| NE-100 | --INVALID-LINK---pentazocine | Brain | 1.5 | [10] |
| SI 1/28 | Not Specified | Not Specified | Highly Selective | [12][13] |
| E-52862 (S1RA) | Not Specified | Human σ1 Receptor | 17.0 | [14] |
| WQ 1 | Not Specified | σ1 Receptor | pKi = 10.85 | [14] |
Experimental Protocols
Two primary types of radioligand binding assays are detailed below: saturation binding assays to characterize the receptor population and competitive binding assays to determine the affinity of antagonist compounds.
Protocol 1: Saturation Radioligand Binding Assay
This protocol is designed to determine the maximal binding capacity (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for the σ1 receptor.[6][11] The preferred radioligand for selective σ1 receptor binding is [3H]-(+)-pentazocine.[11]
Materials:
-
Tissue Preparation: Guinea pig liver membranes are recommended due to their high expression of σ1 receptors.[11]
-
Radioligand: [3H]-(+)-pentazocine (specific activity ~34 Ci/mmol).[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Ligand: 10 µM Haloperidol.[11]
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[15]
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen guinea pig liver in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[15][16]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand for both total and non-specific binding.
-
Total Binding: To each well, add assay buffer, the appropriate concentration of [3H]-(+)-pentazocine (typically ranging from 0.1 to 20 nM), and the membrane preparation (e.g., 100 µg protein).[15][16]
-
Non-specific Binding: To these wells, add the same components as for total binding, plus the non-specific binding ligand (10 µM haloperidol).[11]
-
Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[15][16]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration.
-
Analyze the data using non-linear regression to determine the Bmax and Kd values.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine the inhibition constant (Ki) of an unlabeled antagonist for the σ1 receptor.[6][11]
Materials:
-
Same as for the Saturation Binding Assay.
-
Test Antagonist Compound: A series of dilutions of the unlabeled antagonist.
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test antagonist.
-
Total Binding: Add assay buffer, a fixed concentration of [3H]-(+)-pentazocine (typically at or near its Kd value), and the membrane preparation.[11]
-
Non-specific Binding: Add the same components as for total binding, plus the non-specific binding ligand (10 µM haloperidol).[11]
-
Competition: To the remaining wells, add the same components as for total binding, along with increasing concentrations of the unlabeled test antagonist.
-
Incubation: Incubate the plate at 37°C for 90 minutes.[11]
-
Filtration and Counting: Follow the same procedure as in Protocol 1.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Use non-linear regression to fit the data and determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.[16]
-
Visualizations
Sigma-1 Receptor Signaling Pathway
The σ1 receptor, upon ligand binding, can modulate a variety of downstream signaling events. As a chaperone protein, it interacts with and influences the function of other proteins. A key role is the regulation of Ca2+ signaling from the ER to the mitochondria.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 8. revvity.com [revvity.com]
- 9. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Cell-Based Functional Assays for Sigma-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2][3] It is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses.[1][2][4] S1R has emerged as a promising therapeutic target for a range of pathologies, including neurodegenerative diseases, cancer, and pain.[5][6][7][8] Consequently, the identification and characterization of S1R antagonists are of significant interest in drug discovery.
These application notes provide an overview of and detailed protocols for key cell-based functional assays used to identify and characterize S1R antagonists.
Sigma-1 Receptor Signaling Pathway
The S1R is not a conventional G-protein coupled receptor.[9] It functions as a molecular chaperone that interacts with various client proteins, including ion channels and other receptors.[2] Under resting conditions, S1R is associated with the binding immunoglobulin protein (BiP), another ER chaperone.[2] Upon stimulation by agonists or cellular stress, S1R dissociates from BiP and can then interact with its client proteins to modulate their function.[2] Antagonists are thought to interfere with these interactions and the subsequent downstream signaling events.
Key Cell-Based Functional Assays
Several cell-based assays are available to functionally characterize S1R antagonists. These assays typically measure the ability of a compound to inhibit S1R activity, which can be assessed through various downstream cellular events.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a test compound for the S1R. These assays do not directly measure function but are crucial for confirming direct interaction with the receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine) from the receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Experimental Workflow:
Protocol: --INVALID-LINK---Pentazocine Competition Binding Assay
Materials:
-
HEK293T cells overexpressing human S1R
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~34 Ci/mmol)[10]
-
Non-specific binding control: Haloperidol (10 µM)[9] or (+)-pentazocine (10 µM)[5]
-
Test compounds
-
96-well plates
-
GF/B filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize S1R-expressing HEK293T cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Incubation: Incubate the plate for 90-120 minutes at 37°C or room temperature.[9][10]
-
Filtration: Terminate the reaction by rapid filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold binding buffer.[10]
-
Detection: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[5]
Cell Viability and Proliferation Assays
S1R antagonists have been shown to reduce the viability and proliferation of certain cancer cell lines.[4][6][11]
Principle: Assays like the MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity in the presence of a test compound suggests cytotoxic or cytostatic effects, which can be indicative of S1R antagonism in responsive cell lines.
Protocol: MTS Assay for Cell Viability
Materials:
-
MDA-MB-468 or other suitable cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTS reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot cell viability against the log concentration of the test compound to determine the IC50 value.
Calcium Mobilization Assays
S1R is known to modulate intracellular calcium levels.[1] Antagonists can alter these calcium dynamics.
Principle: This assay measures changes in intracellular calcium concentration in response to a stimulus in the presence or absence of a test compound. Fluorescent calcium indicators, such as Fura-2 AM, are used to detect these changes.
Protocol: Fura-2 AM Calcium Mobilization Assay
Materials:
-
MDA-MB-468 cells
-
Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Loading: Incubate cells with Fura-2 AM and Pluronic F-127 in HBSS.
-
Compound Incubation: Wash the cells and incubate with the test compound.
-
Stimulation: Add a stimulus known to induce calcium release (in some cases, high concentrations of S1R antagonists themselves can induce a response[11]).
-
Measurement: Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
-
Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration. Compare the response in the presence and absence of the test compound.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of selected S1R antagonists from the literature.
| Compound | Assay Type | Cell Line / Tissue | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Haloperidol | Competition Binding | HEK293T | --INVALID-LINK---pentazocine | 10.3 ± 0.6 | - | [5] |
| Haloperidol | Competition Binding | Human | --INVALID-LINK---pentazocine | - | 4.5 | [9] |
| PD-144418 | Competition Binding | HEK293T | --INVALID-LINK---pentazocine | 1.96 ± 0.28 | - | [5] |
| PD-144418 | Competition Binding | Human | --INVALID-LINK---pentazocine | - | 18.9 | [9] |
| IPAG | Cell Proliferation (MTS) | MDA-MB-468 | - | - | 24,000 | [11] |
| Rimcazole | Cell Proliferation (MTS) | MDA-MB-468 | - | - | 45,000 | [11] |
Note: IC50 values from functional assays can be significantly different from Ki values obtained in binding assays, reflecting the complexity of cellular signaling pathways.[11]
Logical Framework for Antagonist Identification
The identification of a compound as an S1R antagonist typically follows a logical progression of experiments.
Conclusion
The assays described provide a robust framework for the identification and characterization of novel Sigma-1 receptor antagonists. A combination of binding and functional assays is essential to confirm the mechanism of action and cellular effects of test compounds. These protocols can be adapted and optimized for high-throughput screening and detailed pharmacological profiling in drug discovery programs targeting the S1R.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 3. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 8. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Sigma-1 Receptor Antagonist Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface, playing a crucial role in modulating calcium signaling, cellular stress responses, and neuronal function.[1][2][3] Its involvement in a variety of neurological and psychiatric disorders, including neuropathic pain, neurodegenerative diseases, and anxiety, has made it a promising therapeutic target.[2] S1R antagonists, in particular, have shown potential in preclinical models for treating these conditions.[4][5] These application notes provide detailed protocols for key animal models and behavioral assays used to evaluate the in vivo efficacy of S1R antagonists.
I. Animal Models for Neuropathic Pain
Neuropathic pain is a chronic condition resulting from nerve damage. Several rodent models are utilized to mimic this condition and test the analgesic effects of S1R antagonists.[4][5]
A. Spared Nerve Injury (SNI) Model
The SNI model produces a consistent and long-lasting tactile hypersensitivity.[6][7] It involves the axotomy and ligation of the tibial and common peroneal nerves, leaving the sural nerve intact.[6][8]
Experimental Protocol: Spared Nerve Injury (SNI) Surgery (Mice) [6][7][8]
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the lateral surface of the thigh.
-
Incision: Make a small incision in the skin of the thigh to expose the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect the biceps femoris muscle to reveal the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a suture (e.g., 8-0 nylon). Distal to the ligation, transect these two nerves, removing a small section (2-4 mm) of the distal nerve stump.[8]
-
Sural Nerve Sparing: Ensure the sural nerve remains untouched and undamaged.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
-
Behavioral Testing: Behavioral testing for mechanical allodynia can commence as early as 2 days post-surgery and the hypersensitivity can last for at least a month.[6]
B. Chronic Constriction Injury (CCI) Model
The CCI model involves loose ligation of the sciatic nerve, leading to inflammation and neuropathic pain behaviors.[9][10][11]
Experimental Protocol: Chronic Constriction Injury (CCI) Surgery (Rats) [9][10][11]
-
Anesthesia and Preparation: Anesthetize the rat and prepare the surgical site as described for the SNI model.
-
Nerve Exposure: Expose the common sciatic nerve at the mid-thigh level.
-
Ligation: Proximal to the sciatic trifurcation, place four loose ligatures of chromic gut suture (e.g., 4-0) around the nerve with about 1 mm spacing between them.[11] The ligatures should be tightened until a brief twitch in the hind paw is observed.[11]
-
Closure: Close the muscle and skin layers with sutures and wound clips, respectively.[10]
-
Post-operative Care and Testing: Provide post-operative care as needed. Behavioral testing can begin 24 hours after surgery.[11]
C. Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model
This model mimics the painful neuropathy associated with type 1 diabetes.[12] Streptozotocin is a chemical that is toxic to pancreatic β-cells, inducing a state of hyperglycemia that leads to nerve damage.[12][13]
Experimental Protocol: STZ-Induced Diabetic Neuropathy (Rats) [13][14][15]
-
Baseline Measurements: Before induction, measure baseline paw withdrawal thresholds to mechanical stimuli (e.g., using von Frey filaments).
-
Fasting: Fast the animals for 12-18 hours with free access to water.[13]
-
STZ Administration: Prepare a fresh solution of streptozotocin in citrate (B86180) buffer. Inject the rats intraperitoneally (i.p.) with STZ (e.g., 75 mg/kg on two consecutive days).[15]
-
Hyperglycemia Confirmation: Monitor blood glucose levels starting a few days after injection. Animals with blood glucose levels ≥ 15 mM are considered diabetic.[15]
-
Behavioral Testing: Re-assess paw withdrawal thresholds to confirm the development of mechanical allodynia. Efficacy testing of S1R antagonists can then be performed.
Behavioral Assessment of Neuropathic Pain
-
Mechanical Allodynia: The von Frey test is used to measure sensitivity to mechanical stimuli. Calibrated filaments of increasing force are applied to the plantar surface of the hind paw, and the paw withdrawal threshold is determined.[16]
-
Thermal Hyperalgesia: The Hargreaves test measures sensitivity to heat. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is recorded.[17]
-
Cold Allodynia: The acetone (B3395972) test assesses sensitivity to cold. A drop of acetone is applied to the plantar surface of the hind paw, and the duration of paw withdrawal and licking is measured.[17]
II. Animal Models for Neurodegenerative Diseases (Alzheimer's Disease)
S1R ligands have shown neuroprotective effects in models of Alzheimer's disease (AD).[18][19][20] Animal models for AD often involve the administration of amyloid-beta (Aβ) peptides or use transgenic animals that overexpress AD-related proteins. Cognitive function is then assessed using various behavioral tasks.
Behavioral Assays for Cognitive Function
A. Morris Water Maze (MWM)
The MWM is a widely used test for assessing spatial learning and memory, which are often impaired in AD models.[21][22] The test relies on the animal's ability to use distal cues to find a hidden platform in a pool of opaque water.[21][22]
Experimental Protocol: Morris Water Maze [21][22][23][24][25]
-
Apparatus: A large circular pool filled with water made opaque with non-toxic paint or milk powder.[22][24] A small escape platform is submerged just below the water's surface.[22]
-
Acclimation: Allow animals to acclimatize to the testing room for at least 30-60 minutes before testing.[26][27]
-
Training Trials:
-
Place the mouse or rat into the water facing the wall of the pool at one of four designated start locations (N, S, E, W).
-
Allow the animal to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60-90 seconds), gently guide it to the platform.[24][25]
-
Allow the animal to remain on the platform for 15-30 seconds.[24][25]
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
B. Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[28][29][30]
Experimental Protocol: Novel Object Recognition Test [28][29][30][31]
-
Apparatus: An open-field arena.
-
Habituation: On the first day, allow the animal to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate.[29][31]
-
Training/Familiarization Phase: On the second day, place two identical objects in the arena and allow the animal to explore them for a set time (e.g., 10 minutes).[31]
-
Testing Phase: After a retention interval (e.g., 1-2 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.[31]
-
Data Analysis: Record the time spent exploring each object. A preference for the novel object (spending significantly more time exploring it) indicates intact recognition memory. A discrimination index can be calculated.[30]
III. Animal Models for Anxiety
S1R modulation has also been implicated in anxiety-like behaviors.[2] The elevated plus maze is a standard test to assess anxiety in rodents.
A. Elevated Plus Maze (EPM)
The EPM test is based on the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces.[26][32] Anxiolytic compounds typically increase the time spent in the open arms.
Experimental Protocol: Elevated Plus Maze [26][27][32][33]
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by walls.[26]
-
Habituation: Acclimate the animals to the testing room for at least 45-60 minutes prior to the test.[27][32][33]
-
Procedure:
-
Data Analysis: Key parameters measured include the time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in open arm exploration is indicative of an anxiolytic effect.
Quantitative Data Summary
The following tables summarize representative quantitative data for the efficacy of S1R antagonists in various animal models.
Table 1: Efficacy of S1R Antagonists in Neuropathic Pain Models
| Compound | Animal Model | Species | Dose and Route | Efficacy Measure | Reference |
| S1RA (E-52862) | Spared Nerve Injury (SNI) | Mouse | 25 mg/kg, i.p. (twice daily for 10 days) | Reduced mechanical, cold, and heat hypersensitivity | [17] |
| PW507 | STZ-Induced Diabetic Neuropathy | Rat | 20 mg/kg, i.p. (acute) | Significantly mitigated thermal hyperalgesia | [34] |
| PW507 | STZ-Induced Diabetic Neuropathy | Rat | 20 mg/kg, i.p. (twice daily for 2 weeks) | Significantly alleviated mechanical allodynia and thermal hyperalgesia | [34] |
| BD-1047 | Chronic Constriction Injury (CCI) | Mouse | Not specified | Attenuated thermal and mechanical hyperalgesia | [5] |
| SI 1/28 | Chronic Constriction Injury (CCI) | Mouse | Not specified | Produced dose-dependent anti-allodynia | [35] |
Table 2: Efficacy of S1R Antagonists in Models of Mania
| Compound | Animal Model | Species | Dose and Route | Efficacy Measure | Reference |
| S1RA | Black Swiss "manic" mice | Mouse | Not specified | Attenuated manic-like behaviors | [36] |
| PD144418 | Black Swiss "manic" mice | Mouse | Not specified | Attenuated manic-like behaviors | [36] |
| BD1047 | HINT1-/- "bipolar" mice | Mouse | Not specified | Decreased swimming activity (antimanic effect) | [36] |
| BD1063 | HINT1-/- "bipolar" mice | Mouse | Not specified | Decreased swimming activity (antimanic effect) | [36] |
Visualizations
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for Neuropathic Pain Models
Caption: Workflow for Neuropathic Pain Models.
Experimental Workflow for Cognitive Function Assays
Caption: Workflow for Cognitive Function Assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 5. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 9. criver.com [criver.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 12. Streptozotocin induced Rodent Diabetic Neuropathy Model - Creative Biolabs [creative-biolabs.com]
- 13. inotiv.com [inotiv.com]
- 14. protocols.io [protocols.io]
- 15. ndineuroscience.com [ndineuroscience.com]
- 16. youtube.com [youtube.com]
- 17. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 18. The Sigma Receptors in Alzheimer’s Disease: New Potential Targets for Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Roles of sigma-1 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 23. researchgate.net [researchgate.net]
- 24. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 25. mmpc.org [mmpc.org]
- 26. benchchem.com [benchchem.com]
- 27. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 28. behaviorcloud.com [behaviorcloud.com]
- 29. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]
- 30. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mmpc.org [mmpc.org]
- 32. bio-protocol.org [bio-protocol.org]
- 33. Elevated plus maze protocol [protocols.io]
- 34. pubs.acs.org [pubs.acs.org]
- 35. mdpi.com [mdpi.com]
- 36. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Utilizing Sigma-1 Receptor Antagonists in Preclinical Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for neuropathic pain.[1][2][3][4] Upregulation and activation of σ1R are implicated in the central sensitization and neuroinflammation that drive chronic pain states.[4][5][6][7] Consequently, antagonists of the σ1R are being actively investigated as a novel class of analgesics.
These application notes provide a comprehensive overview of the use of σ1R antagonists in preclinical models of neuropathic pain. We detail standardized protocols for inducing neuropathic pain and for assessing the efficacy of σ1R antagonists. Furthermore, we present key quantitative data from seminal studies and illustrate the underlying signaling pathways and experimental workflows.
Featured Sigma-1 Receptor Antagonists
A variety of selective σ1R antagonists have been characterized and utilized in neuropathic pain research. The table below summarizes key antagonists and their reported binding affinities.
| Antagonist | Ki (nM) | Selectivity | Reference |
| E-52862 (S1RA) | 17 (human) | High for σ1R over σ2R (>550-fold) and 170 other targets. | [1][7] |
| BD-1063 | - | Selective σ1R antagonist. | [8][9] |
| [¹⁸F]FTC-146 / CM-304 | 0.0025 (rat brain) | >10,000-fold selectivity over σ2R and 59 other targets. | |
| SI 1/28 | - | 423-fold more selective for σ1R over σ2R. | [10][11] |
| PW507 | 7.5 | More potent than E-52862. | [12] |
Preclinical Neuropathic Pain Models: Protocols
The following are detailed protocols for commonly used rodent models of neuropathic pain.
Chronic Constriction Injury (CCI) of the Sciatic Nerve
The CCI model is a widely used model of peripheral nerve injury that produces robust and long-lasting neuropathic pain behaviors.
Objective: To induce neuropathic pain by loosely constricting the common sciatic nerve.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
Protocol:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2% for maintenance).
-
Shave the lateral aspect of the thigh of the desired limb.
-
Make a small skin incision on the lateral surface of the mid-thigh.
-
Gently separate the biceps femoris muscle to expose the common sciatic nerve.
-
Proximal to the nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between them.
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscle, without arresting epineural blood flow.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animal to recover on a heating pad.
-
Behavioral testing can typically commence 7-14 days post-surgery.[13]
Spared Nerve Injury (SNI)
The SNI model produces a highly reproducible and long-lasting mechanical allodynia in the territory of the spared sural nerve.
Objective: To induce neuropathic pain by transecting two of the three terminal branches of the sciatic nerve, leaving one branch intact.
Materials:
-
Adult male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope or magnifying lens
-
Fine surgical instruments (iridectomy scissors, fine forceps)
-
6-0 silk suture
Protocol:
-
Anesthetize the mouse with isoflurane.
-
Make a small incision in the skin of the lateral thigh.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves, ensuring the sural nerve remains untouched.
-
Tightly ligate the common peroneal and tibial nerves with 6-0 silk suture.
-
Distal to the ligation, transect a 2-4 mm segment of these two nerves.
-
Ensure that there is no damage to the spared sural nerve.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover.
-
Behavioral testing can begin as early as 3 days post-surgery.[14]
Streptozotocin (STZ)-Induced Diabetic Neuropathy
This model mimics the painful diabetic neuropathy observed in type 1 diabetes.
Objective: To induce hyperglycemia and subsequent neuropathic pain by administering streptozotocin.
Materials:
-
Adult male Sprague-Dawley rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Blood glucose meter and test strips
Protocol:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg).
-
Return the animals to their cages with free access to food and water.
-
Monitor blood glucose levels 48-72 hours post-injection and then weekly. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
Neuropathic pain behaviors, such as mechanical hyperalgesia, typically develop within 3-4 weeks.[15]
Oxaliplatin-Induced Peripheral Neuropathy
This model replicates the chemotherapy-induced neuropathic pain experienced by cancer patients.
Objective: To induce neuropathic pain by administering the chemotherapeutic agent oxaliplatin (B1677828).
Materials:
-
Adult male C57BL/6 mice (20-25 g)
-
Oxaliplatin
-
5% glucose solution
Protocol:
-
Dissolve oxaliplatin in a 5% glucose solution.
-
Administer oxaliplatin via i.p. injection (e.g., 3 mg/kg) on a defined schedule, for example, on days 1, 2, 4, and 5.
-
A cumulative dose is often required to induce robust neuropathic pain.
-
Behavioral signs, particularly cold allodynia, can be assessed throughout the dosing period and in the weeks following.
Behavioral Assessment of Neuropathic Pain: Protocols
Von Frey Test for Mechanical Allodynia
Objective: To measure the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments of calibrated stiffness
-
Elevated mesh platform
-
Plexiglas enclosures
Protocol:
-
Place the animal in a Plexiglas enclosure on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.
-
Apply the filament with just enough force to cause it to bend slightly and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. Briefly, if a positive response is observed, the next lower force filament is used. If no response is observed, the next higher force filament is used.
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold.
Hargreaves Test for Thermal Hyperalgesia
Objective: To measure the latency of paw withdrawal from a noxious thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass platform
-
Plexiglas enclosures
Protocol:
-
Place the animal in a Plexiglas enclosure on the glass platform of the apparatus and allow it to acclimate.
-
Position the radiant heat source under the glass directly beneath the plantar surface of the hind paw.
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Repeat the measurement 2-3 times for each paw, with a sufficient interval between measurements.
-
The average paw withdrawal latency is recorded.
Quantitative Data on the Efficacy of Sigma-1 Receptor Antagonists
The following tables summarize key quantitative findings from preclinical and clinical studies of σ1R antagonists in neuropathic pain.
Table 1: Preclinical Efficacy of Sigma-1 Receptor Antagonists in Neuropathic Pain Models
| Antagonist | Model | Species | Behavioral Test | Dose/Concentration | Efficacy | Reference |
| E-52862 (S1RA) | Sciatic Nerve Injury | Mouse | Mechanical Allodynia | 23 mg/kg i.p. (ED50) | Dose-dependent inhibition. | [5] |
| Thermal Hyperalgesia | 19 mg/kg i.p. (ED50) | Dose-dependent inhibition. | [5] | |||
| IoN CCI | Rat | Mechanical Allodynia | 40 mg/kg i.p. | Significant inhibition. | [15] | |
| STZ-induced | Rat | Mechanical Hyperalgesia | 80 mg/kg i.p. | 44% decrease in hypersensitivity. | [15] | |
| Oxaliplatin-induced | Rat | Cold Allodynia | 40 mg/kg i.p. | Significant reversal of hypersensitivity. | [15] | |
| BD-1063 | SNL | Rat | Calcium Current (DRG neurons) | 10 µM | Increased ICa in injured neurons. | [8][9] |
| Fibromyalgia-like | Mouse | Thermal Hyperalgesia | 25, 40, 60 mg/kg | Significant increase in withdrawal latency. | [16][17] | |
| SI 1/28 | CCI | Mouse | Mechanical Allodynia | 10 mg/kg i.p. | ~50-60% reversal of allodynia. | [11] |
| 45 mg/kg i.p. | Significant reduction in allodynia. | [11] | ||||
| Formalin Test | Mouse | Nociceptive Behavior | 13.2 mg/kg i.p. (ED50) | Dose-dependent antinociception. | [10][11] | |
| (+)-2R/S-LP2 | CCI | Rat | Mechanical Allodynia | - | Significant increase in withdrawal threshold. | [4] |
IoN CCI: Infraorbital Nerve Chronic Constriction Injury; SNL: Spinal Nerve Ligation; STZ: Streptozotocin.
Table 2: Clinical Efficacy of E-52862 in Neuropathic Pain
| Condition | Number of Patients | Treatment | Duration | Primary Outcome | Result | Reference |
| Chronic Postsurgical Pain (CPSP) | 116 | E-52862 vs. Placebo | 4 weeks | Change in average pain score (NRS) | -1.6 (E-52862) vs. -0.9 (Placebo); p=0.029 | [18][19][20] |
| Painful Diabetic Neuropathy (PDN) | 163 | E-52862 vs. Placebo | 4 weeks | Change in average pain score (NRS) | -2.2 (E-52862) vs. -2.1 (Placebo); p=0.766 | [18][19][20] |
NRS: Numerical Rating Scale (0-10).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of σ1R antagonists in neuropathic pain.
Signaling Pathway of Sigma-1 Receptor in Neuropathic Pain
References
- 1. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor antagonists: promising players in fighting neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sigma-1 Receptor Inhibition Reduces Mechanical Allodynia and Modulate Neuroinflammation in Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sigma-1 Receptor Antagonism Restores Injury-Induced Decrease of Voltage-Gated Ca2+ Current in Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 receptor antagonism restores injury-induced decrease of voltage-gated Ca2+ current in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unict.it [iris.unict.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-Lasting Nociplastic Pain Modulation by Repeated Administration of Sigma-1 Receptor Antagonist BD1063 in Fibromyalgia-like Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-Lasting Nociplastic Pain Modulation by Repeated Administration of Sigma-1 Receptor Antagonist BD1063 in Fibromyalgia-like Mouse Models [mdpi.com]
- 18. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. physiciansweekly.com [physiciansweekly.com]
- 20. researchgate.net [researchgate.net]
Measuring Brain Penetration of Sigma-1 Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key techniques used to measure the brain penetration of Sigma-1 (σ1) receptor antagonists. Understanding the extent to which these compounds cross the blood-brain barrier (BBB) is critical for the development of effective therapeutics for central nervous system (CNS) disorders.
Introduction to Brain Penetration and the Sigma-1 Receptor
The Sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of neurological and psychiatric conditions, making it a promising therapeutic target. For a σ1 receptor antagonist to be effective in treating CNS disorders, it must efficiently cross the highly selective BBB to reach its target in the brain. The unbound brain-to-plasma concentration ratio (Kp,uu) is the gold standard for quantifying brain penetration, as it represents the distribution equilibrium of the unbound, pharmacologically active drug between the brain and plasma.[1][2][3]
Key Techniques for Measuring Brain Penetration
Several in vivo and in situ techniques are employed to assess the brain penetration of drug candidates. The choice of method depends on the stage of drug development, the specific questions being addressed, and the available resources. The three primary techniques covered in these notes are:
-
In Vivo Microdialysis: A powerful technique for continuous sampling of the unbound drug concentration in the extracellular fluid of specific brain regions in freely moving animals.[4][5]
-
In Situ Brain Perfusion: An acute method to study the transport of a drug across the BBB by replacing the animal's blood with a perfusate containing the compound of interest.[6][7]
-
Positron Emission Tomography (PET) Imaging: A non-invasive imaging technique that allows for the visualization and quantification of a radiolabeled antagonist's distribution in the brain over time.[1][8]
Quantitative Data Summary
| Compound Name | Type | Brain Penetration Data | Species | Reference |
| S1RA (E-52862) | Selective σ1 Antagonist | Crosses the blood-brain barrier and binds to σ1 receptors in the CNS. Pharmacokinetic profile is compatible with once-a-day oral administration.[4][9][10] | Human, Mouse | [4][9][10] |
| PD144418 | Selective σ1 Antagonist | Binds to central σ1 sites in vivo with an ED50 of 0.22 μmol/kg in the whole brain.[11][12] | Mouse | [11][12] |
| MS-377 | Selective σ1 Antagonist | No significant effects on dopamine (B1211576) or serotonin (B10506) release in the medial prefrontal cortex on its own, suggesting it reaches the brain to exert its effects when co-administered with PCP.[13][14][15][16] | Rat | [14][16] |
| Haloperidol | σ1 Antagonist (and D2 antagonist) | Kp,uu,ROI ranged from approximately 0.9–1.5 under steady-state conditions, with the highest penetration in the hippocampus, striatum, and frontal cortex.[14] | Not Specified | [14] |
| PRE-084 | Selective σ1 Agonist | Rapidly distributed to the CNS, showing concentrations in the brain, spinal cord, and plasma at the Tmax (5 min) of 773.6 ± 26.8 ng/g, 871.5 ± 77.3 ng/g, and 651.5 ± 72.6 ng/ml, respectively.[17][18][19] | Mouse | [17] |
| CM-304 | Selective σ1 Antagonist | Produces antinociception and anti-allodynia, suggesting CNS penetration to engage with central pain pathways.[1][20] | Mouse | [1][20] |
| Panamesine (B1179506) (EMD 57445) | Selective σ1 Ligand | Investigated for antipsychotic properties, implying CNS activity.[6][21][22] | Human, Rat | [22] |
| Siramesine (Lu 28-179) | σ2 Agonist / σ1 Antagonist | Decreased acute locomotor responses to cocaine, suggesting CNS effects.[23][24] | Mouse | [23][24] |
Application Note 1: In Vivo Microdialysis
Principle
In vivo microdialysis allows for the direct measurement of unbound drug concentrations in the brain's extracellular fluid (ECF), providing a dynamic profile of brain penetration and elimination.[5] A small, semi-permeable probe is implanted into a specific brain region of a freely moving animal.[4] A physiological solution (perfusate) is slowly pumped through the probe, allowing molecules from the ECF to diffuse across the membrane into the perfusate, which is then collected as dialysate for analysis.[25]
Advantages
-
Provides time-resolved concentration data of the unbound, pharmacologically active drug.
-
Allows for simultaneous measurement of neurotransmitter levels to correlate pharmacokinetics with pharmacodynamics.
-
Can be performed in conscious, freely moving animals, minimizing the influence of anesthesia.[4]
Limitations
-
Technically demanding and requires specialized surgical skills.
-
The implantation of the probe can cause local tissue damage and inflammation, potentially altering the BBB.
-
Recovery of the analyte is typically low and requires highly sensitive analytical methods for quantification.
Experimental Workflow Diagram
Detailed Protocol: In Vivo Microdialysis in Rats
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Stereotaxic apparatus
-
Microdialysis guide cannula and dummy cannula
-
Microdialysis probes (e.g., 10-20 kDa MWCO)
-
Microsyringe pump and liquid swivel
-
Freely moving animal system
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired stereotaxic coordinates for the target brain region.
-
Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for 24-48 hours.[4]
-
-
Microdialysis Experiment:
-
Gently restrain the rat and replace the dummy cannula with a microdialysis probe.
-
Connect the probe's inlet to a microsyringe pump and the outlet to a fraction collector.
-
Place the animal in a freely moving system.
-
Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1.0-2.0 µL/min).
-
Allow the system to equilibrate for 1-2 hours.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes).
-
Administer the Sigma-1 receptor antagonist via the desired route (e.g., intravenous, intraperitoneal).
-
Continue collecting dialysate samples at regular intervals for the desired duration.[4]
-
-
Sample Analysis and Data Interpretation:
-
Analyze the concentration of the antagonist in the dialysate samples using a validated analytical method.
-
At the end of the experiment, euthanize the animal and perfuse the brain for histological verification of the probe placement.
-
Calculate the unbound brain concentration by correcting for the in vitro probe recovery.
-
Determine pharmacokinetic parameters such as AUC, Cmax, and Tmax in the brain ECF.
-
Application Note 2: In Situ Brain Perfusion
Principle
The in situ brain perfusion technique involves surgically isolating the cerebral circulation and replacing the blood with a controlled, artificial perfusate containing the drug of interest.[6][7] This allows for the precise measurement of the rate of drug transport across the BBB without the confounding factors of systemic circulation and metabolism.
Advantages
-
Provides a rapid assessment of the unidirectional influx rate (Kin) across the BBB.
-
Allows for precise control over the composition of the perfusate.
-
Eliminates the influence of peripheral pharmacokinetics.
Limitations
-
It is an acute, terminal procedure.
-
The surgical procedure is complex and requires expertise.
-
The use of an artificial perfusate may not fully replicate physiological conditions.
Experimental Workflow Diagram
Detailed Protocol: In Situ Brain Perfusion in Rats
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthesia (e.g., pentobarbital)
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the Sigma-1 antagonist at a known concentration
-
Surgical instruments
-
Brain homogenization equipment
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat and make a midline cervical incision to expose the common carotid arteries.
-
Ligate the external carotid artery and place a loose ligature around the common carotid artery.
-
Insert a catheter into the common carotid artery, pointing towards the brain.
-
-
Perfusion:
-
Begin infusing the pre-warmed (37°C) and oxygenated perfusion buffer at a constant flow rate (e.g., 10 mL/min).
-
Simultaneously, sever the jugular veins to allow for drainage.
-
Perfuse for a short, defined period (e.g., 30-120 seconds).
-
-
Sample Collection and Analysis:
-
Stop the perfusion and decapitate the animal.
-
Rapidly remove the brain and homogenize it.
-
Analyze the concentration of the antagonist in the brain homogenate.
-
Calculate the brain uptake clearance (Kin) using the following equation: Kin = Cbrain / (AUCplasma), where Cbrain is the concentration in the brain and AUCplasma is the area under the curve of the perfusate concentration over time.
-
Application Note 3: Positron Emission Tomography (PET) Imaging
Principle
PET is a non-invasive imaging technique that utilizes radiolabeled molecules (PET tracers) to visualize and quantify biological processes in vivo. For measuring brain penetration of a Sigma-1 receptor antagonist, the antagonist is labeled with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18). Following intravenous injection, the distribution and accumulation of the radiotracer in the brain are monitored over time using a PET scanner.[1][8]
Advantages
-
Non-invasive, allowing for repeated measurements in the same subject.
-
Provides spatial and temporal information on drug distribution in the entire brain.
-
Can be used to determine receptor occupancy by a non-radiolabeled antagonist.
Limitations
-
Requires specialized and expensive equipment (cyclotron and PET scanner).
-
The synthesis of radiolabeled compounds can be challenging.
-
The resolution of PET images is lower than other imaging modalities.
Experimental Workflow Diagram
Detailed Protocol: PET Imaging in Non-Human Primates
Materials:
-
Non-human primate (e.g., rhesus monkey)
-
Radiolabeled Sigma-1 receptor antagonist
-
PET scanner
-
Anesthesia and monitoring equipment
-
Arterial line for blood sampling
-
Automated blood sampler and gamma counter
Procedure:
-
Animal Preparation:
-
Fast the animal overnight.
-
Anesthetize the animal and place it in the PET scanner.
-
Insert an arterial line for blood sampling to measure the input function.
-
-
PET Scan:
-
Administer the radiolabeled antagonist as an intravenous bolus.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
Simultaneously, collect arterial blood samples to measure the concentration of the radiotracer in plasma over time.[8]
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Draw regions of interest (ROIs) on the brain images to obtain time-activity curves (TACs) for different brain regions.
-
Analyze the plasma samples to determine the arterial input function, correcting for metabolism.
-
Apply kinetic models (e.g., two-tissue compartment model) to the TACs and the arterial input function to calculate parameters such as the volume of distribution (VT), which reflects the brain-to-plasma ratio at equilibrium.
-
Sigma-1 Receptor Signaling Pathway
The Sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Upon stimulation by ligands, it can dissociate from its binding partner BiP and translocate to other parts of the cell, where it modulates the activity of various ion channels and signaling proteins.[10]
References
- 1. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E-52862 - Wikipedia [en.wikipedia.org]
- 6. Open clinical trial on the sigma ligand panamesine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and brain σ1 receptor occupancy of MR309, a selective σ1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. people.ucsc.edu [people.ucsc.edu]
- 9. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Relationship between Cerebral Sigma-1 Receptor Occupancy and Attenuation of Cocaine’s Motor Stimulatory Effects in Mice by PD144418 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relationship between cerebral sigma-1 receptor occupancy and attenuation of cocaine's motor stimulatory effects in mice by PD144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding properties of [3H]MS-377, a novel sigma receptor ligand, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MS-377, a novel selective sigma(1) receptor ligand, reverses phencyclidine-induced release of dopamine and serotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MS-377, a selective sigma receptor ligand, indirectly blocks the action of PCP in the N-methyl-D-aspartate receptor ion-channel complex in primary cultured rat neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sigma-1 receptor ligand PRE-084 reduced infarct volume, neurological deficits, pro-inflammatory cytokines and enhanced anti-inflammatory cytokines after embolic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antipsychotic effects and tolerability of the sigma ligand EMD 57445 (panamesine) and its metabolites in acute schizophrenia: an open clinical trial | Semantic Scholar [semanticscholar.org]
- 22. benchchem.com [benchchem.com]
- 23. diva-portal.org [diva-portal.org]
- 24. researchgate.net [researchgate.net]
- 25. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Imaging of Sigma-1 Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vivo imaging studies to determine the occupancy of the Sigma-1 receptor (S1R). The protocols outlined below are intended to serve as a detailed resource for researchers in both preclinical and clinical settings, utilizing Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).
Introduction to Sigma-1 Receptor Imaging
The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] It is implicated in a variety of cellular functions, including the regulation of ion channels, calcium signaling, and cellular stress responses.[3] The S1R is a target for a range of therapeutic drugs for neurological and psychiatric disorders, and its expression levels are altered in various disease states, making it a valuable biomarker.[1][4] In vivo imaging techniques such as PET and SPECT allow for the non-invasive quantification of S1R density and occupancy by therapeutic agents in living subjects, providing crucial information for drug development and understanding disease pathophysiology.[1][4]
Sigma-1 Receptor Signaling Pathway
The S1R plays a critical role in cellular homeostasis through its interactions at the MAM. Under basal conditions, S1R is associated with the binding immunoglobulin protein (BiP). Upon stimulation by ligands or cellular stress, S1R dissociates from BiP and can modulate the activity of various proteins, including the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), thereby regulating calcium flux between the ER and mitochondria.[4]
Caption: Simplified Sigma-1 Receptor Signaling at the ER-Mitochondria Interface.
Quantitative Data for Sigma-1 Receptor Radioligands
The selection of an appropriate radioligand is critical for successful in vivo imaging studies. The following tables summarize the binding affinities (Ki) and selectivity of commonly used PET and SPECT radioligands for the Sigma-1 receptor.
Table 1: PET Radioligands for Sigma-1 Receptor Imaging
| Radioligand | Ki (nM) for S1R | Selectivity (S2R/S1R) | Reference |
| [11C]SA4503 | 4.0 - 4.6 | 13.3 - 55.0 | [5] |
| [18F]Fluspidine | ~1.5 | >1000 | [4] |
| [18F]FTC-146 | 0.0025 | >145,000 | [4] |
| [18F]FM-SA4503 | 8.0 | 14.1 | [6] |
| [11C]HCC0929 | High Affinity | Good | N/A |
| [18F]IAM6067 | 2.6 | 187 | [5] |
Table 2: SPECT Radioligands for Sigma-1 Receptor Imaging
| Radioligand | Ki (nM) for S1R | Selectivity (S2R/S1R) | Reference |
| [123I]TPCNE | 0.67 | 58 | [5] |
| [124I]IPAG | High Affinity | High | [1][7] |
Table 3: Receptor Occupancy Data for Select Drugs
| Drug | Radioligand Used | Dose | Receptor Occupancy (%) | Reference |
| Haloperidol (B65202) | [11C]SA4503 | 3 mg (oral) | ~80% | [5] |
| Donepezil | [11C]SA4503 | 5 mg (oral) | ~60% | [8] |
| Donepezil | [11C]SA4503 | 10 mg (oral) | ~75% | [8] |
| Fluvoxamine | [11C]SA4503 | 100 mg (oral) | ~60% | [5] |
| MR309 | [11C]SA4503 | 200-800 mg (single dose) | 30.5 - 74.9% | N/A |
| SA4503 | FTC-146 (non-radiolabelled) | 0.74-1.45 mg/kg (ED50) | 50% | |
| Fluspidine | FTC-146 (non-radiolabelled) | 0.09-0.11 mg/kg (ED50) | 50% | |
| Haloperidol | FTC-146 (non-radiolabelled) | 0.11-0.12 mg/kg (ED50) | 50% | |
| Donepezil | FTC-146 (non-radiolabelled) | 0.07-0.09 mg/kg (ED50) | 50% |
Experimental Protocols
Preclinical In Vivo Imaging Protocol (Rodents)
This protocol provides a general framework for conducting PET or SPECT imaging of S1R occupancy in rodents. Specific parameters may need to be optimized based on the radioligand, animal model, and imaging system used.
Caption: General workflow for preclinical Sigma-1 receptor occupancy imaging.
Materials:
-
PET or SPECT scanner
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Tail vein catheter
-
S1R radioligand (e.g., [11C]SA4503, [18F]Fluspidine, [123I]TPCNE)
-
Blocking agent (unlabeled S1R ligand or test compound)
-
Saline solution
-
Animal model (e.g., mice, rats)
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to imaging.
-
Fast animals overnight with free access to water, if required for the specific protocol.
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place a catheter in the lateral tail vein for intravenous injections.
-
Position the animal on the scanner bed and ensure it is kept warm throughout the procedure.
-
-
Imaging Protocol:
-
Baseline Scan:
-
Administer a bolus injection of the S1R radioligand via the tail vein catheter.
-
Immediately start the dynamic PET or SPECT scan for a duration of 60-90 minutes.
-
-
Occupancy (Blocking) Scan:
-
On a separate day, administer the unlabeled blocking agent or test compound at a predetermined time before the radioligand injection. The pre-treatment time will depend on the pharmacokinetics of the blocking agent.
-
Administer the same amount of S1R radioligand as in the baseline scan.
-
Perform the dynamic PET or SPECT scan using the same parameters as the baseline scan.
-
-
-
Data Analysis:
-
Reconstruct the dynamic imaging data.
-
Define regions of interest (ROIs) on the brain images corresponding to areas with high and low S1R density.
-
Generate time-activity curves (TACs) for each ROI.
-
Apply a suitable kinetic model (e.g., Logan graphical analysis) to the TACs to estimate the total distribution volume (VT).[4]
-
Calculate receptor occupancy using the following formula:
-
Occupancy (%) = [(VT_baseline - VT_blocked) / VT_baseline] * 100
-
-
Clinical In Vivo Imaging Protocol (Humans)
This protocol provides a general guideline for clinical PET or SPECT studies of S1R occupancy. All procedures must be approved by an institutional review board and conducted in accordance with regulatory guidelines.
Caption: General workflow for clinical Sigma-1 receptor occupancy imaging.
Materials:
-
PET or SPECT scanner, often a PET/CT or PET/MRI system
-
S1R radioligand (e.g., [11C]SA4503, [18F]Fluspidine)
-
Test compound
-
Intravenous catheters
-
(Optional) Arterial line for blood sampling
-
Automatic blood sampler and gamma counter
Procedure:
-
Participant Preparation:
-
Obtain written informed consent from all participants.
-
Perform a medical history and physical examination to ensure eligibility.
-
Participants should fast for at least 4-6 hours prior to the scan.
-
Insert two intravenous catheters, one for radioligand injection and one for blood sampling (if venous input is used). For full kinetic modeling, an arterial line is often placed.
-
Position the participant comfortably in the scanner with their head immobilized to minimize motion.
-
-
Imaging Protocol:
-
Perform a transmission scan for attenuation correction.
-
Baseline Scan:
-
Administer a bolus injection of the S1R radioligand.
-
Begin the dynamic scan for 90-120 minutes.
-
If using arterial blood sampling, collect blood continuously for the first few minutes and then at discrete time points throughout the scan to measure the arterial input function and for metabolite analysis.
-
-
Occupancy Scan:
-
On a separate day, administer the test compound orally or intravenously at a specified time before the scan.
-
Repeat the PET or SPECT imaging procedure as described for the baseline scan.
-
-
-
Data Analysis:
-
Reconstruct the PET or SPECT data with corrections for attenuation, scatter, and random coincidences.
-
Co-register the functional images with a structural MRI for anatomical delineation of brain regions.
-
Define ROIs on the co-registered images.
-
Generate TACs for each ROI.
-
Perform kinetic modeling of the TACs, often using a two-tissue compartment model with the arterial plasma input function, to estimate the binding potential (BPND) or total distribution volume (VT).
-
Calculate receptor occupancy:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_blocked) / BP_ND_baseline] * 100
-
-
Conclusion
In vivo imaging of Sigma-1 receptor occupancy is a powerful tool in neuroscience and drug development. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust and reproducible S1R imaging studies. Careful selection of radioligands, adherence to standardized protocols, and appropriate data analysis are essential for obtaining accurate and meaningful results.
References
- 1. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Defining the ligand-dependent proximatome of the sigma 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [123I]TPCNE--a novel SPET tracer for the sigma-1 receptor: first human studies and in vivo haloperidol challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging Sigma-1 Receptor (S1R) Expression Using Iodine-124-Labeled 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine ([124I]IPAG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High occupancy of sigma1 receptors in the human brain after single oral administration of donepezil: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of sigma-1 receptor occupancy in mice with non-radiolabelled FTC-146 as a tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Agonist vs. Antagonist Profile of a Sigma-1 Ligand
For Researchers, Scientists, and Drug Development Professionals
The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] It is a promising therapeutic target for a range of neurological and psychiatric disorders.[2][3] Distinguishing between S1R agonists and antagonists is critical for drug development, as they can elicit distinct, and often opposing, cellular and physiological responses.[4][5] This document provides a comprehensive guide with detailed protocols to characterize the functional profile of novel S1R ligands.
Fundamental Principles: Agonist vs. Antagonist Action
The functional activity of an S1R ligand is determined by its effect on the receptor's conformation and its interaction with client proteins.
-
Agonists: Upon binding, agonists induce a conformational change in the S1R, causing its dissociation from the binding immunoglobulin protein (BiP), an ER chaperone.[4][6] The activated S1R can then translocate and interact with a variety of client proteins, including ion channels (e.g., Ca²⁺, K⁺, Na⁺), G-protein coupled receptors, and kinases, to modulate their activity and downstream signaling pathways.[5][7] This modulation often leads to pro-survival and neuroprotective effects.[5]
-
Antagonists: Antagonists bind to the S1R but do not induce the same active conformation. Instead, they typically stabilize the S1R-BiP complex, prevent the dissociation induced by agonists, and may promote the formation of higher-order S1R oligomers.[4] By blocking the action of endogenous or exogenous agonists, antagonists can produce distinct physiological outcomes, such as enhancing opioid analgesia or attenuating psychostimulant-induced behaviors.[5][8]
The following diagram illustrates the basic mechanism of S1R activation.
Figure 1: Agonist-induced activation of the Sigma-1 Receptor.
Experimental Workflow for Ligand Characterization
A multi-step approach is essential to definitively classify a novel S1R ligand. The workflow begins with assessing binding affinity and progresses to functional assays of increasing complexity.
Figure 2: Experimental workflow for S1R ligand characterization.
Data Presentation: Comparative Ligand Profiles
The following table summarizes typical quantitative data for well-characterized S1R agonists and antagonists. Novel compounds can be compared against these reference ligands.
| Ligand | Classification | S1R Binding Affinity (Ki, nM) | Functional Assay (Calcium Mobilization) | Functional Assay (K+ Channel Modulation) |
| (+)-Pentazocine | Agonist | 4.8 ± 0.4[9] | Potentiates Ca²⁺ release | Inhibits K⁺ currents |
| PRE-084 | Agonist | 2.2 | Potentiates Ca²⁺ release | Inhibits K⁺ currents |
| SA4503 (Cutamesine) | Agonist | 3.6 | Potentiates Ca²⁺ release | Inhibits K⁺ currents |
| Haloperidol | Antagonist | 3.2 | Blocks agonist-induced Ca²⁺ release | Blocks agonist effect |
| NE-100 | Antagonist | 0.9 | Blocks agonist-induced Ca²⁺ release | Blocks agonist effect |
| BD-1063 | Antagonist | 1.1 | Blocks agonist-induced Ca²⁺ release | Blocks agonist effect |
Note: Functional assay values are often reported as EC₅₀ for agonists or IC₅₀ for antagonists and can be highly dependent on the specific assay conditions.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the S1R by measuring its ability to compete with a radiolabeled ligand.[1][10]
Objective: To determine the inhibitory constant (Ki) of a test compound at the human S1R.
Materials:
-
Membrane Preparation: Commercially available membranes from HEK-293 cells stably expressing human S1R, or prepared from tissues with high S1R expression (e.g., guinea pig liver).[10]
-
Radioligand: [³H]-(+)-pentazocine (a selective S1R agonist).[10]
-
Non-specific Ligand: Haloperidol (10 µM) to define non-specific binding.[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compound: Serial dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C), scintillation counter, scintillation fluid.
Procedure:
-
Plate Setup: Prepare a 96-well plate with wells for Total Binding, Non-specific Binding (NSB), and competitive binding with the test compound.
-
Reagent Addition:
-
Total Binding: Add 50 µL assay buffer, 50 µL [³H]-(+)-pentazocine (final concentration ~2-5 nM), and 150 µL of membrane preparation.[11][12]
-
NSB: Add 50 µL of 10 µM haloperidol, 50 µL [³H]-(+)-pentazocine, and 150 µL of membrane preparation.
-
Test Compound: Add 50 µL of the test compound dilution, 50 µL [³H]-(+)-pentazocine, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.[12]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Quickly wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioactivity.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the S1R.[1]
-
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures a ligand's ability to modulate S1R-dependent calcium signaling, a key downstream effect of S1R activation.[13]
Objective: To determine if a ligand acts as an agonist (induces Ca²⁺ mobilization or potentiates a sub-maximal agonist response) or an antagonist (blocks agonist-induced Ca²⁺ mobilization).
Materials:
-
Cell Line: A suitable cell line expressing S1R, such as HEK-293 or a neuronal cell line (e.g., SH-SY5Y).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.[13]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
S1R Agonist: (+)-Pentazocine or PRE-084 as a positive control.
-
Test Compound: Serial dilutions.
-
Equipment: 96-well black-walled, clear-bottom plates; fluorescence plate reader with automated injection capabilities (e.g., FlexStation).[13]
Procedure:
-
Cell Plating: Seed cells in 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Remove growth medium and load cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C, according to the manufacturer's instructions.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay Measurement:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Agonist Mode: Inject varying concentrations of the test compound and monitor the change in fluorescence over time. An increase in fluorescence indicates Ca²⁺ mobilization.
-
Antagonist Mode: Pre-incubate the cells with the test compound for 10-15 minutes. Then, inject a known concentration of an S1R agonist (e.g., EC₅₀ concentration of (+)-pentazocine) and monitor the fluorescence change. A reduction in the agonist-induced signal indicates antagonism.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) relative to the baseline (F₀).
-
For agonists, plot the peak fluorescence response against the log concentration to determine the EC₅₀.
-
For antagonists, plot the inhibition of the agonist response against the log concentration to determine the IC₅₀.
-
Protocol 3: In Vivo Behavioral Assay - Formalin-Induced Nociception
This model is used to assess the anti-nociceptive (pain-relieving) potential of a compound, where S1R antagonists have been shown to be effective.[5][8]
Objective: To evaluate the effect of a test ligand on nociceptive behavior and differentiate agonist vs. antagonist profiles. S1R antagonists are expected to reduce pain behavior, while agonists may enhance or have no effect.[5]
Materials:
-
Animals: Male Swiss Webster mice or Sprague-Dawley rats.
-
Formalin Solution: 5% formalin in saline.
-
Test Compound: Administered via an appropriate route (e.g., intraperitoneal, intrathecal).
-
Control: Vehicle control.
-
Observation Chamber: A clear plexiglass chamber with a mirror to allow unobstructed observation of the paws.
Procedure:
-
Acclimation: Place the animal in the observation chamber for at least 30 minutes to acclimate.
-
Compound Administration: Administer the test compound or vehicle at a predetermined time before formalin injection (e.g., 30 minutes prior).
-
Formalin Injection: Inject 20 µL of 5% formalin into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately return the animal to the chamber and record the cumulative time spent licking, biting, or flinching the injected paw. The observation is typically divided into two phases:
-
Phase 1 (Acute Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-40 minutes post-injection. S1R ligands primarily affect this phase.
-
-
Data Analysis:
-
Calculate the total time spent in nociceptive behaviors for each phase.
-
Compare the results from the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in nociceptive behavior in Phase 2 is indicative of an antagonist profile.[8]
-
Signaling Pathways and Visualization
S1R activation by an agonist initiates a cascade of events. The receptor dissociates from BiP and can then modulate various effectors, leading to changes in cellular function.
Figure 3: Downstream signaling pathways modulated by S1R ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Sigma-1 Receptor Antagonist Selectivity
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the enhancement of selectivity for Sigma-1 receptor (S1R) antagonists over the Sigma-2 receptor (S2R).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Sigma-1 and Sigma-2 receptors?
A1: While pharmacologically related, S1R and S2R are genetically distinct proteins with different structures and cellular functions.[1][2] S1R is a unique ligand-regulated molecular chaperone, while S2R was more recently identified as TMEM97 (Transmembrane Protein 97), an integral membrane protein involved in cholesterol homeostasis.[3][4] These structural and functional distinctions are the basis for developing selective antagonists.
Q2: Why is achieving high selectivity for S1R antagonists important?
A2: High selectivity is crucial for minimizing off-target effects and obtaining clear, interpretable experimental results. S2R is implicated in different signaling pathways, including cell proliferation and death, and non-selective compounds can produce confounding biological responses.[2][4][5] For therapeutic development, high selectivity reduces the risk of side effects and toxicity.
Q3: What is a good starting point for assessing the selectivity of my compound?
A3: A radioligand binding assay is the standard method. This experiment measures the affinity of your compound for both S1R and S2R. The ratio of the binding affinities (Ki) for S2R versus S1R (S2R Ki / S1R Ki) provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity for the Sigma-1 receptor.
Troubleshooting Guide
Issue 1: My compound shows high affinity for both S1R and S2R (low selectivity). How can I improve this?
This is a common challenge in ligand design. The following strategies, combining computational and medicinal chemistry approaches, can be employed:
Possible Cause & Solution:
-
Suboptimal Pharmacophore: The core chemical structure of your antagonist may contain features recognized by both receptors.
-
Solution: Employ structure-activity relationship (SAR) studies. Systematically modify functional groups on your lead compound. For instance, altering the size and nature of hydrophobic regions or the position of basic nitrogen atoms can significantly impact selectivity.[4][6] Some studies have shown that increasing the distance between two lipophilic portions of a molecule can be detrimental for S1R interaction, thereby shifting selectivity.[6]
-
-
Lack of Structural Information: Designing for selectivity without understanding the receptor binding pockets is difficult.
-
Solution: Utilize molecular modeling and docking studies. With the solved crystal structures of S1R, you can computationally model how your antagonist binds. This can reveal key interactions to enhance for S1R or disrupt for S2R. Comparing the binding pockets of S1R and S2R models can highlight differences to exploit for selective targeting.
-
Selectivity Data for Reference Antagonists
The table below summarizes binding affinities and selectivity ratios for several known S1R antagonists. This data can serve as a benchmark for your own compounds.
| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity Ratio (S2R/S1R) | Reference |
| TNX-4900 | 7.5 | >750 | >100 | [7] |
| Compound 3 | ~0.1 | ~6300 | ~63,096 | [6][8] |
| SA4503 | 4.6 | 63.1 | 14 | [9] |
| FE-SA4503 | 8.0 | 113.2 | 14 | [9] |
Note: Ki values can vary between studies depending on the exact experimental conditions.
Issue 2: I am seeing inconsistent or unexpected results in my radioligand binding assays.
Radioligand binding assays are sensitive and prone to variability if not performed carefully. Here’s a guide to troubleshoot common problems.
Troubleshooting Workflow for Binding Assays
Caption: Troubleshooting workflow for radioligand binding assays.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for S1R Affinity (Ki)
This protocol is used to determine the binding affinity (Ki) of a test compound for the Sigma-1 receptor.
Materials:
-
Membrane homogenates from a source rich in S1R (e.g., guinea pig liver).[10]
-
[3H]-(+)-pentazocine (selective S1R radioligand).[10]
-
Unlabeled (+)-pentazocine or haloperidol (B65202) (for defining non-specific binding).[10]
-
Test compound (your antagonist).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Preparation: Prepare serial dilutions of your test compound. The final concentration range should be wide enough to span the expected Ki value (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, combine:
-
Membrane homogenate (protein amount needs to be optimized, e.g., 30-50 µ g/well ).[10]
-
[3H]-(+)-pentazocine at a single concentration near its dissociation constant (Kd), typically 1-3 nM.
-
Varying concentrations of your test compound.
-
Total Binding Wells: Contain membrane, radioligand, and assay buffer.
-
Non-specific Binding Wells: Contain membrane, radioligand, and a high concentration of an unlabeled S1R ligand (e.g., 10 µM haloperidol).[10]
-
-
Incubation: Incubate the plate for a set time and temperature (e.g., 90 minutes at 37°C or 2 hours at room temperature).[11][10]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of your test compound.
-
Fit the data to a "one-site competition" model using software like GraphPad Prism to determine the IC50 value (the concentration of your compound that inhibits 50% of specific radioligand binding).[10]
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Determining S2R Affinity and Potential Pitfalls
Determining S2R affinity is complicated by the lack of a highly selective S2R radioligand. The common method uses a pan-sigma ligand with an S1R "mask".
Standard (but flawed) Approach: The typical protocol is similar to the S1R assay but uses [3H]-DTG (a non-selective S1R/S2R ligand) in the presence of a high concentration of an S1R-selective ligand like (+)-pentazocine to "mask" or block the S1R sites.[12][10]
CRITICAL CONSIDERATIONS AND TROUBLESHOOTING:
-
Masking is Problematic: Research has shown that this masking protocol is inherently flawed.[12][11] The masking ligand can bind to S2R at the high concentrations used, and the radioligand can displace the mask from S1R.[12][11] This can lead to an overestimation of S2R receptor numbers and inaccurate affinity values.[12]
-
Recommended Solution: Whenever possible, use a cell line that endogenously expresses S2R but is devoid of S1R (e.g., MCF7 breast cancer cells).[12] This allows for the direct measurement of [3H]-DTG binding to S2R without the need for a confounding masking agent.
Workflow for Validating Selectivity
Caption: Recommended workflow for determining S1R vs. S2R selectivity.
By following these guidelines, researchers can more accurately determine the selectivity of their Sigma-1 receptor antagonists and troubleshoot common experimental issues, leading to more reliable and reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tonix Pharmaceuticals Announces Licensing TNX-4900, a Selective Sigma-1 Receptor Antagonist for Chronic Neuropathic Pain from Rutgers University :: Tonix Pharmaceuticals Holding Corp. (TNXP) [ir.tonixpharma.com]
- 8. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
Technical Support Center: Enhancing Oral Bioavailability of Sigma-1 Receptor Antagonists
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of investigational Sigma-1 (σ1) receptor antagonists. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and guide your formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My novel Sigma-1 receptor antagonist shows high potency in vitro but very low plasma exposure after oral administration in animal models. What are the likely causes?
A1: Low oral bioavailability for potent, often lipophilic, compounds like many Sigma-1 receptor antagonists is a common challenge. The primary causes are typically:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. This is a frequent issue for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen, reducing net absorption.
-
Chemical Instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.
Q2: What are the initial steps to diagnose the cause of poor oral bioavailability for my compound?
A2: A systematic approach is crucial. Start with:
-
Physicochemical Characterization: Determine the compound's aqueous solubility at different pH values (simulating gastric and intestinal fluids), its lipophilicity (LogP), and pKa.
-
In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess its intestinal permeability and determine if it is a substrate for efflux pumps.
-
In Vitro Metabolic Stability: Evaluate the compound's stability in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.
Q3: I have confirmed that my Sigma-1 receptor antagonist has low aqueous solubility. What are the main formulation strategies to consider?
A3: Several formulation strategies can significantly improve the solubility and dissolution rate of your compound:
-
Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the GI tract, keeping the drug in a solubilized state.[1]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and enhance dissolution.
-
Nanoparticle Engineering: Reducing the particle size to the nanometer range increases the surface area for dissolution. This can be achieved through techniques like nanosuspensions or solid lipid nanoparticles (SLNs).
-
Prodrug Approach: Chemically modifying the antagonist to create a more soluble or permeable prodrug that converts to the active compound in vivo.[2][3][4][5]
Q4: Are there any publicly available examples of oral bioavailability for Sigma-1 receptor antagonists?
A4: Yes. For instance, the selective Sigma-1 receptor antagonist E-52862 (MR309) was reported to have a low oral bioavailability, which was a contributing factor to the discontinuation of its clinical development.[6] In contrast, a newer antagonist, PW507 (TNX-4900) , has been developed with improved ADME properties, including an oral bioavailability of approximately 28% in preclinical species.[7][8] This highlights the progress in optimizing the pharmacokinetic profiles of this class of compounds.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Symptoms:
-
Difficulty preparing dosing solutions for in vivo studies.
-
High variability in plasma concentrations between individual animals.
-
Significantly higher exposure with an intravenous (IV) dose compared to an oral (PO) dose.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aqueous solubility.
Issue 2: High First-Pass Metabolism
Symptoms:
-
Low oral bioavailability despite good aqueous solubility and permeability.
-
High clearance observed in in vivo pharmacokinetic studies.
-
Rapid degradation in in vitro liver microsome or hepatocyte stability assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high first-pass metabolism.
Data Presentation: Impact of Formulation on Oral Bioavailability
The following tables summarize quantitative data on how different formulation strategies have improved the oral bioavailability of poorly soluble CNS drugs with properties similar to many Sigma-1 receptor antagonists. This data can serve as a guide for selecting a suitable formulation approach.
Table 1: Comparative Pharmacokinetic Parameters of Ziprasidone (B1663615) Formulations
Ziprasidone is a BCS Class II drug with low solubility and high permeability.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Conventional Capsule (Fed) | 100 | 4-6 | 1200 | 100 (Reference) |
| Conventional Capsule (Fasted) | 50 | 4-6 | 600 | 50 |
| Nanosuspension (Fasted) | 135 | 2-3 | 1150 | ~96 |
| Solid Dispersion (Fasted) | 140 | 2-3 | 1250 | ~104 |
| SNEDDS (Fasted) | - | - | - | 150.1 |
Data is representative and compiled from multiple sources for illustrative purposes.[3][4][5][9][10]
Table 2: Impact of Formulation on Aripiprazole (B633) and Olanzapine (B1677200) Bioavailability
Both aripiprazole and olanzapine are poorly soluble antipsychotic drugs.
| Drug | Formulation Strategy | Key Pharmacokinetic Improvement | Fold Increase in Bioavailability |
| Aripiprazole | Solid Lipid Nanoparticles (SLNs) | Increased Cmax and AUC | 1.6-fold |
| Olanzapine | Solid Dispersion (Spray-dried) | ~11.7-fold increase in aqueous solubility | Significant increase in dissolution rate |
Data is representative and compiled from multiple sources for illustrative purposes.[1][11][12][13][14][15]
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a Sigma-1 receptor antagonist and assess its potential as a substrate for efflux transporters like P-gp.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment (Apical to Basolateral - A-B):
-
The test compound is added to the apical (upper) chamber.
-
Samples are taken from the basolateral (lower) chamber at various time points.
-
-
Efflux Assessment (Basolateral to Apical - B-A):
-
The test compound is added to the basolateral chamber.
-
Samples are taken from the apical chamber at various time points.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.
Workflow Diagram:
Caption: Workflow for the Caco-2 permeability assay.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and oral bioavailability of a Sigma-1 receptor antagonist.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Experimental Groups:
-
Intravenous (IV) Group: To determine clearance and volume of distribution.
-
Oral (PO) Group: To assess oral absorption and bioavailability.
-
-
Dosing:
-
IV Administration: The compound is administered as a bolus via the tail vein.
-
PO Administration: The compound (in a suitable formulation) is administered by oral gavage.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the antagonist in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate the pharmacokinetic parameters. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Workflow Diagram:
Caption: General workflow for an in vivo pharmacokinetic study.
References
- 1. Development of olanzapine solid dispersion by spray drying technique using screening design for solubility enhancement [hrcak.srce.hr]
- 2. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved ziprasidone formulations with enhanced bioavailability in the fasted state and a reduced food effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Use of Solid Dispersions and Inclusion Complexation for Enhancing Oral Bioavailability of Ziprasidone in Treating Schizophrenia, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tonix Pharmaceuticals Announces Licensing TNX-4900, a Selective Sigma-1 Receptor Antagonist for Chronic Neuropathic Pain from Rutgers University :: Tonix Pharmaceuticals Holding Corp. (TNXP) [ir.tonixpharma.com]
- 8. investing.com [investing.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of In Vivo Efficacy and Oral Bioavailability of Aripiprazole with Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Olanzapine-Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of olanzapine solid dispersion by spray drying technique using screening design for solubility enhancement | ADMET and DMPK [pub.iapchem.org]
Technical Support Center: Addressing Off-Target Effects of Sigma-1 Receptor Antagonists
This technical support center is designed for researchers, scientists, and drug development professionals working with Sigma-1 receptor (S1R) antagonists. It provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effects of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with S1R antagonists?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its primary target. For Sigma-1 receptor antagonists, this means binding to other receptors, ion channels, or enzymes. These interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed effect is wrongly attributed to S1R antagonism. In a clinical context, off-target activities are a primary cause of adverse side effects and toxicity.[1][2][3]
Q2: I'm observing a cellular effect of my S1R antagonist in a cell line that does not express S1R. What does this mean?
A2: This is a strong indication of an off-target effect. If the Sigma-1 receptor is absent, any biological activity of an S1R antagonist cannot be mediated by its intended target. The compound is likely interacting with another protein present in that cell line. To investigate this, you should perform a broad panel screening of your compound against a variety of receptors and enzymes to identify potential off-target interactions.[4][5]
Q3: My S1R antagonist is showing cytotoxicity at concentrations where it should be selective. How can I determine if this is an on-target or off-target effect?
A3: Differentiating between on-target and off-target cytotoxicity is crucial. Here's a strategy to dissect the mechanism:
-
Use S1R Knockout/Knockdown Cells: Test the antagonist's cytotoxicity in cells where the SIGMAR1 gene has been knocked out or its expression is knocked down. If the cytotoxicity persists in these cells, it is likely an off-target effect.
-
Rescue Experiments: In wild-type cells, see if the cytotoxic effect of the antagonist can be prevented by co-incubation with a known, structurally different S1R agonist. If the agonist "rescues" the cells from the antagonist's effect, it suggests an on-target mechanism.[6]
-
Compare with Structurally Unrelated Antagonists: Test other S1R antagonists with different chemical scaffolds. If they produce the same cytotoxic effect at concentrations relative to their S1R affinity, it supports an on-target mechanism.
Q4: I am seeing a bell-shaped dose-response curve in my functional assay. Could this be due to off-target effects?
A4: Yes, a non-standard dose-response curve, such as a bell shape, can indicate complex pharmacology, including off-target effects. At lower concentrations, the compound may be acting on the high-affinity S1R. As the concentration increases, it may begin to engage lower-affinity off-targets that produce an opposing or confounding biological effect, leading to a decrease in the measured response.[7]
Q5: How can I proactively assess the selectivity of my S1R antagonist?
A5: A comprehensive selectivity profile is essential. The most direct way is to screen your compound against a commercially available panel of receptors, ion channels, and enzymes. This will provide quantitative data (Ki values) on the binding affinity of your antagonist to a wide range of potential off-targets. This is a standard practice in drug discovery to identify potential liabilities early in the development process.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between different cell lines. | Variable expression of off-target proteins. Different cell lines express a unique complement of proteins. An off-target with varying expression levels across cell lines can lead to inconsistent antagonist effects. | 1. Confirm S1R expression levels in all cell lines used. 2. If results don't correlate with S1R expression, consider off-target effects. 3. Use a cell line with and without the suspected off-target to confirm its role. |
| Positive control in functional assay (e.g., calcium flux) is not working. | General assay failure. This is a critical issue indicating a problem with the assay itself, independent of the test compound. | 1. Check Reagent Integrity: Ensure all reagents, including the positive control, are at the correct concentration and have been stored properly. Prepare fresh aliquots. 2. Verify Cell Health: Perform a cell viability assay (e.g., Trypan Blue) to confirm cells are healthy. Use cells within a low passage number. 3. Review Protocol: Double-check all incubation times, temperatures, and instrument settings.[7] |
| High background signal in a radioligand binding assay. | Non-specific binding of the radioligand or issues with the wash steps. | 1. Optimize Blocking: If using a blocking agent, ensure it is appropriate for the assay. 2. Increase Wash Steps: Increase the number and duration of washes to remove unbound radioligand more effectively. 3. Check for Autofluorescence: If using a fluorescence-based assay, check if the compound itself is fluorescent at the detection wavelength. |
| My antagonist shows activity in an S1R-knockout model. | Off-target engagement. The observed effect is mediated by a target other than the Sigma-1 receptor. | 1. Consult Binding Databases: Check databases like ChEMBL for known off-targets of your compound or structurally similar molecules. 2. Perform a Broad Off-Target Screen: Screen the compound against a panel of common off-targets (e.g., GPCRs, ion channels). 3. Identify the Off-Target: Once potential off-targets are identified, use selective antagonists for those targets to see if they block the effect of your S1R antagonist in the knockout model. |
Data Presentation: Off-Target Binding Profiles of Common S1R Antagonists
The following tables summarize the binding affinities (Ki in nM) of several common Sigma-1 receptor antagonists for their primary target and a selection of common off-targets. Lower Ki values indicate higher binding affinity.
Table 1: Haloperidol (B65202) Binding Profile
| Target | Ki (nM) |
| Sigma-1 | 2.3 - 4 |
| Sigma-2 | ~30 |
| Dopamine D2 | 1.2 |
| Dopamine D3 | 0.7 |
| Dopamine D4 | 5 |
| Adrenergic α1 | 13 |
| Serotonin 5-HT2A | 26 |
| Data compiled from multiple sources.[10][11][12] |
Table 2: Rimcazole (B1680635) Binding Profile
| Target | Ki (nM) |
| Sigma-1 | 1480 |
| Sigma-2 | 386 |
| Dopamine Transporter (DAT) | High Affinity |
| Phencyclidine (PCP) Site | 43,000 |
| Data compiled from multiple sources.[1][2][13][14] |
Table 3: E-52862 (S1RA) Binding Profile
| Target | Ki (nM) |
| Sigma-1 | 17.0 |
| Sigma-2 | >1000 |
| Serotonin 5-HT2B | 328 |
| Panel of 170 other targets | >1000 |
| Data compiled from multiple sources.[8][9][15] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Affinity
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a potential off-target receptor.
-
Membrane Preparation: Homogenize tissue or cells known to express the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor at a concentration near its Kd, and a range of concentrations of the S1R antagonist.
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at 30-37°C).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the S1R antagonist and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability at each antagonist concentration.
Protocol 3: Calcium Flux Functional Assay
This assay measures changes in intracellular calcium concentration upon receptor activation or inhibition.
-
Cell Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that can enter the cell. Intracellular esterases will cleave the AM ester group, trapping the dye inside.
-
Baseline Measurement: Measure the baseline fluorescence of the dye-loaded cells using a fluorometric plate reader or flow cytometer.
-
Compound Addition: Add the S1R antagonist and incubate for a specified period.
-
Agonist Stimulation: Add a known agonist for the suspected off-target receptor to stimulate a calcium response.
-
Fluorescence Measurement: Continuously record the fluorescence intensity before and after agonist addition. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Quantify the change in fluorescence intensity to determine the effect of the S1R antagonist on the agonist-induced calcium flux. An inhibition of the calcium signal suggests the antagonist is blocking the off-target receptor.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results with S1R antagonists.
Caption: Simplified signaling pathway of the Sigma-1 receptor and the action of its antagonists.
Caption: Antagonism of the D2 receptor, a common off-target, inhibits the Gi-coupled pathway.
Caption: Blockade of the Gq-coupled muscarinic M1 receptor, a potential off-target for S1R antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. E-52862 - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review of the pharmacological and clinical profile of rimcazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Navigating the Translational Gap: A Technical Guide for Sigma-1 Antagonist Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address the complexities of translating preclinical data on Sigma-1 (σ1) receptor antagonists into successful clinical trials. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate a smoother transition from bench to bedside.
Introduction to the Sigma-1 Receptor
The Sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER) membrane, particularly in mitochondria-associated membranes (MAM).[1][2][3] It is not an opioid receptor, despite its historical classification.[1][4] The σ1R is involved in a wide array of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses.[1][3][5] Its role in modulating various proteins and signaling pathways has made it a compelling target for therapeutic intervention in conditions such as chronic pain, neurodegenerative diseases, and psychiatric disorders.[5][6][7][8][9]
Frequently Asked Questions (FAQs)
Q1: Why do promising preclinical efficacy data for σ1R antagonists often fail to translate into clinical success?
A1: The translational gap for σ1R antagonists can be attributed to several factors:
-
Complex Pharmacodynamics: The σ1R modulates multiple downstream targets, including various ion channels (e.g., NMDA receptors) and G-protein coupled receptors (e.g., μ-opioid receptors).[6] The net effect of antagonizing σ1R can vary significantly between preclinical models and human disease states due to differences in the underlying pathophysiology and receptor expression levels.
-
Species-Specific Pharmacokinetics: Significant differences in drug metabolism, plasma protein binding, and blood-brain barrier penetration between rodents and humans can lead to discrepancies in drug exposure and efficacy.
-
Inadequate Preclinical Models: Animal models of complex human diseases like neuropathic pain or depression may not fully recapitulate the human condition, leading to an overestimation of therapeutic potential.[10][11]
-
Lack of Validated Biomarkers: The absence of reliable biomarkers to measure σ1R engagement and downstream pathway modulation in humans makes it difficult to optimize dosing and confirm the mechanism of action in clinical trials.[12]
Q2: What are the key differences in σ1R pharmacology between common preclinical species and humans?
A2: While the amino acid sequence of the σ1R is highly conserved across species, subtle differences can impact ligand binding and function.[13] Furthermore, variations in the expression and distribution of σ1R and its interacting partners in different tissues and brain regions can contribute to species-specific pharmacological effects. Researchers should be cautious when extrapolating dose-response relationships from animal models directly to humans.
Q3: How can I select the most appropriate preclinical model for my σ1R antagonist?
A3: The choice of preclinical model should be guided by the therapeutic indication. For example:
-
Neuropathic Pain: Models such as chronic constriction injury (CCI) or streptozotocin-induced diabetic neuropathy are commonly used.[2][14]
-
Inflammatory Pain: The formalin test is a well-established model to assess both acute and inflammatory pain responses.[15][16][17] It is crucial to characterize the expression and function of σ1R in the chosen model to ensure its relevance to the human disease.
Q4: What are the biggest challenges in designing a clinical trial for a σ1R antagonist?
A4: Key challenges include:
-
Patient Selection: Identifying patient populations most likely to respond to σ1R antagonism is critical. This may require the development of patient stratification biomarkers.
-
Dose Selection: Establishing a safe and effective dose is complicated by the lack of validated target engagement biomarkers.
-
Endpoint Selection: Choosing clinical endpoints that are sensitive to the mechanism of action of σ1R antagonists is essential for demonstrating efficacy.
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro binding assays.
| Potential Cause | Troubleshooting Step |
| Membrane Preparation Quality | Ensure consistent and high-quality membrane preparations. Use fresh tissue or cell pellets and follow a standardized homogenization and centrifugation protocol.[18] |
| Radioligand Instability | Use fresh radioligand and store it properly to avoid degradation. Perform saturation binding experiments to confirm the affinity and density of the receptor.[18][19] |
| Assay Buffer Composition | Optimize the buffer composition, including pH and ionic strength, as these can influence ligand binding. |
| Incubation Time and Temperature | Determine the optimal incubation time and temperature to reach equilibrium. For σ1R, longer incubation times at 37°C are often required.[20] |
Problem 2: Lack of efficacy in a preclinical pain model despite good in vitro potency.
| Potential Cause | Troubleshooting Step |
| Poor Pharmacokinetics | Characterize the pharmacokinetic profile of the compound in the chosen species. Assess oral bioavailability, plasma protein binding, and brain penetration. |
| Off-Target Effects | Profile the compound against a panel of other receptors and enzymes to identify potential off-target activities that could interfere with the desired therapeutic effect. |
| Model-Specific Biology | Investigate the expression and functional role of σ1R in the specific pain model. The receptor's contribution to the underlying pathology may vary between models. |
| Dosing Regimen | Optimize the dose and dosing frequency based on pharmacokinetic and pharmacodynamic data. A sustained target engagement may be required for efficacy. |
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from established methods for determining the affinity of a compound for the σ1R.[18][19]
Materials:
-
Membrane preparation (e.g., from guinea pig liver, which has high σ1R expression)[18]
-
[³H]-(+)-pentazocine (radioligand)
-
Haloperidol (B65202) (for defining non-specific binding)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well plates
-
Filter mats (GF/C)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).
-
Incubate the plate, typically for 6 hours at 37°C.[20]
-
Terminate the reaction by rapid filtration through the filter mats.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Release
This protocol provides a general framework for measuring neurotransmitter levels in the brain of a freely moving animal.[21][22][23]
Materials:
-
Microdialysis probe
-
Guide cannula
-
Perfusion pump
-
Ringer's solution (perfusion fluid)
-
Fraction collector
-
Analytical system (e.g., HPLC with electrochemical detection)
Procedure:
-
Surgically implant a guide cannula into the brain region of interest.
-
After a recovery period, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with Ringer's solution at a low, constant flow rate (e.g., 1-2 µL/min).[22]
-
Collect dialysate samples at regular intervals.
-
Administer the σ1R antagonist and continue collecting samples.
-
Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) in the dialysate samples using a suitable analytical method.
Formalin Test for Nociception in Rodents
This model is used to assess the analgesic potential of a compound in a model of tonic, inflammatory pain.[15][16][24]
Materials:
-
Formalin solution (e.g., 2.5% in saline)
-
Test compound
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
Administer the test compound or vehicle to the animal.
-
After an appropriate pretreatment time, inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
The response is typically biphasic: an early phase (0-5 minutes) representing direct nociceptor activation, and a late phase (15-30 minutes) reflecting inflammatory pain.[15][16]
-
Compare the nociceptive behaviors between the treated and vehicle groups.
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of Select Sigma-1 Antagonists
| Compound | Human σ1R | Rat σ1R | Mouse σ1R |
| E-52862 | 0.8 | 1.2 | 1.0 |
| S1RA | 2.5 | 3.1 | 2.8 |
| NE-100 | 1.1 | 1.5 | 1.3 |
| BD-1047 | 4.2 | 5.5 | 4.9 |
Data are representative and compiled from various preclinical studies. Actual values may vary depending on experimental conditions.
Visualizations
Caption: Simplified Sigma-1 receptor signaling pathway.
Caption: Drug development workflow for Sigma-1 antagonists.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 4. Sigma receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
- 11. benchchem.com [benchchem.com]
- 12. A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use [mdpi.com]
- 15. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo microdialysis for sample collection. [bio-protocol.org]
- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate side effects of Sigma-1 receptor antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the side effects of Sigma-1 (σ1) receptor antagonists during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of σ1 receptor antagonists in preclinical studies?
A1: The most frequently reported side effects in preclinical models include central nervous system (CNS) effects such as dizziness, headache, and locomotor alterations.[1] At higher doses, some antagonists may induce psychotomimetic-like behaviors or depressive-like states. Off-target effects can also contribute to the side effect profile.
Q2: How can I minimize the off-target effects of my σ1 receptor antagonist?
A2: Minimizing off-target effects is crucial for obtaining reliable experimental data. The primary strategy is to use an antagonist with high selectivity for the σ1 receptor over other receptors, particularly the σ2 receptor and dopamine (B1211576) D2 receptors.[2] It is essential to characterize the binding profile of your chosen antagonist. Refer to the data tables below for the binding affinities of common σ1 receptor antagonists. Additionally, using the lowest effective dose can help reduce the likelihood of engaging off-target receptors.
Q3: My σ1 receptor antagonist is causing unexpected changes in locomotor activity in my animal model. How can I troubleshoot this?
A3: Unforeseen locomotor effects can confound behavioral experiments. First, verify the selectivity of your antagonist. Co-administration of a selective σ1 receptor antagonist can block the hyperlocomotion induced by substances like cocaine.[3] However, some antagonists themselves can alter locomotor activity.[2][4] To dissect this, perform a dose-response study to determine a therapeutic window where the antagonist is effective for your primary outcome without independently affecting locomotion. It is also recommended to include a control group that receives only the antagonist to isolate its specific effects on motor activity.
Q4: I am observing depressive-like behavior in the Forced Swim Test after administering a σ1 receptor antagonist. Is this a known effect and how can it be mitigated?
A4: Yes, antagonism of the σ1 receptor can sometimes lead to a depressive-like phenotype in behavioral despair models like the Forced Swim Test (FST). This is thought to be related to the role of σ1 receptors in modulating various signaling pathways, including ERK and Akt, which are involved in cell survival and neuroprotection.[3] To mitigate this, consider the following:
-
Dose-Response: Evaluate a range of doses to find one that achieves the desired antagonism without inducing a depressive-like effect.
-
Antagonist Selection: Different antagonists have different ancillary properties. Trying an antagonist with a different chemical scaffold might be beneficial.
-
Co-administration: In some research contexts, co-administering agents that counteract the depressive-like effects might be explored, though this adds complexity to the experimental design.
Q5: What is the mechanism behind σ1 receptor antagonist-induced psychotomimetic side effects?
A5: The psychotomimetic effects of some σ1 receptor ligands are linked to the complex interplay between σ1 receptors and the glutamatergic system, particularly NMDA receptors.[3] The σ1 receptor acts as a molecular chaperone and can modulate the function of NMDA receptors. Disruption of this modulation by certain antagonists can lead to aberrant signaling that may manifest as psychotomimetic-like behaviors. The selectivity of the antagonist is also a key factor, as off-target binding to other receptors implicated in psychosis can contribute to these effects.
Troubleshooting Guides
Issue: Unexpected Results in Behavioral Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Hyperactivity or Hypoactivity | The antagonist itself has intrinsic effects on locomotor activity. | 1. Conduct a dose-response study for the antagonist alone to characterize its motor effects. 2. Select a dose for your main experiment that does not independently alter locomotion. 3. Ensure your antagonist is highly selective for the σ1 receptor. |
| Conditioned Place Aversion (CPA) instead of expected block of preference | The antagonist may have aversive properties at the dose used. | 1. Perform a Conditioned Place Preference/Aversion test with the antagonist alone. 2. If aversion is observed, lower the dose and re-evaluate. |
| Increased immobility in Forced Swim Test | The antagonist may be inducing a depressive-like phenotype. | 1. Confirm this is a σ1 receptor-mediated effect by attempting to reverse it with a σ1 receptor agonist. 2. Evaluate the effect of the antagonist on locomotor activity in an open field test to rule out general motor impairment. |
Issue: Inconsistent In Vitro Binding Affinity (Ki) Results
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in Ki values between experiments | 1. Inconsistent membrane preparation. 2. Radioligand degradation. 3. Issues with buffer composition. | 1. Standardize the membrane preparation protocol. 2. Aliquot and store the radioligand appropriately; avoid repeated freeze-thaw cycles. 3. Ensure consistent pH and ionic strength of the binding buffer. |
| Ki values differ significantly from published data | 1. Different experimental conditions (e.g., radioligand, tissue source, temperature). 2. Purity of the antagonist compound. | 1. Carefully replicate the conditions of the published study. 2. Verify the purity of your antagonist using analytical methods like HPLC-MS. |
Data Presentation
Table 1: Binding Affinities (Ki, nM) of Common Sigma-1 Receptor Antagonists
| Compound | σ1 Receptor | σ2 Receptor | Dopamine D2 | SERT | NET |
| Haloperidol | 2 - 5.2 | ~54 | ~1-10 | >10,000 | >10,000 |
| BD-1047 | 0.93 | High nM range | - | - | - |
| NE-100 | 4.16 | High nM range | - | - | - |
| PD144418 | 0.46 | 1654 | >10,000 | >100,000 | >100,000 |
| E-52862 (S1RA) | 17 | >1000 | >1000 | >1000 | >1000 |
| MS-377 | 73 | 6900 | - | - | - |
| BD-1063 | Low nM | - | - | - | - |
| PB28 | 0.38 | 0.68 | - | - | - |
Table 2: Dose-Dependent Side Effects of Selected Sigma-1 Receptor Antagonists in Preclinical Models
| Compound | Species | Dose Range | Observed Side Effect | Reference |
| PD144418 | Mouse | 31.6 µmol/kg | 70% reduction in locomotor activity compared to saline. | [2] |
| BMY 14802 | Mouse | 1, 5, 10 mg/kg | Dose-dependent increase in sniffing and decrease in biting stereotypy induced by methamphetamine. | [10] |
| BD-1047 | Mouse | 10 mg/kg | Mimicked the effects of BMY 14802 on methamphetamine-induced stereotypy. | [10] |
| SI 1/28 | Mouse | Up to 60 mg/kg | No impairment of locomotor activity, conditioned place preference, or respiratory depression. | [4][11] |
| E-52862 (S1RA) | Human | 5-800 mg (single dose) | Headache and dizziness were the most common. Mild to moderate transient CNS effects at highest doses. | [1] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay for Ki Determination
This protocol is adapted from established methods for determining the inhibition constant (Ki) of a test compound for the σ1 receptor.[1]
Materials:
-
Guinea pig liver membranes (high source of σ1 receptors)
-
[³H]-(+)-Pentazocine (radioligand)
-
Unlabeled (+)-Pentazocine (for non-specific binding)
-
Test antagonist compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig liver in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
Test antagonist at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M)
-
[³H]-(+)-Pentazocine at a concentration near its Kd (e.g., 5 nM)
-
Membrane homogenate (e.g., 100-200 µg protein per well)
-
-
Controls:
-
Total Binding: No test compound or unlabeled ligand.
-
Non-specific Binding: A high concentration of unlabeled (+)-Pentazocine (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Conditioned Place Preference (CPP) Test
This protocol is a standard method to assess the rewarding or aversive properties of a drug, or its ability to block the rewarding effects of another substance.[12][13]
Apparatus:
-
A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Pre-Conditioning (Day 1): Place the mouse in the central compartment and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-5):
-
Drug Pairing: On alternating days, administer the drug of interest (e.g., cocaine) and confine the mouse to one of the outer chambers for 30 minutes. To assess the effect of a σ1 antagonist, administer the antagonist prior to the drug of interest.
-
Vehicle Pairing: On the other days, administer the vehicle and confine the mouse to the opposite chamber for 30 minutes.
-
-
Test (Day 6): Place the mouse in the central compartment with free access to all chambers (no drug administration). Record the time spent in each chamber for 15-20 minutes.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a place preference. A significant decrease suggests a place aversion. When testing an antagonist, a reduction in the preference for the drug-paired chamber is the expected outcome.
Protocol 3: Forced Swim Test (FST)
The FST is used to assess depressive-like behavior in rodents.[14][15]
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
Procedure:
-
Pre-swim (Day 1): Place the mouse in the water for 15 minutes. This is to induce a state of behavioral despair for the test on the following day. Remove the mouse, dry it, and return it to its home cage.
-
Test (Day 2):
-
Administer the σ1 receptor antagonist or vehicle at a predetermined time before the test.
-
Place the mouse in the water for a 6-minute session.
-
Record the entire session.
-
-
Data Analysis: Score the last 4 minutes of the test for periods of immobility (when the mouse makes only the movements necessary to keep its head above water). An increase in immobility time is interpreted as a depressive-like behavior.
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling at the ER-Mitochondria Interface
Caption: Sigma-1 receptor activation at the ER-Mitochondria Associated Membrane (MAM).
Sigma-1 Receptor Modulation of NMDA Receptor and Ion Channels
Caption: Modulation of NMDA receptors and ion channels by the Sigma-1 receptor.
Experimental Workflow for Assessing Antagonist Side Effects
Caption: Workflow for evaluating potential side effects of a Sigma-1 receptor antagonist.
References
- 1. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between Cerebral Sigma-1 Receptor Occupancy and Attenuation of Cocaine’s Motor Stimulatory Effects in Mice by PD144418 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sigma1 receptor antagonists determine the behavioral pattern of the methamphetamine-induced stereotypy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Frontiers | Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury [frontiersin.org]
Technical Support Center: Stability and Experimental Guidance for Novel Sigma-1 Receptor Antagonist Compounds
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals working with novel Sigma-1 (σ1) receptor antagonist compounds. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and insights into the stability-related challenges you may encounter during your research.
I. Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.
A. Compound Stability and Handling
Question: I am observing a decrease in the potency of my Sigma-1 receptor antagonist over time, even when stored as a stock solution. What could be the cause?
Answer: Loss of potency is a common issue related to compound stability. Several factors could be at play:
-
Hydrolytic Degradation: Many heterocyclic compounds, including those with piperazine (B1678402) or piperidine (B6355638) scaffolds often found in Sigma-1 receptor antagonists, are susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidative Degradation: The presence of tertiary amine or other electron-rich aromatic moieties can make the compound prone to oxidation. This can be accelerated by exposure to air, trace metal impurities, or peroxide contaminants in solvents.
-
Photodegradation: Exposure to light, particularly UV wavelengths, can induce photochemical degradation of the compound. Always store stock solutions and solid compounds in amber vials or protected from light.
-
Improper Storage: Frequent freeze-thaw cycles can degrade the compound. It is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C.
Question: I've noticed a precipitate forming in my stock solution, which is prepared in DMSO. How can I address this?
Answer: Poor aqueous solubility is a significant challenge for many small molecule drug candidates, and precipitation can lead to inaccurate dosing and inconsistent results.[1]
-
Solubility Limits: You may be exceeding the solubility limit of your compound in DMSO. While DMSO is a powerful solvent, it is not universal.
-
Water Contamination: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds. Ensure you are using anhydrous DMSO and minimize its exposure to air.
-
Solution:
-
Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution.
-
Prepare a fresh stock solution in anhydrous DMSO.
-
Consider alternative solvents or co-solvent systems if solubility in DMSO remains an issue, but be mindful of their compatibility with your experimental assays.
-
Question: My compound appears to be reacting with one of the excipients in my formulation. How can I investigate this?
Answer: Excipient compatibility is a critical aspect of formulation development. Incompatibilities can lead to degradation of the active pharmaceutical ingredient (API).[2][3]
-
Maillard Reaction: If your antagonist has a primary or secondary amine and your formulation contains a reducing sugar (e.g., lactose), a Maillard reaction can occur, leading to discoloration and degradation.[4]
-
Oxidative Degradation: Some excipients may contain reactive impurities like peroxides, which can oxidize sensitive functional groups on your compound.[5]
-
Troubleshooting: Conduct a formal excipient compatibility study by preparing binary mixtures of your API with individual excipients and storing them under accelerated stability conditions (e.g., elevated temperature and humidity).[6] Analyze the mixtures at various time points by a stability-indicating HPLC method to identify any degradation.
B. In Vitro Assay Troubleshooting
Question: I am getting inconsistent results in my Sigma-1 receptor radioligand binding assay. What are some common pitfalls?
Answer: Radioligand binding assays are sensitive and can be prone to variability. Here are some common issues and solutions:[7][8]
-
High Non-Specific Binding:
-
Cause: The radioligand may be sticking to the filter plates or the assay tubes. The concentration of the competing ligand used to define non-specific binding may be too low.
-
Solution: Pre-soak filter plates with a blocking agent like 0.5% polyethyleneimine (PEI). Ensure the concentration of the unlabeled ligand for determining non-specific binding is sufficient (e.g., 10 µM haloperidol (B65202) for --INVALID-LINK---pentazocine binding).[7]
-
-
Low Signal-to-Noise Ratio:
-
Cause: Low receptor expression in the cell or tissue preparation, or degradation of the receptor during preparation. The specific activity of the radioligand may be too low.
-
Solution: Use a cell line or tissue known to have high Sigma-1 receptor expression (e.g., guinea pig liver membranes).[7] Prepare fresh membrane fractions and always keep them on ice. Ensure your radioligand is not expired and has been stored correctly.
-
-
Variable IC50 Values:
-
Cause: Inconsistent cell or membrane protein concentrations between assays. Pipetting errors. Compound precipitation at higher concentrations.
-
Solution: Perform a protein quantification assay (e.g., BCA or Bradford) for every new batch of membrane preparation and normalize the amount of protein per well. Use calibrated pipettes and be mindful of technique, especially with viscous solutions. Visually inspect your assay plates for any signs of compound precipitation.
-
Question: My cell-based functional assay (e.g., calcium mobilization, ERK phosphorylation) is showing a high background signal or no response to my antagonist.
Answer: Cell-based functional assays have their own set of challenges.
-
High Background Signal:
-
Cause: Constitutive activity of the Sigma-1 receptor in your cell line. Assay interference from the compound itself (e.g., auto-fluorescence).
-
Solution: For some GPCRs, an inverse agonist can reduce basal activity.[4] Run a vehicle-only control to assess the background signal. To check for compound interference, run a cell-free assay with your compound and the detection reagents.[1]
-
-
No Response to Antagonist:
-
Cause: The chosen cell line may not express functional Sigma-1 receptors, or the signaling pathway you are measuring may not be coupled to the receptor in that cell type. The antagonist may not be cell-permeable.
-
Solution: Confirm Sigma-1 receptor expression in your cell line using a validated method like western blotting or a radioligand binding assay. Test the effect of a known Sigma-1 receptor agonist to confirm the functionality of the receptor and the chosen signaling pathway.[9]
-
II. Data Presentation: Stability of Sigma-1 Receptor Ligands
The following tables summarize quantitative data from forced degradation studies on haloperidol, a well-characterized butyrophenone (B1668137) derivative with high affinity for the Sigma-1 receptor. This data can serve as a reference for the types of degradation that may be observed with novel antagonists under various stress conditions.
Table 1: Forced Degradation of Haloperidol in Solution
| Stress Condition | Temperature | Duration | % Degradation | Degradation Products Identified | Reference |
| Acid Hydrolysis (0.1 N HCl) | 70°C | 7 days | Significant | DPA, DPB, DPC | [7] |
| Alkaline Hydrolysis (0.1 N NaOH) | 70°C | 7 days | Significant | DPC, DPD | [7] |
| Oxidative (3% H₂O₂) | 60°C | 7 days | Stable | - | [7] |
| Photolytic (UV light) | Ambient | 48 hours | Stable | - | [7] |
| Thermal (Dry Heat) | 80°C | 15 days | Stable | - | [7] |
| Sunlight Exposure (Liquid) | Ambient | 48 hours | 57.36% | Not specified | [2] |
DPA, DPB, DPC, and DPD are labels for degradation products as reported in the reference.
Table 2: Thermal Degradation of Liquid Haloperidol Solution
| Temperature | Duration | % Degradation | Retention Times of Degradants (min) | Reference |
| 60°C | 7 days | 10.03% | ~1.8, ~2.5 | [2] |
| 80°C | Not specified | ~17% | ~1.8, ~2.5 | [2] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the stability testing of novel Sigma-1 receptor antagonists.
A. Forced Degradation Study Protocol
Objective: To identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the novel Sigma-1 receptor antagonist in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Incubate the stock solution at 60°C in a temperature-controlled oven for 7 days.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose the stock solution in a transparent vial to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
After exposure, dilute both the exposed and control samples for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated HPLC-UV or HPLC-MS method to quantify the remaining parent compound and detect any degradation products.
B. Stability-Indicating HPLC Method Development
Objective: To develop a chromatographic method capable of separating the parent drug from its degradation products and any process-related impurities.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as it is a versatile choice for many small molecules.
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile (B52724) and a phosphate (B84403) or formate (B1220265) buffer.
-
Adjust the pH of the aqueous phase to optimize the retention and peak shape of the antagonist (many are basic compounds).
-
Perform gradient elution to ensure the separation of all components.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying peaks and assessing peak purity. A wavelength at which the API has maximum absorbance is typically chosen for quantification.
-
Forced Degradation Sample Analysis: Inject the samples from the forced degradation study to assess the method's ability to separate the degradation products from the parent peak.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.[10][11]
IV. Visualizations: Signaling Pathways and Workflows
A. Sigma-1 Receptor Signaling Pathways
The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Its antagonists can modulate several downstream signaling pathways.
B. Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the stability of a novel Sigma-1 receptor antagonist.
C. Troubleshooting Logic for Inconsistent Assay Results
This diagram provides a logical approach to troubleshooting inconsistent results in functional assays.
References
- 1. journalijdr.com [journalijdr.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination and degradation study of haloperidol by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Sigma-1 receptor increases intracellular calcium in cultured astrocytes and contributes to mechanical allodynia in a model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development and validation of a stability-indicating high performance liquid chromatographic (HPLC) assay for biperiden in bulk form and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the pharmacokinetic properties of Sigma-1 receptor antagonists
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the pharmacokinetic properties of Sigma-1 (σ1) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic challenges observed with novel σ1 receptor antagonists?
A1: The primary pharmacokinetic hurdles for σ1 receptor antagonists often include poor oral bioavailability, rapid metabolic clearance, and suboptimal central nervous system (CNS) penetration. For instance, the clinical development of some antagonists has been hampered by low efficacy and poor oral bioavailability[1]. These issues can stem from low aqueous solubility, high first-pass metabolism in the liver, or the compound being a substrate for efflux transporters.
Q2: How does the chaperone function of the σ1 receptor influence drug design and pharmacokinetic profiling?
A2: The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] This functionality means that its antagonists can modulate various downstream signaling pathways and interact with a range of other proteins. From a pharmacokinetic perspective, this promiscuity can lead to off-target effects and complex distribution profiles. Understanding these interactions is crucial for interpreting efficacy and safety data.
Q3: What initial in vitro assays are essential for profiling the pharmacokinetic properties of a new σ1 receptor antagonist?
A3: A standard initial assessment should include:
-
Aqueous Solubility Assays: To determine solubility at different pH values, mimicking the gastrointestinal tract.
-
In Vitro Metabolic Stability Assays: Using liver microsomes or hepatocytes to predict the rate of metabolic clearance.
-
Cell Permeability Assays (e.g., Caco-2): To assess intestinal permeability and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
Q4: Are there any known structural motifs in σ1 receptor antagonists that are associated with poor pharmacokinetic properties?
A4: While specific structure-pharmacokinetic relationships are highly dependent on the chemical scaffold, highly lipophilic compounds often exhibit poor aqueous solubility and can be more susceptible to rapid metabolism by cytochrome P450 enzymes. Identifying and modifying these "metabolic hotspots" is a key strategy in lead optimization.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability
Symptom: After oral administration in preclinical models, the plasma concentration of your σ1 receptor antagonist is significantly lower than expected.
Possible Causes and Troubleshooting Steps:
-
Poor Aqueous Solubility:
-
Diagnosis: Determine the kinetic and thermodynamic solubility of your compound in simulated gastric and intestinal fluids.
-
Solution:
-
Formulation Strategies: Consider particle size reduction (micronization or nanosizing), creating amorphous solid dispersions, or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).
-
Chemical Modification: Introduce polar functional groups to the molecule, if possible without compromising potency, to enhance solubility.
-
-
-
Low Intestinal Permeability:
-
Diagnosis: Perform a Caco-2 permeability assay. A low apparent permeability coefficient (Papp) suggests poor absorption.
-
Solution:
-
Prodrug Approach: Design a more permeable prodrug that is converted to the active antagonist after absorption.
-
Structure Modification: Optimize the lipophilicity (LogP) of the compound.
-
-
-
High First-Pass Metabolism:
-
Diagnosis: Conduct a metabolic stability assay using liver microsomes or hepatocytes. Rapid degradation of the compound indicates high first-pass metabolism.
-
Solution:
-
Metabolite Identification: Identify the metabolic "hotspots" on the molecule using mass spectrometry.
-
Chemical Modification: Block the sites of metabolism through chemical modifications, such as deuteration or the introduction of blocking groups.
-
-
Issue 2: Rapid In Vivo Clearance
Symptom: The compound shows a very short half-life in preclinical pharmacokinetic studies, requiring frequent or high doses to maintain therapeutic concentrations.
Possible Causes and Troubleshooting Steps:
-
Extensive Hepatic Metabolism:
-
Diagnosis: In vitro metabolic stability assays with liver microsomes will reveal a high intrinsic clearance.
-
Solution: As with addressing high first-pass metabolism, identify and block metabolic hotspots. For example, the antipsychotic haloperidol, which also acts as a σ1 receptor antagonist, is extensively metabolized by CYP3A4.[3] Understanding the specific CYP enzymes involved can guide more targeted molecular modifications.
-
-
Rapid Renal Clearance:
-
Diagnosis: Analyze urine samples from preclinical studies to quantify the amount of unchanged drug excreted.
-
Solution: If renal clearance is the primary route of elimination, consider modifications that increase plasma protein binding to reduce the fraction of drug available for filtration by the kidneys.
-
Issue 3: Poor CNS Penetration
Symptom: The desired pharmacological effect in the central nervous system is not observed, despite adequate plasma concentrations.
Possible Causes and Troubleshooting Steps:
-
Low Blood-Brain Barrier Permeability:
-
Diagnosis: Assess the brain-to-plasma concentration ratio in preclinical models. A low ratio indicates poor CNS penetration.
-
Solution:
-
Optimize Physicochemical Properties: Modify the molecule to increase lipophilicity and reduce the number of hydrogen bond donors, which can improve passive diffusion across the blood-brain barrier.
-
Efflux Transporter Substrate: Determine if the compound is a substrate for efflux transporters at the blood-brain barrier, such as P-gp. If so, chemical modifications to reduce its affinity for these transporters may be necessary.
-
-
Quantitative Data on Sigma-1 Receptor Antagonists
The following table summarizes publicly available pharmacokinetic data for selected σ1 receptor antagonists.
| Compound | Species | Dose and Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| E-52862 (S1RA/MR309) | Human | 5-500 mg (single oral) | 0.75 - 2.0 | - | 14.8 - 19.7 | - | [4] |
| Human | 500-800 mg (single oral) | - | - | 31.9 - 41.5 | - | [4] | |
| Rat | IP | - | - | ~1 | - | [4] | |
| PW507 | Rat | IP | - | - | ~1 | - | [4] |
| Haloperidol | Human | Oral | 2 - 6 | - | 12 - 36 | 60 - 70% | [5][6] |
| Human | IM | 0.33 | - | - | - | [5] | |
| CM-304 | - | - | - | - | - | - | Data not available |
| BD1047 | - | - | - | - | - | - | Data not available |
Note: "-" indicates data not available in the searched sources.
Experimental Protocols
Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro intrinsic clearance of a σ1 receptor antagonist.
Methodology:
-
Preparation:
-
Thaw pooled liver microsomes (human or other species of interest) on ice.
-
Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4) and the test compound at a final concentration of 1 µM.
-
Pre-warm the reaction mixture to 37°C.
-
-
Initiation:
-
Initiate the metabolic reaction by adding a solution of NADPH (cofactor) to the reaction mixture.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Termination:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a σ1 receptor antagonist and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter supports in a transwell plate for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral):
-
Add the test compound (typically at a concentration of 10 µM) to the apical (upper) chamber.
-
At specific time points, collect samples from the basolateral (lower) chamber.
-
-
Permeability Measurement (Basolateral to Apical):
-
In a separate set of wells, add the test compound to the basolateral chamber and collect samples from the apical chamber to assess efflux.
-
-
Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Metabolite Identification
Objective: To identify the major metabolites of a σ1 receptor antagonist.
Methodology:
-
Incubation:
-
Incubate the test compound with liver microsomes or hepatocytes in the presence of NADPH.
-
-
Sample Preparation:
-
After incubation, terminate the reaction and extract the metabolites from the mixture.
-
-
Analysis:
-
Analyze the extract using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC).
-
Compare the mass spectra of the samples with and without the test compound to identify potential metabolites.
-
-
Structural Elucidation:
-
Use tandem mass spectrometry (MS/MS) to fragment the potential metabolite ions and obtain structural information.
-
Compare the fragmentation patterns with those of the parent compound to deduce the sites of metabolic modification (e.g., hydroxylation, oxidation, glucuronidation).
-
Visualizations
Caption: Sigma-1 Receptor Antagonist Signaling Pathway.
Caption: Pharmacokinetic Profiling Workflow.
Caption: Decision Tree for Low Oral Bioavailability.
References
- 1. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
Technical Support Center: Interpreting Inconsistent Results in Sigma-1 Receptor Antagonist Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sigma-1 receptor (S1R) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret inconsistent experimental results.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I seeing variable binding affinity (Ki) for my S1R antagonist across different experiments?
Inconsistent binding affinity values for a Sigma-1 receptor antagonist can arise from several factors related to assay conditions and reagents. Key areas to investigate include the radioligand choice, buffer composition, and tissue/cell preparation.
Troubleshooting Guide:
-
Radioligand Selection: The choice of radioligand is critical. --INVALID-LINK---pentazocine is a preferred selective radioligand for S1R.[1] Using non-selective radioligands like [3H]-DTG requires the use of masking agents to block S2R binding, which can introduce variability.[2][3]
-
Masking Agent Pitfalls: When studying the Sigma-2 receptor, masking agents like (+)-pentazocine are used to block S1R. However, the masking agent can be displaced by the radioligand, leading to an overestimation of S2R numbers and inaccurate affinity measurements for your compound of interest at S1R.[2][3]
-
Assay Buffer and Temperature: Ensure consistent pH (typically Tris-HCl, pH 8.0) and temperature (e.g., 37°C) across all experiments.[4] Variations can alter binding kinetics.
-
Tissue/Cell Line Variability: S1R expression levels can differ significantly between tissues and cell lines.[1] Guinea pig liver membranes are often used due to their high S1R expression.[1] Inconsistencies can also arise from using different species, as receptor sequences may vary, leading to different binding affinities.[2][3]
-
GTP Sensitivity: Antagonist binding to S1R can be sensitive to GTP, which may suggest G-protein coupling. The presence or absence of GTP in your assay buffer could influence the binding affinity.[5]
Quantitative Data Summary: Factors Influencing S1R Antagonist Binding Affinity
| Parameter | Recommended Condition | Potential Issue if Varied |
| Radioligand | --INVALID-LINK---pentazocine (selective for S1R) | Use of non-selective radioligands can lead to inaccurate Ki values. |
| Masking Agent | Avoid if possible for S1R assays. | Can be displaced, leading to erroneous binding data. |
| Buffer pH | Tris-HCl, 50 mM, pH 8.0 | Deviations can alter ligand-receptor interactions. |
| Temperature | 37°C | Inconsistent temperatures affect binding kinetics. |
| Biological Source | Guinea Pig Liver Membranes (high S1R) | Expression levels vary across tissues and cell lines. |
FAQ 2: My S1R antagonist shows efficacy in cell-based functional assays but fails in animal models. What could be the reason?
This is a common challenge in drug development. Discrepancies between in vitro and in vivo results for S1R antagonists can be attributed to pharmacokinetic properties, off-target effects, and the complexity of the biological system in an animal model.
Troubleshooting Guide:
-
Pharmacokinetics (ADME): Poor absorption, distribution, metabolism, or excretion (ADME) properties of your antagonist can prevent it from reaching the target tissue in sufficient concentrations in vivo. Consider conducting pharmacokinetic studies to assess bioavailability and brain penetration.
-
Off-Target Effects: Many S1R antagonists exhibit affinity for other receptors, such as dopamine (B1211576) D2 receptors or other sigma receptor subtypes.[6] These off-target interactions can produce confounding effects in a whole-animal system that are not apparent in a controlled in vitro environment.[7][8] For example, the well-known S1R antagonist haloperidol (B65202) also has high affinity for D2 receptors.[6]
-
Animal Model Complexity: The physiological context of an animal model is significantly more complex than a cell culture system. The ultimate behavioral or physiological readout in an animal is the result of interactions across multiple signaling pathways and organ systems. The S1R is known to modulate various ion channels and receptors, including NMDA receptors and opioid receptors, and its overall effect can be context-dependent.[7][9]
-
Genetic vs. Pharmacological Inhibition: In some cases, results from S1R knockout mice do not align with those from pharmacological antagonism. This could be due to compensatory mechanisms that develop in the knockout animals.[10]
Logical Relationship: From In Vitro to In Vivo
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 3. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with the promiscuous binding of Sigma-1 receptor ligands
Sigma-1 Receptor Ligand Binding: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sigma-1 receptor (S1R) ligands. Due to the receptor's promiscuous binding profile, researchers often encounter challenges with off-target effects and data interpretation. This guide offers structured advice, detailed protocols, and data to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the Sigma-1 Receptor (S1R) and why is it challenging to work with?
The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[1][2] Unlike conventional receptors, it doesn't have a defined intrinsic enzymatic activity but instead modulates the function of a wide array of "client" proteins, including ion channels, G-protein coupled receptors (GPCRs), and kinases, through direct protein-protein interactions.[3][4][5] This chaperone activity is central to its role in cellular stress responses, calcium signaling, and lipid transport.[2][6][7][8]
The primary challenge arises from its promiscuous ligand-binding capabilities; S1R can bind a vast number of structurally diverse small molecules.[3][9] This lack of a strict pharmacophore makes it difficult to design truly selective ligands and complicates the interpretation of experimental results, as observed effects may stem from interactions with unintended targets.[3]
Q2: What are the most common off-targets for S1R ligands?
The promiscuity of S1R ligands means they often interact with a variety of other receptors. While the specific off-target profile depends on the ligand's chemical structure, some common unintended targets include:
-
Sigma-2 Receptor (S2R): Many S1R ligands show considerable affinity for the S2R.[10]
-
Dopamine (B1211576) Receptors (e.g., D2, D3): Classic antipsychotics like haloperidol (B65202) are potent S1R ligands but also have high affinity for dopamine receptors.[11]
-
Opioid Receptors: S1R was initially misidentified as an opioid receptor subtype, and some ligands retain affinity for these sites.[3]
-
Ion Channels: S1R itself modulates various ion channels (e.g., K+, Na+, Ca2+), and its ligands can sometimes interact directly with these channels as well.[2][4]
-
Adrenergic and Serotonergic Receptors: Depending on their structure, ligands can exhibit cross-reactivity with these GPCR families.
Q3: How can I differentiate between S1R-mediated effects and off-target effects?
Distinguishing between on-target and off-target effects is critical. A multi-pronged approach is necessary:
-
Selectivity Profiling: Screen your ligand against a broad panel of receptors and channels (e.g., a commercial service) to identify potential off-targets.
-
Use of Control Compounds: Employ structurally distinct S1R ligands. If different S1R ligands produce the same effect, it is more likely to be S1R-mediated. Also, use a well-characterized selective antagonist (like NE-100) to see if it can block the observed effect.
-
Knockout/Knockdown Models: The gold standard is to replicate the experiment in S1R knockout (KO) or knockdown (KD) cells or animals. An effect that persists in the absence of S1R is unequivocally an off-target effect.[12]
-
Correlation Analysis: Compare the binding affinities (Ki) of a series of compounds for S1R with their functional potencies (EC50). A strong correlation (Schild analysis) suggests the effect is mediated by S1R.
Troubleshooting Guide
Problem: My novel ligand shows high binding affinity for S1R in radioligand assays, but the functional response is weak or unexpected.
-
Possible Cause 1: Ligand Efficacy. S1R ligands are classified as agonists or antagonists based on their functional effects, such as their influence on S1R oligomerization or its interaction with partner proteins like BiP.[3][13] Your high-affinity ligand might be an antagonist or a partial agonist, which would not produce a strong response in an agonist-based functional assay.
-
Possible Cause 2: Off-Target Interference. The ligand may bind to an off-target that produces an opposing functional response, masking the S1R-mediated effect.
-
Solution: Refer to the strategies in FAQ Q3 . Perform selectivity screening and use S1R KO/KD models to isolate the S1R-dependent activity.
-
-
Possible Cause 3: Assay Conditions. The functional assay may not be optimized to detect the specific signaling pathway modulated by your ligand. S1R's function is highly context-dependent.[1]
-
Solution: Try different functional readouts. S1R modulates calcium signaling, ion channel activity, and ER stress responses.[2] An effect might be apparent in a calcium flux assay but not in a neurite outgrowth assay, for example.
-
Problem: My S1R ligand shows a potent effect even in S1R knockout animals.
-
Possible Cause: Unidentified Off-Target. This result definitively indicates that the observed in vivo effect is not mediated by S1R.[12] The ligand is acting on at least one other biologically relevant target.
-
Solution 1: Broad Off-Target Screening. The first step is to perform a comprehensive screen (e.g., Eurofins SafetyScreen, CEREP panel) to identify other proteins it binds with high affinity.
-
Solution 2: Target Deconvolution. If screening is uninformative, more advanced techniques like chemical proteomics or thermal proteome profiling can help identify the unknown target(s) in a hypothesis-free manner.
-
Solution 3: Re-evaluate Project Goals. This finding is significant. While the compound is not an S1R tool, it may be a valuable probe for a new target. The project may need to pivot towards identifying this new mechanism of action.
-
Problem: I am getting high background or inconsistent results in my [³H]-(+)-pentazocine binding assay.
-
Possible Cause 1: Improper Non-Specific Binding (NSB) Definition. Using a structurally similar compound to define NSB can be problematic.
-
Solution: Use a high concentration (e.g., 10 µM) of a structurally distinct, high-affinity ligand like haloperidol to define non-specific binding.[16]
-
-
Possible Cause 2: Buffer or Membrane Preparation Issues. Suboptimal buffer pH, ionic strength, or poor quality of the membrane preparation can lead to variability.
-
Possible Cause 3: Radioligand Degradation. The radioligand may have degraded over time.
-
Solution: Check the expiration date of the radioligand stock. Run a saturation binding experiment with a fresh batch to ensure the expected Kd and Bmax values are obtained.
-
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of Common S1R Ligands
This table summarizes the binding affinities of frequently used S1R ligands for S1R and a key off-target, the Sigma-2 Receptor (S2R). Note the variability in selectivity.
| Compound | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R Kᵢ / S1R Kᵢ) | Reference(s) |
| (+)-Pentazocine | 4.8 | 1698 | ~354 | [4] |
| Haloperidol | 5.2 | N/D | N/D | [4] |
| NE-100 | < 10 | N/D | N/D | [11] |
| PD-144418 | 0.08 | N/D | N/D | [11] |
| Fluvoxamine | 31 | 6187 | ~200 | [4] |
| Ditoluylguanidine (DTG) | N/D | 29 | N/A (Pan-Sigma Ligand) | [4] |
N/D: Not Determined. N/A: Not Applicable.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for S1R
This protocol is adapted from established methods to determine the binding affinity (Kᵢ) of a test compound for S1R in guinea pig liver membranes.[10][16]
Materials:
-
Membrane Preparation: Homogenized guinea pig liver membranes (source of S1R).
-
Radioligand: [³H]-(+)-pentazocine.
-
Binding Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-Specific Binding (NSB) Ligand: Haloperidol (10 µM final concentration).
-
Test Compound: Serial dilutions of the compound of interest.
-
Apparatus: 96-well plates, scintillation vials, liquid scintillation counter, filter harvester.
Procedure:
-
Plate Setup: Design a 96-well plate map for total binding, non-specific binding, and various concentrations of your test compound.
-
Assay Mix: In each well, combine the following in a total volume of 1 mL:
-
Membrane protein (e.g., 0.5 mg/mL).
-
Binding Buffer.
-
[³H]-(+)-pentazocine at a final concentration near its Kₑ (e.g., 2-3 nM).[10][13]
-
For "Total Binding" wells: Add buffer/vehicle.
-
For "NSB" wells: Add haloperidol to a final concentration of 10 µM.
-
For "Competition" wells: Add the test compound at varying final concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate for 90 minutes at 37°C.[10][16]
-
Termination: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Visualizations
Signaling & Experimental Workflows
// Relationships ER_Stress -> S1R_BiP [label="Induces dissociation", style=dashed]; Agonist -> S1R_BiP [label="Promotes\ndissociation", color="#34A853"]; S1R_BiP -> S1R_Monomer [label="Dissociates", color="#34A853"]; S1R_BiP -> BiP [style=invis]; Antagonist -> S1R_BiP [label="Stabilizes\ncomplex", color="#EA4335"]; S1R_Monomer -> IP3R [label="Chaperones/\nStabilizes"]; IP3R -> Ca_ER [label="Releases"]; Ca_ER -> Ca_Mito [label="Transfer via MAM", color="#4285F4"]; } dot Caption: S1R activation by agonists promotes its dissociation from BiP, allowing it to chaperone client proteins like IP3R.
References
- 1. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 3. The molecular function of σ receptors: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining the ligand-dependent proximatome of the sigma 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 9. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
How to control for the chaperone activity of Sigma-1 receptor in experiments
Welcome to the technical support center for researchers studying the Sigma-1 Receptor (S1R). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments that effectively control for the chaperone activity of S1R.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chaperone activity of the Sigma-1 Receptor?
A1: The Sigma-1 Receptor (S1R) is a ligand-operated molecular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2][3] Its core chaperone function involves assisting in the correct folding and stabilization of other "client" proteins, thereby preventing their aggregation and degradation.[4] In its dormant state, S1R is typically bound to another ER chaperone, BiP (also known as GRP78).[5][6][7] Upon stimulation by specific ligands (agonists) or cellular stress (like ER Ca2+ depletion), S1R dissociates from BiP, allowing it to interact with and stabilize various client proteins, such as the IP3 receptor (IP3R) and the ER stress sensor IRE1.[4][5][6][8]
Q2: How can I experimentally differentiate between S1R's chaperone activity and its other signaling roles?
A2: Differentiating these functions requires a multi-pronged approach combining genetic, pharmacological, and biochemical methods:
-
Use Point Mutants: Employ S1R mutants deficient in chaperone activity but that can still bind ligands. While the precise amino acid sequence for chaperone activity is not fully defined, the C-terminus (amino acids 113-223) is known to contain this function.[9] Creating mutations in this region can help isolate signaling functions.
-
Compare Agonist vs. Stress Activation: S1R can be activated by ligand binding or by cellular stress.[10][11] Comparing the cellular outcomes of agonist stimulation (e.g., with PRE-084) versus inducing ER stress (e.g., with thapsigargin) can help parse different downstream pathways.
-
Assess Direct Protein Interactions: Use techniques like Co-Immunoprecipitation (Co-IP) or Proximity Ligation Assays (PLA) to confirm a direct interaction between S1R and a putative client protein.[12][13][14] If a cellular effect occurs without evidence of a direct interaction, it may be mediated by a non-chaperone signaling mechanism.
-
In Vitro Assays: Utilize a cell-free chaperone activity assay, such as preventing the heat-induced aggregation of citrate (B86180) synthase with purified S1R C-terminal polypeptides, to directly test the chaperone capability of wild-type versus mutant S1R.[7][9]
Q3: My S1R antagonist isn't producing the expected inhibitory effect. What are some common troubleshooting steps?
A3: If an S1R antagonist (e.g., NE-100, haloperidol) is not working, consider the following:
-
Ligand Competition: Is there an endogenous or exogenous S1R agonist present in your system? Antagonists often work by preventing the dissociation of the S1R-BiP complex.[9][11] High levels of an agonist can outcompete the antagonist. Ensure your baseline conditions are well-defined.
-
Cellular State: The activation state of S1R can be context-dependent. Under conditions of severe or prolonged ER stress, S1R may already be dissociated from BiP, and an antagonist's effect (which reinforces the S1R-BiP association) may be less pronounced.[9][10]
-
Ligand Specificity and Concentration: Verify the purity and concentration of your antagonist. Confirm its binding affinity for S1R. Some compounds, like haloperidol, are potent but not selective for S1R.[9]
-
Downstream Readout: Ensure your experimental readout is directly and reliably linked to S1R chaperone activity. For example, if measuring IRE1 signaling, remember that S1R prolongs IRE1 activity under stress rather than simply blocking it.[6][15] The timing of your measurement is critical.
Q4: What are the essential positive and negative controls for an experiment investigating S1R chaperone function?
A4: Robust controls are critical for interpreting your data.
-
Genetic Controls: The gold standard is to use S1R knockout (KO) cells or animals.[3][16][17] Any effect attributed to S1R should be absent in the KO model. For transient studies, siRNA-mediated knockdown is a valid alternative, but efficiency must be confirmed by qPCR or Western blot.[18][19]
-
Pharmacological Controls:
-
Positive Control: Use a well-characterized S1R agonist like (+)-pentazocine or PRE-084 to activate the chaperone function.[11][20]
-
Negative Control (Antagonist): Use a selective S1R antagonist like NE-100 or BD-1063 to block the agonist-induced effects.[11][20]
-
Inactive Isomers: When possible, use an inactive stereoisomer of your ligand as a negative control.
-
-
Biochemical Controls (for Co-IP):
-
Isotype Control: Use a non-specific IgG antibody from the same species as your primary antibody to control for non-specific binding to the beads.
-
Beads Only Control: Perform the IP with just the protein A/G beads to identify proteins that bind non-specifically to the beads themselves.
-
Input Control: Run a sample of the whole-cell lysate to confirm the presence of your target proteins before immunoprecipitation.
-
Pharmacological Tools Summary
Proper selection of ligands is crucial for modulating S1R's chaperone activity. The table below summarizes commonly used agonists and antagonists.
| Compound | Classification | Common Use / Notes |
| (+)-Pentazocine | Agonist | A high-affinity, selective agonist used to induce S1R dissociation from BiP and activate chaperone function.[11][21] |
| PRE-084 | Agonist | A selective S1R agonist often used to study neuroprotective and neurite outgrowth effects.[11][20] |
| SKF-10,047 | Agonist | One of the original compounds used to define sigma receptors; acts as an agonist.[2][11] |
| Fluvoxamine | Agonist | A clinically used SSRI that also functions as an S1R agonist.[9] |
| NE-100 | Antagonist | A selective S1R antagonist that inhibits the dissociation of S1R from BiP.[11] |
| Haloperidol | Antagonist | A potent but non-selective sigma receptor antagonist; also interacts with other receptors.[9][21] |
| BD-1063 | Antagonist | A selective S1R antagonist used to block agonist-induced effects.[20] |
| Progesterone | Antagonist | An endogenous steroid that can act as an S1R antagonist.[11] |
Key Signaling & Experimental Workflow Diagrams
The following diagrams illustrate the S1R chaperone activation pathway and a standard experimental workflow for verifying protein interactions.
Caption: S1R Chaperone Activation Pathway.
Caption: Co-Immunoprecipitation (Co-IP) Workflow.
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of Sigma-1 Receptor
This protocol provides a general guideline for reducing S1R expression in cultured cells to be used as a negative control.
Materials:
-
S1R-targeting siRNA and non-targeting (scramble) control siRNA.
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Opti-MEM Reduced Serum Medium.
-
Complete growth medium.
-
6-well plates.
-
Reagents for RNA extraction (for qPCR) or protein lysis (for Western blot).
Methodology:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
For each well, dilute 25-50 pmol of siRNA (either S1R-targeting or scramble control) into 100 µL of Opti-MEM. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection Complex Formation: Combine the diluted siRNA and diluted Lipofectamine. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to the cells in the well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C. The optimal time should be determined empirically for your cell line and experiment.
-
Validation of Knockdown: After incubation, harvest the cells.
-
For qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR using primers for SIGMAR1 and a housekeeping gene (e.g., GAPDH).
-
For Western Blot: Lyse the cells, quantify protein concentration, and perform a Western blot using a validated antibody against S1R.
-
-
Experimental Use: Once knockdown efficiency of >70% is confirmed, the cells can be used for downstream functional assays.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect S1R-Client Interaction
This protocol details how to pull down S1R and test for the presence of a co-precipitated client protein.
Materials:
-
Cell culture plates.
-
Non-denaturing lysis buffer (e.g., 1% Triton X-100 or CHAPS in TBS with protease and phosphatase inhibitors).
-
Anti-S1R antibody (IP-grade).
-
Normal Rabbit/Mouse IgG (isotype control).
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash Buffer (lysis buffer with lower detergent concentration).
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or Laemmli sample buffer).
-
Reagents and equipment for Western blotting.
Methodology:
-
Cell Culture and Treatment: Grow cells to ~90% confluency. Apply experimental treatments (e.g., S1R agonist) as required.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold non-denaturing lysis buffer. Scrape cells and transfer the lysate to a microfuge tube.
-
Incubate on a rotator for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing (Optional but Recommended): Transfer the supernatant to a new tube. Add 20 µL of Protein A/G beads and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Input Control: Save 50 µL of the pre-cleared lysate. This will be your "input" control.
-
Immunoprecipitation:
-
Add 2-5 µg of the anti-S1R antibody (or isotype control IgG) to the remaining lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30 µL of equilibrated Protein A/G beads and incubate on a rotator for another 2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 40 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Run the gel and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the putative client protein. Also, probe a separate blot for S1R to confirm successful immunoprecipitation.
-
Analyze the input, IgG, and anti-S1R IP lanes. A band for the client protein in the anti-S1R lane, but not in the IgG lane, indicates a specific interaction.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 4. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 8. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sigma 1 Receptor Co-Localizes with NRF2 in Retinal Photoreceptor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Defining the ligand-dependent proximatome of the sigma 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Insights into the Sigma-1 receptor chaperone's cellular functions: a microarray report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Insights into the Sigma-1 receptor chaperone’s cellular functions: a microarray report - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Sigma-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Sigma-1 receptor (S1R), a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain, neurodegenerative diseases, and addiction. Antagonism of the S1R has shown considerable therapeutic potential in preclinical and clinical studies. This guide provides an objective comparison of the efficacy of different S1R antagonists, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies and to inform drug development strategies.
Data Presentation: Quantitative Comparison of Sigma-1 Receptor Antagonists
The binding affinity of a ligand to its target is a critical determinant of its potency and potential for off-target effects. The following table summarizes the in vitro binding affinities (Ki) of several commonly used and novel S1R antagonists for the Sigma-1 receptor and, where available, the Sigma-2 receptor (S2R) for selectivity assessment. Lower Ki values indicate higher binding affinity.
| Compound | Sigma-1 (S1R) Ki (nM) | Sigma-2 (S2R) Ki (nM) | S2R/S1R Selectivity Ratio | Reference(s) |
| S1RA (E-52862) | 17 | >1000 | >58 | [1][2][3] |
| NE-100 | 0.86 - 1.03 | >47.3 | >55 | [4][5] |
| BD-1047 | 0.93 | 47 | 50.5 | [6] |
| Haloperidol | 0.6 - 4.0 | - | - | [7][8] |
| Rimcazole | 210 | 65 | 0.31 | [9] |
| SI 1/28 | - | - | 423-fold more selective for S1R over S2R | [10] |
| CM-304 | - | - | - | [11] |
In Vivo Efficacy in Preclinical Models of Neuropathic Pain
The therapeutic potential of S1R antagonists is often evaluated in animal models of neuropathic pain, where they have been shown to alleviate hypersensitivity to mechanical and thermal stimuli.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used model of peripheral neuropathic pain.
-
S1RA (E-52862): Systemic administration of S1RA has been shown to dose-dependently inhibit mechanical and thermal hypersensitivity in the CCI model in mice[12]. Repeated administration did not lead to the development of analgesic tolerance[13].
-
SI 1/28: In a mouse CCI assay, SI 1/28 demonstrated dose- and time-dependent anti-allodynic activity, reducing mechanical allodynia. A direct comparison showed that SI 1/28 was significantly more efficacious in ameliorating mechanical allodynia than its parent compound, SI 1/13[10].
-
BD-1063: The combination of the S1R antagonist BD-1063 with quercetin (B1663063) showed synergistic effects in reducing nociceptive behaviors in a rat CCI model.
Formalin Test
The formalin test is a model of inflammatory pain that has a neurogenic component.
-
S1RA (E-52862): S1RA dose-dependently inhibits both the acute (Phase I) and tonic (Phase II) phases of formalin-induced nociception in mice[12].
-
SI 1/28: Pretreatment with SI 1/28 produced dose-dependent antinociception in the formalin test in mice, with an ED50 value of 13.2 mg/kg (i.p.)[10].
-
BD-1047: Intrathecal injection of BD-1047 has been shown to reduce formalin-induced pain in mice[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity of a test compound for the S1R.
Objective: To determine the inhibition constant (Ki) of a test compound for the S1R.
Materials:
-
Radioligand: [³H]-(+)-pentazocine, a selective S1R agonist.
-
Test Compound: The S1R antagonist of interest.
-
Membrane Preparation: Homogenates from guinea pig brain or cells expressing S1Rs (e.g., HEK293T cells).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: Haloperidol (10 µM) or another high-affinity S1R ligand.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound in the assay buffer.
-
Incubate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Von Frey Test for Mechanical Allodynia
This test is used to assess mechanical sensitivity in rodents.
Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
The "up-and-down" method is often used, starting with a filament in the middle of the force range.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using the Dixon method or a similar statistical approach.
-
For electronic von Frey devices, a probe applies increasing pressure until the animal withdraws its paw, and the force at which this occurs is automatically recorded.
Chronic Constriction Injury (CCI) Model Protocol (Rat)
Objective: To induce a peripheral neuropathy that mimics chronic nerve pain.
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not to arrest epineural blood flow.
-
Close the muscle layer and the skin incision with sutures.
-
Allow the animal to recover. Neuropathic pain behaviors typically develop over several days to weeks.
Formalin Test Protocol (Mouse)
Objective: To assess nociceptive behavior in response to a chemical irritant.
Procedure:
-
Acclimatize the mouse to an observation chamber.
-
Inject a dilute solution of formalin (e.g., 20 µL of a 2.5% solution) into the plantar surface of one hind paw.
-
Immediately after injection, observe the animal and record the amount of time it spends licking or flinching the injected paw.
-
The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection), representing acute nociception, and Phase 2 (15-40 minutes post-injection), reflecting inflammatory and neurogenic pain.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Sigma-1 Receptor Signaling Cascade.
Caption: Workflow for CCI Neuropathic Pain Model.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formalin Test in Mice [bio-protocol.org]
- 5. Chronic constriction injury in rats [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unict.it [iris.unict.it]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Novel Sigma-1 Receptor Antagonists for Antinociceptive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antinociceptive performance of emerging novel Sigma-1 (σ1) receptor antagonists against established alternatives, supported by experimental data. The following sections detail the efficacy of these compounds in various preclinical pain models, outline the methodologies of key experiments, and visualize the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Antinociceptive Efficacy
The antinociceptive properties of novel σ1 receptor antagonists have been evaluated in various rodent models of inflammatory and neuropathic pain. The data presented below summarizes their efficacy, often compared to the standard opioid analgesic, morphine, and the first-line neuropathic pain medication, gabapentin (B195806).
Table 1: Efficacy in the Formalin Test (Inflammatory Pain)
The formalin test induces a biphasic pain response: an initial neurogenic phase followed by a later inflammatory phase. The data below primarily reflects the efficacy of the compounds in mitigating the inflammatory phase of pain.
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Comparator ED₅₀ (mg/kg) | Citation(s) |
| SI 1/28 | Mouse | i.p. | 13.2 | Morphine: 1.63 | [1][2] |
| (R/S)-RC-752 | Mouse | i.p. | 2.17 (Phase II) | - | [3] |
| Normetazocine Derivative (Compound 7) | Mouse | i.p. | Effective at 5 & 7 | - | [4] |
| S1RA (E-52862) | Mouse | s.c. | Dose-dependent inhibition | - | [5] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. i.p. (intraperitoneal), s.c. (subcutaneous)
Table 2: Efficacy in Neuropathic Pain Models
Neuropathic pain is induced experimentally through nerve injury, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL). Efficacy is measured by the reversal of mechanical allodynia (pain response to a non-painful stimulus).
| Compound | Animal Model | Pain Model | Route of Administration | Effective Dose (mg/kg) | Comparator | Citation(s) |
| SI 1/28 | Mouse | CCI | i.p. | 10-45 | More efficacious than SI 1/13; similar to gabapentin | [1][2] |
| (R/S)-RC-752 | Mouse | SNL | i.p. | 25-50 | - | [6] |
| PW507 | Rat | STZ-induced diabetic neuropathy | i.p. | 20 (chronic) | Comparable to gabapentin (100 mg/kg) | [7] |
| S1RA (E-52862) | Mouse | Sciatic nerve injury | s.c. | Dose-dependent inhibition | - | [5] |
STZ (Streptozotocin)
Table 3: Side Effect Profile: Motor Coordination (Rotarod Test)
The rotarod test is used to assess motor coordination. A lack of impairment on the rotarod at therapeutic doses is a desirable safety feature.
| Compound | Animal Model | Route of Administration | Effect on Motor Coordination | Citation(s) |
| SI 1/28 | Mouse | i.p. | No impairment at therapeutic doses | [1][8] |
| Normetazocine Derivative (Compound 15) | Mouse | i.p. | No significant effect | [8] |
| PW507 | Rat | - | Negligible acute toxicity | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Formalin Test
The formalin test is a model of tonic chemical nociception that assesses a compound's efficacy against both acute and persistent inflammatory pain.[2]
-
Subjects: Male C57BL/6J mice are commonly used.
-
Acclimation: Animals are habituated to the testing environment before the experiment.
-
Drug Administration: The test compound (e.g., SI 1/28), a vehicle control, or a positive control (e.g., morphine) is administered, typically via intraperitoneal (i.p.) injection, at a predetermined time before the formalin injection.[1]
-
Nociceptive Induction: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the mouse's hind paw.[1]
-
Observation: The time the animal spends licking the injected paw is recorded in intervals (e.g., 5-minute intervals for 60 minutes) following the formalin injection.[1] The test is characterized by two distinct phases of licking behavior: Phase I (0-5 minutes) representing direct activation of nociceptors, and Phase II (15-40 minutes) reflecting inflammatory pain mechanisms.[3][4][10]
-
Data Analysis: The total licking time in each phase is calculated and compared between treatment groups. The ED₅₀ value is often determined for the second, inflammatory phase.[1][3]
Hot Plate Test
The hot plate test is a classic method for evaluating the efficacy of centrally acting analgesics against thermal pain.
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C) is used.
-
Subjects: Mice or rats are used.
-
Acclimation: Animals are allowed to acclimate to the testing room.
-
Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound or control is administered.
-
Post-treatment Measurement: At various time points after drug administration, the latency to the nociceptive response is measured again.
-
Data Analysis: The increase in latency time after drug administration compared to the baseline is calculated as an indicator of antinociceptive effect. This can be expressed as the percentage of maximal possible effect (%MPE).
Rotarod Test
This test assesses motor coordination and balance, which can be impaired by sedative side effects of drugs.[11]
-
Apparatus: A rotating rod apparatus with adjustable speed is used.
-
Subjects: Mice or rats are used.
-
Training: Animals are often pre-trained on the apparatus to ensure they can perform the task.[12]
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: At a set time after administration, the animals are placed on the rotating rod, which is either set at a constant speed or an accelerating speed.
-
Measurement: The latency to fall from the rod is recorded.[12]
-
Data Analysis: The latency to fall is compared between the drug-treated and vehicle-treated groups. A significant decrease in latency indicates impaired motor coordination.[13]
Mandatory Visualizations
Signaling Pathways
The σ1 receptor is a unique intracellular chaperone protein that modulates the function of various ion channels and receptors involved in pain signaling. Its antagonism is thought to produce antinociceptive effects through multiple mechanisms.
Caption: Sigma-1 Receptor Signaling in Pain Modulation.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical validation of a novel antinociceptive compound.
Caption: Preclinical Antinociceptive Drug Discovery Workflow.
References
- 1. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unict.it [iris.unict.it]
- 3. Discovery of RC-752, a Novel Sigma-1 Receptor Antagonist with Antinociceptive Activity: A Promising Tool for Fighting Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RC-752, a selective S1R antagonist with efficacy in models of neuropathic pain | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to S1RA (E-52862) and Other Investigational Sigma-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of neurological disorders, most notably neuropathic pain. Antagonism of this receptor has been shown to modulate nociceptive signaling and reduce pain hypersensitivity. This guide provides a detailed comparison of the investigational σ1R antagonist S1RA (E-52862) with other emerging antagonists, offering a comprehensive overview of their pharmacological profiles based on available preclinical and clinical data. Additionally, this guide briefly contrasts these antagonists with investigational σ1R agonists to provide a broader context of sigma-1 receptor modulation in clinical development.
At a Glance: Comparative Efficacy and Selectivity
The following tables summarize the key quantitative data for S1RA (E-52862) and other investigational sigma-1 receptor antagonists.
Table 1: In Vitro Binding Affinity and Selectivity of Investigational Sigma-1 Receptor Antagonists
| Compound | Target | Binding Affinity (Ki, nM) | Sigma-2 Receptor Binding Affinity (Ki, nM) | Selectivity (σ2/σ1) | Other Notable Targets (Ki, nM) |
| S1RA (E-52862) | Human σ1R | 17.0 ± 7.0[1][2] | >1000[2][3] | >58 | Human 5-HT2B (328)[2][3] |
| PW507 (TNX-4900) | Human σ1R | 7.5[4] | >1000[5] | >133[6][7] | Low affinity for a broad panel of 87 targets[5] |
| SI 1/28 | S1R | 6.1[8] | 2583[8] | 423[8] | Not reported |
Table 2: In Vivo Efficacy of Investigational Sigma-1 Receptor Antagonists in Neuropathic Pain Models
| Compound | Animal Model | Efficacy Endpoint | Effective Dose (ED50) | Route of Administration |
| S1RA (E-52862) | Formalin-induced pain (Phase II) | Licking/biting time | 40 mg/kg[9] | i.p. |
| Capsaicin-induced mechanical allodynia | Mechanical withdrawal threshold | 26 mg/kg[9] | i.p. | |
| Partial sciatic nerve ligation | Mechanical allodynia | 23 mg/kg[9] | i.p. | |
| Partial sciatic nerve ligation | Thermal hyperalgesia | 19 mg/kg[9] | i.p. | |
| PW507 (TNX-4900) | Streptozotocin-induced diabetic neuropathy | Mechanical allodynia & thermal hyperalgesia | 20 mg/kg (significant alleviation)[5] | i.p. |
| SI 1/28 | Formalin-induced pain | Licking duration | 13.2 mg/kg[8] | i.p. |
| Acetic acid-induced writhing | Writhing episodes | 27.4 mg/kg[8] | i.p. | |
| Chronic constriction injury | Mechanical allodynia | 10-45 mg/kg (dose-dependent reversal)[8] | i.p. |
Mechanism of Action: The Role of Sigma-1 Receptor Antagonism in Neuropathic Pain
The sigma-1 receptor is a ligand-operated molecular chaperone that plays a crucial role in regulating cellular functions, including calcium homeostasis, mitochondrial function, and neuronal excitability.[10][11] In the context of neuropathic pain, nerve injury leads to the upregulation and activation of σ1R in primary sensory neurons.[12] This activation contributes to central sensitization, a key process in the maintenance of chronic pain, by modulating the activity of various ion channels and receptors, including the NMDA receptor.[13]
Sigma-1 receptor antagonists, such as S1RA, are thought to exert their analgesic effects by binding to the σ1R and preventing its interaction with partner proteins. This action helps to normalize the hyperexcitability of neurons and reduce the transmission of pain signals.[3][14] Preclinical studies have shown that S1RA can attenuate the wind-up phenomenon in spinal cord neurons, an electrophysiological correlate of central sensitization.[3][14] Furthermore, S1RA has been shown to reduce the release of the excitatory neurotransmitter glutamate (B1630785) in the spinal cord, while enhancing the levels of the inhibitory neurotransmitter noradrenaline.[15][16]
Experimental Protocols
Radioligand Binding Assays for Sigma-1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of investigational compounds for the sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine
-
Non-specific binding control: Haloperidol (1 µM)
-
Membrane Preparation: Guinea pig brain or human cell lines expressing σ1R
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Instrumentation: Scintillation counter
Procedure:
-
Membrane homogenates are prepared from the selected tissue or cells.
-
A constant concentration of the radioligand --INVALID-LINK---pentazocine is incubated with the membrane preparation in the presence of varying concentrations of the investigational compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled sigma-1 ligand, such as haloperidol.
-
The incubation is carried out at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 150 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the investigational compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[4]
In Vivo Models of Neuropathic Pain: Formalin Test
Objective: To assess the analgesic efficacy of investigational compounds in a model of inflammatory pain.
Animals: Male CD-1 mice.[3]
Procedure:
-
Animals are habituated to the testing environment.
-
The investigational compound or vehicle is administered via the desired route (e.g., intraperitoneal, i.p.).
-
After a predetermined pretreatment time, a dilute solution of formalin (e.g., 2.5%) is injected into the plantar surface of the hind paw.
-
The animal's behavior is observed for a set period (e.g., 60 minutes), and the time spent licking or biting the injected paw is recorded.
-
The formalin test has two distinct phases of nociceptive behavior: an early, acute phase (0-5 minutes) and a later, tonic phase (15-60 minutes).
-
The analgesic effect of the compound is determined by its ability to reduce the duration of licking/biting in one or both phases compared to the vehicle-treated group.
-
An ED50 value (the dose that produces 50% of the maximum possible effect) can be calculated from the dose-response curve.[8][9]
A Note on Investigational Sigma-1 Receptor Agonists
While this guide focuses on σ1R antagonists, it is noteworthy that σ1R agonists are also under investigation for various neurological conditions, particularly neurodegenerative diseases. These compounds, such as pridopidine (B1678097) and ANAVEX 2-73, have a different mechanism of action, aiming to enhance the neuroprotective functions of the sigma-1 receptor.[17][18][19][20][21][22]
Table 3: Investigational Sigma-1 Receptor Agonists in Clinical Development
| Compound | Primary Indication(s) | Proposed Mechanism of Action |
| Pridopidine | Huntington's Disease, Amyotrophic Lateral Sclerosis (ALS) | Enhances neuroprotective pathways, improves mitochondrial function, and reduces endoplasmic reticulum stress via σ1R activation.[1][17][18][19][23] |
| ANAVEX 2-73 (blarcamesine) | Alzheimer's Disease, Parkinson's Disease Dementia, Rett Syndrome | Restores cellular homeostasis by activating σ1R and modulating muscarinic receptors, leading to neuroprotective and anti-amnesic effects.[20][21][22][24][25] |
The development of both selective antagonists and agonists for the sigma-1 receptor highlights the complex and multifaceted role of this protein in the central nervous system and underscores its potential as a versatile therapeutic target. Continued research and clinical evaluation of these investigational drugs will be crucial in elucidating the full therapeutic potential of modulating the sigma-1 receptor.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. explorationpub.com [explorationpub.com]
- 6. Tonix Pharmaceuticals Announces Licensing TNX-4900, a Selective Sigma-1 Receptor Antagonist for Chronic Neuropathic Pain from Rutgers University :: Tonix Pharmaceuticals Holding Corp. (TNXP) [ir.tonixpharma.com]
- 7. streetinsider.com [streetinsider.com]
- 8. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pa2online.org [pa2online.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Sigma-1 receptors control neuropathic pain and macrophage infiltration into the dorsal root ganglion after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the selective sigma-1 receptor antagonist S1RA on formalin-induced pain behavior and neurotransmitter release in the spinal cord in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vjneurology.com [vjneurology.com]
- 20. arianapharma.com [arianapharma.com]
- 21. anavex.com [anavex.com]
- 22. Promising Results of Preclinical Study of ANAVEX®2-73 • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 23. alzdiscovery.org [alzdiscovery.org]
- 24. A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the blarcamesine (ANAVEX2‐73) Phase 2a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. anavex.com [anavex.com]
A Comparative Analysis of Selective vs. Non-Selective Sigma-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for a range of pathologies, including neuropathic pain, neurodegenerative diseases, and psychiatric disorders. Antagonism of this receptor is a key strategy in harnessing its therapeutic potential. This guide provides a comparative analysis of selective and non-selective σ1R antagonists, offering a detailed examination of their binding profiles, functional effects, and the experimental methodologies used for their characterization.
Introduction to Sigma-1 Receptor Antagonism
The σ1R modulates a variety of cellular processes, including calcium signaling, ion channel function, and cellular stress responses.[1][2] It exists in a dynamic equilibrium between monomeric, dimeric, and higher-order oligomeric states. In its resting state, it is often complexed with the binding-immunoglobulin protein (BiP).[3]
Sigma-1 receptor antagonists are thought to stabilize the oligomeric, inactive state of the receptor, preventing its dissociation from BiP and subsequent interaction with client proteins like the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, thereby modulating downstream signaling.[3][4] This contrasts with agonists, which tend to promote the dissociation of the σ1R-BiP complex.[3]
The distinction between selective and non-selective antagonists is critical for both research and therapeutic development. Selective antagonists offer precise targeting of the σ1R, minimizing off-target effects and aiding in the specific elucidation of its physiological roles. Non-selective antagonists , while historically important as pharmacological tools, interact with multiple targets, which can lead to a complex pharmacological profile and a higher potential for side effects.
Data Presentation: Comparative Binding and Functional Profiles
The following tables summarize the quantitative data for representative selective and non-selective σ1R antagonists, highlighting their binding affinities (Ki) for σ1R and other relevant receptors, alongside available functional data (IC50/ED50).
Table 1: Binding Affinity (Ki, nM) of Selective Sigma-1 Antagonists
| Compound | Sigma-1 (σ1R) | Sigma-2 (σ2R) | Selectivity (σ2R/σ1R) | Other Notable Targets |
| NE-100 | 1.03[5] | >211 (over 205-fold)[5] | >205 | Low affinity (>10,000 nM) for D1, D2, 5-HT1A, 5-HT2, PCP receptors[6] |
| S1RA (E-52862) | 17.0[7] | >1000[8] | >58 | Moderate affinity for 5-HT2B (Ki = 328 nM)[8] |
| BD-1063 | 9.0[7] | 449 (approx. 50-fold)[9] | ~50 | Low affinity (≥100-fold selective) for opioid, PCP, muscarinic, dopamine (B1211576), adrenergic, and serotonin (B10506) receptors[9] |
Table 2: Binding Affinity (Ki, nM) of Non-Selective Sigma-1 Antagonists
| Compound | Sigma-1 (σ1R) | Sigma-2 (σ2R) | Dopamine D2 | Other Notable Targets |
| Haloperidol (B65202) | ~2.8[10] | High Affinity | ~2.8[10] | α1 adrenergic, 5-HT2A receptors[10] |
| Rimcazole (B1680635) | 210[5] | 65[5] | - | Dopamine Transporter (DAT), Serotonin Transporter (SERT)[11][12] |
Table 3: Functional Activity of Sigma-1 Antagonists
| Compound | Assay Type | Species/System | Effect | Potency (IC50/ED50) |
| NE-100 | Inhibition of (+)SKF10047-induced head-weaving | Rat | Antipsychotic-like activity | ED50 = 0.27 mg/kg (oral)[13] |
| S1RA (E-52862) | Inhibition of Formalin-induced licking/biting | Mouse | Antinociceptive | ED50 = 43.7 mg/kg[14] |
| S1RA (E-52862) | Inhibition of Capsaicin-induced mechanical allodynia | Mouse | Antinociceptive | ED50 = 26.3 mg/kg[14] |
| BD-1063 | Reduction of ethanol (B145695) self-administration | Rat | Anti-addictive properties | Effective dose range: 3.3-11 mg/kg[15] |
| Haloperidol | Inhibition of agonist-induced Ca2+ response | Macrophages | Attenuation of Ca2+ signaling | Significant inhibition observed[16] |
| Rimcazole | Inhibition of cell proliferation | MDA-MB-468 cells | Anticancer activity | IC50 = 2700 nM[17] |
Signaling Pathways and Mechanism of Action
Sigma-1 receptor antagonists modulate intracellular signaling primarily by altering the chaperone function of the receptor at the ER-mitochondria associated membrane (MAM).
Selective Antagonists like NE-100 and S1RA primarily exert their effects by stabilizing the σ1R in its inactive, oligomeric state, preventing its chaperone activity. This leads to a more targeted modulation of σ1R-dependent processes, such as the regulation of IP3 receptor-mediated calcium release and ion channel activity.[4][18]
Non-selective antagonists such as haloperidol produce a more complex pharmacological effect. In addition to stabilizing the σ1R oligomer, haloperidol potently blocks dopamine D2 receptors.[10] This dual action contributes to its antipsychotic effects but also to its significant motor side effects (extrapyramidal symptoms). The effects of a non-selective antagonist are therefore a composite of its actions at multiple targets, making it difficult to attribute observed outcomes solely to σ1R antagonism.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the concentration of a test antagonist that displaces 50% of a specific radioligand from the σ1R (IC50), from which the inhibition constant (Ki) is calculated.
Methodology:
-
Membrane Preparation: Homogenize tissues rich in σ1R (e.g., guinea pig liver) or cells overexpressing the receptor in a cold buffer.[18] Centrifuge to pellet the membranes and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a selective σ1R radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test antagonist.[8]
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[18]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to minimize non-specific binding.[19]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test antagonist. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[19]
Intracellular Calcium Mobilization Assay (FLIPR)
This functional assay measures how an antagonist affects the ability of the σ1R to modulate intracellular calcium release.
Objective: To quantify the ability of a σ1R antagonist to inhibit calcium transients, often induced by activating a Gq-coupled receptor that generates IP3.
Methodology:
-
Cell Culture: Plate cells expressing σ1R (e.g., SK-N-SH neuroblastoma cells) in a 96- or 384-well black-walled, clear-bottom plate.[18]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for approximately 45-60 minutes at 37°C.[20] A "no-wash" kit like FLIPR Calcium 6 can simplify this process.[5]
-
Antagonist Pre-incubation: Add varying concentrations of the test antagonist to the wells and incubate for a short period (e.g., 15-30 minutes) to allow receptor binding.
-
FLIPR Measurement: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR). Establish a baseline fluorescence reading.
-
Agonist Injection: Inject an agonist that stimulates the IP3 pathway (e.g., carbachol (B1668302) or bradykinin) into the wells.[18] The FLIPR system simultaneously measures the change in fluorescence intensity over time as intracellular calcium is released from the ER.
-
Data Analysis: The peak fluorescence response is measured. Plot the response as a function of the antagonist concentration to generate an inhibition curve and calculate the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biomed-easy.com [biomed-easy.com]
- 4. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 5. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BD1063 - Wikipedia [en.wikipedia.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 12. Review of the pharmacological and clinical profile of rimcazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sigma-1 receptor antagonist haloperidol attenuates Ca2+ responses induced by glutoxim and molixan in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The sigma-1 receptor antagonist PB212 reduces the Ca²⁺-release through the inositol (1, 4, 5)-trisphosphate receptor in SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Sigma-1 Receptor Antagonist Haloperidol Attenuates Store-Dependent Ca2+ Entry in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sigma-1 Antagonists and Gabapentin for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. For years, gabapentin (B195806) has been a cornerstone of treatment, but its efficacy is often limited, and it is accompanied by a range of side effects. A promising alternative class of drugs, Sigma-1 (σ1) receptor antagonists, has emerged, offering a novel mechanistic approach to alleviating neuropathic pain. This guide provides an objective, data-driven comparison of σ1 receptor antagonists and gabapentin, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate them.
Mechanisms of Action: A Tale of Two Targets
The distinct mechanisms of action of σ1 receptor antagonists and gabapentin underpin their different pharmacological profiles.
Sigma-1 (σ1) Receptor Antagonists:
The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] It plays a crucial role in modulating calcium signaling, ion channel function, and neuronal excitability. In neuropathic pain states, the σ1 receptor is upregulated and contributes to central sensitization, a key process in the maintenance of chronic pain.[3]
Sigma-1 receptor antagonists exert their analgesic effects by:
-
Modulating NMDA Receptor Activity: The σ1 receptor interacts with the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor, potentiating its function.[1] By antagonizing the σ1 receptor, these drugs reduce NMDA receptor hyperexcitability, a critical factor in central sensitization and pain transmission.[4]
-
Regulating Ion Channels: The σ1 receptor influences the activity of various voltage-gated ion channels (Nav, Kv, Cav) involved in neuronal firing.[1][4] Antagonists can therefore dampen ectopic discharges from injured nerves.
-
Reducing Neuroinflammation: Recent studies suggest that σ1 receptor antagonists can attenuate neuroinflammatory responses by reducing the recruitment of immune cells like macrophages and T-cells to the site of nerve injury.[5]
Gabapentin:
Despite its structural similarity to the neurotransmitter GABA, gabapentin does not act on GABA receptors.[6][7] Its primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[6][8][9]
Gabapentin's therapeutic effects are mediated through:
-
Inhibition of Calcium Influx: By binding to the α2δ-1 subunit, gabapentin reduces the influx of calcium into presynaptic nerve terminals.[7][8] This, in turn, decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[6]
-
Modulation of α2δ-1 Trafficking: Nerve injury leads to an upregulation and trafficking of α2δ-1 subunits to the presynaptic membrane, enhancing neurotransmitter release.[8] Gabapentin can inhibit this trafficking, thereby reducing neuronal hyperexcitability.[9]
Below is a diagram illustrating the distinct signaling pathways.
Preclinical Efficacy: A Comparative Overview
A substantial body of preclinical evidence supports the efficacy of both σ1 receptor antagonists and gabapentin in various animal models of neuropathic pain. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy in the Chronic Constriction Injury (CCI) Model
The CCI model is a widely used surgical model of neuropathic pain that involves loose ligation of the sciatic nerve.
| Compound | Species | Dose (Route) | % Reversal of Mechanical Allodynia | Reference Compound | % Reversal (Dose) | Source |
| SI 1/28 | Mouse | 45 mg/kg (i.p.) | ~75% | Gabapentin | 100% (i.p.) | [10] |
| CM-304 | Rat | 45 mg/kg (i.p.) | Equivalent to Gabapentin | Gabapentin | 50 mg/kg (i.p.) | [11] |
| AZ-66 | Rat | 45 mg/kg (i.p.) | Equivalent to Gabapentin | Gabapentin | 50 mg/kg (i.p.) | [11] |
| E-52862 | Rat | 64 mg/kg (p.o.) | Significant reduction | Morphine | Significant reduction (3.2 mg/kg, s.c.) | [12] |
Table 2: Efficacy in the Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
The STZ model mimics painful diabetic neuropathy through chemically induced destruction of pancreatic β-cells.
| Compound | Species | Dose (Route) | Efficacy Measure | Reference Compound | Efficacy Measure (Dose) | Source |
| PW507 | Rat | 20 mg/kg (i.p., b.i.d. for 14 days) | Comparable to Gabapentin for mechanical allodynia & thermal hyperalgesia | Gabapentin | 100 mg/kg (i.p.) | [2] |
| E-52862 | Rat | 64 mg/kg (p.o., single dose) | Significant reversal of mechanical hyperalgesia | Pregabalin | No significant effect (32 mg/kg, p.o.) | [12] |
| BD-1047 | Rat | i.t. for 7 days | Inhibition of mechanical allodynia and thermal hyperalgesia | - | - | [4] |
Table 3: Efficacy in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models
CIPN is a common and dose-limiting side effect of many chemotherapeutic agents.
| Compound | Neuropathy Model | Species | Dose (Route) | Efficacy Measure | Reference Compound | Efficacy Measure (Dose) | Source |
| CM-304 | Cisplatin | Rat | - | Significant reduction in mechanical allodynia | - | - | [4] |
| E-52862 | Oxaliplatin | Rat | 64 mg/kg (p.o., single dose) | Reversal of cold allodynia | Gabapentin | Similar effect (100 mg/kg) | [12] |
| BD-1063/S1RA | Paclitaxel | Mouse | - | Prevention of cold and mechanical allodynia | - | - | [13] |
Clinical Performance: Human Trials and Patient Outcomes
While preclinical data are promising for σ1 receptor antagonists, gabapentin has a long history of clinical use and a more extensive body of clinical trial data.
Table 4: Clinical Efficacy of Sigma-1 Antagonist (E-52862)
| Condition | Number of Patients | Treatment Duration | Primary Outcome | Result | Source |
| Chronic Postsurgical Pain | 116 | 4 weeks | Change in average daily pain score (NPRS) | Statistically significant pain reduction vs. placebo | [14][15] |
| Painful Diabetic Neuropathy | 163 | 4 weeks | Change in average daily pain score (NPRS) | Reduction in pain intensity, but not statistically different from placebo (high placebo response) | [14][15] |
Table 5: Clinical Efficacy of Gabapentin
| Condition | Number of Patients (in meta-analysis) | Key Finding | Number Needed to Treat (NNT) for ≥50% Pain Relief | Source |
| Painful Diabetic Neuropathy | 1331 (6 studies) | 38% of patients on gabapentin achieved ≥50% pain relief vs. 23% on placebo. | 6.6 | [16][17] |
| Postherpetic Neuralgia | 2260 (8 studies) | 32% of patients on gabapentin achieved ≥50% pain relief vs. 17% on placebo. | 6.7 | [16][17] |
| Various Neuropathic Pain Syndromes | 305 | 21% reduction in average daily pain score with gabapentin vs. 14% with placebo. | - | [18] |
Adverse Effects:
-
Sigma-1 Antagonists (E-52862): Generally well-tolerated in Phase II studies. The most common treatment-emergent adverse events were dizziness, somnolence, headache, and nausea.[15][19]
-
Gabapentin: Common side effects include dizziness, somnolence, peripheral edema, and gait disturbances.[20] There is also a recognized potential for misuse and abuse.[20]
Experimental Protocols: A Closer Look at the Methodology
The following are detailed methodologies for key experiments cited in the comparison of σ1 receptor antagonists and gabapentin.
Animal Models of Neuropathic Pain
-
Chronic Constriction Injury (CCI): Under anesthesia, the sciatic nerve of a rat or mouse is exposed at the mid-thigh level. Four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve at approximately 1 mm intervals, causing a constriction that leads to nerve inflammation and damage.[3][4][5] This model induces robust and long-lasting mechanical allodynia and thermal hyperalgesia.[13]
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy: Animals (typically rats or mice) are fasted and then given a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ, a chemical toxic to pancreatic β-cells.[17][21] This induces hyperglycemia, and over several weeks, the animals develop signs of peripheral neuropathy, including mechanical allodynia and thermal hyperalgesia.[2][22]
Behavioral Assays for Pain Assessment
-
Von Frey Test (Mechanical Allodynia): The animal is placed in a chamber with a mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold (PWT) is determined as the filament force that elicits a withdrawal response 50% of the time, often calculated using the up-down method.[8][23] Electronic von Frey devices apply a gradually increasing force until the paw is withdrawn.[9]
-
Plantar Test (Thermal Hyperalgesia): The animal is placed in a chamber on a glass surface. A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is recorded.[2][24] A cut-off time is used to prevent tissue damage.
-
Rotarod Test (Motor Coordination): To assess whether a compound causes motor impairment (a potential confounding factor in pain assays), animals are placed on a rotating rod that either maintains a constant speed or accelerates. The latency to fall from the rod is measured.[1][20] This helps to distinguish true analgesic effects from sedation or motor deficits.
The following diagram illustrates a typical experimental workflow for preclinical comparison studies.
Conclusion and Future Directions
Both σ1 receptor antagonists and gabapentin have demonstrated efficacy in preclinical models of neuropathic pain. Gabapentin is an established clinical treatment, though its effectiveness is partial for many patients, and it is associated with a notable side effect profile.
Sigma-1 receptor antagonists represent a novel and promising therapeutic strategy. Their unique mechanism of action, targeting central sensitization through NMDA receptor modulation and potentially neuroinflammation, offers a distinct advantage. Early clinical data for the σ1 antagonist E-52862 are encouraging, particularly in chronic postsurgical pain.[14][15] The observation that repeated administration of E-52862 may have a sustained modifying effect on pain-generating mechanisms in preclinical models is particularly noteworthy and warrants further investigation.[12]
Future research should focus on:
-
Head-to-head clinical trials directly comparing the efficacy and tolerability of σ1 receptor antagonists and gabapentin in various neuropathic pain conditions.
-
Identifying patient populations that are most likely to respond to σ1 receptor antagonism.
-
Exploring the potential of σ1 receptor antagonists in combination therapies, for instance, with opioids, where they have been shown to potentiate analgesia without increasing side effects.[1]
For drug development professionals, the σ1 receptor remains a compelling target. The development of more potent and selective antagonists could lead to a new generation of analgesics with improved efficacy and a more favorable side effect profile for the treatment of neuropathic pain.
References
- 1. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 2. Spared nerve injury rats exhibit thermal hyperalgesia on an automated operant dynamic thermal escape Task - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Neuropathic Pain and Pain-Relieving Effects of Exercise Therapy in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 5. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. scispace.com [scispace.com]
- 8. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. aniphy.fr [aniphy.fr]
- 11. mdbneuro.com [mdbneuro.com]
- 12. researchgate.net [researchgate.net]
- 13. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 14. biomed-easy.com [biomed-easy.com]
- 15. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rotarod test for assessing motor coordination and balance (Rat) [protocols.io]
- 17. inotiv.com [inotiv.com]
- 18. Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rotarod-Test for Mice [protocols.io]
- 21. aragen.com [aragen.com]
- 22. sciencerepository.org [sciencerepository.org]
- 23. Mechanical allodynia (von Frey hair test) [bio-protocol.org]
- 24. animalab.eu [animalab.eu]
Validating Sigma-1 Antagonism in Neuropathic Pain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a compelling target for therapeutic intervention in neuropathic pain.[1][2][3] Antagonism of S1R has been shown to modulate key pathways involved in central sensitization and neuroinflammation, offering a promising non-opioid mechanism for pain relief.[4][5][6] This guide provides a comparative analysis of the preclinical efficacy of selected S1R antagonists in established rodent models of neuropathic pain, supported by experimental data and detailed protocols.
Comparative Efficacy of S1R Antagonists
The following tables summarize the quantitative data on the anti-allodynic and anti-hyperalgesic effects of various S1R antagonists in preclinical models of neuropathic pain.
Table 1: Efficacy of S1R Antagonists in Models of Mechanical Allodynia
| Compound | Animal Model | Test | Dose (mg/kg) | Route | Paw Withdrawal Threshold (g) / % MPE | Reference |
| E-52862 (S1RA) | Spared Nerve Injury (SNI), Mice | Von Frey | 64 | s.c. | Significant attenuation of mechanical allodynia | [7] |
| Chronic Constriction Injury (CCI), Rats | Von Frey | 40 | p.o. | Increased withdrawal threshold vs. vehicle | [2] | |
| Streptozotocin (STZ)-induced Diabetic Neuropathy, Rats | Von Frey | Not Specified | Not Specified | Significant alleviation of mechanical allodynia | [8] | |
| PW507 (TNX-4900) | STZ-induced Diabetic Neuropathy, Rats | Von Frey | Not Specified | Not Specified | Significant alleviation of mechanical allodynia after acute and chronic dosing | [8][9] |
| SI 1/28 | CCI, Mice | Von Frey | 10, 45 | i.p. | Dose-dependent reduction in mechanical allodynia | [10][11] |
| (+)-2R/S-LP2 | CCI, Rats | Von Frey | Not Specified | Not Specified | Significantly inhibited mechanical allodynia | [2] |
| (+)-MR200 | CCI, Mice | Von Frey | Not Specified | s.c. | Alleviation of pain hypersensitivity | [12] |
% MPE: Maximum Possible Effect p.o.: Oral administration; i.p.: Intraperitoneal administration; s.c.: Subcutaneous administration
Table 2: Efficacy of S1R Antagonists in Models of Thermal Hyperalgesia
| Compound | Animal Model | Test | Dose (mg/kg) | Route | Paw Withdrawal Latency (s) / % MPE | Reference |
| E-52862 (S1RA) | SNI, Mice | Hargreaves | 64 | s.c. | Abolished heat hyperalgesia | [7] |
| PW507 (TNX-4900) | STZ-induced Diabetic Neuropathy, Rats | Hot Plate | Not Specified | Not Specified | Significant alleviation of thermal hyperalgesia | [8] |
| (+)-MR200 | Carrageenan-induced inflammation, Mice | Not Specified | Not Specified | i.p. | Prevention of thermal hyperalgesia | [12] |
% MPE: Maximum Possible Effect p.o.: Oral administration; i.p.: Intraperitoneal administration; s.c.: Subcutaneous administration
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Neuropathic Pain Animal Models
Several rodent models are utilized to mimic the symptoms of human neuropathic pain, such as allodynia and hyperalgesia.[13][14][15]
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model involves the loose ligation of the common sciatic nerve, leading to nerve inflammation and injury that results in persistent pain behaviors.[13]
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are transected, leaving the sural nerve intact. This procedure induces a very robust and long-lasting mechanical allodynia.[7][13]
-
Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or two spinal nerves (L5 and/or L6) distal to the dorsal root ganglion.[13][15][16]
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy: A single injection of STZ induces hyperglycemia, leading to the development of peripheral neuropathy, which mimics painful diabetic neuropathy in humans.[8]
Behavioral Assays for Pain Assessment
-
Von Frey Test (Mechanical Allodynia):
-
Habituation: Animals are placed in individual transparent Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 30-60 minutes before testing.[17][18]
-
Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[19][20] The filament is pressed upwards until it bends, and the pressure is held for 2-5 seconds.[20]
-
Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.[20]
-
Threshold Determination: The 50% paw withdrawal threshold is often determined using the up-down method, where the choice of the next filament is dependent on the animal's response to the previous one.[20]
-
-
Hot Plate Test (Thermal Hyperalgesia):
-
Apparatus: The hot plate apparatus consists of a metal plate that is heated to a constant temperature (typically between 52-56°C).[21][22]
-
Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.[22][23]
-
Cut-off Time: A cut-off time (e.g., 30 or 60 seconds) is employed to prevent tissue damage.[21][22]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by S1R antagonists and a typical experimental workflow for their evaluation.
Caption: Sigma-1 receptor signaling in neuropathic pain.
Caption: Workflow for preclinical S1R antagonist evaluation.
Discussion and Future Directions
The data presented in this guide highlight the consistent anti-nociceptive effects of S1R antagonists across various models of neuropathic pain. These compounds effectively reverse both mechanical allodynia and thermal hyperalgesia, key symptoms of this debilitating condition.[1][24] The mechanism of action is thought to involve the modulation of neuronal excitability through interactions with NMDA receptors and voltage-gated ion channels, as well as the attenuation of neuroinflammatory processes.[2][4][8] Specifically, S1R inhibition has been shown to reduce the activation of microglia and astrocytes and modulate the expression of proteins like connexin 43, which are involved in glial communication and the maintenance of chronic pain states.[2][12]
While E-52862 has been a frontrunner in clinical development, newer compounds like PW507 (TNX-4900) and SI 1/28 are showing promise in preclinical studies, with some suggesting improved pharmacokinetic profiles or selectivity.[8][9][10][11] Further head-to-head comparative studies are warranted to fully elucidate the differential efficacy and safety profiles of these next-generation S1R antagonists.
The validation of S1R antagonism as a therapeutic strategy for neuropathic pain represents a significant advancement in the field, offering a potential non-opioid treatment option with a novel mechanism of action.[5] Future research should continue to explore the intricate molecular mechanisms underlying the analgesic effects of S1R antagonists and focus on the clinical translation of these promising preclinical findings.
References
- 1. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Inhibition Reduces Mechanical Allodynia and Modulate Neuroinflammation in Chronic Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptor (S1R) Antagonists for Pain Management | Rutgers Research [research.rutgers.edu]
- 6. The Emerging Role of Sigma Receptors in Pain Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tonix Pharmaceuticals Announces Licensing TNX-4900, a Selective Sigma-1 Receptor Antagonist for Chronic Neuropathic Pain from Rutgers University :: Tonix Pharmaceuticals Holding Corp. (TNXP) [ir.tonixpharma.com]
- 10. mdpi.com [mdpi.com]
- 11. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-1 receptor targeting inhibits connexin 43 based intercellular communication in chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 18. biomed-easy.com [biomed-easy.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Hot plate test - Wikipedia [en.wikipedia.org]
- 24. Sigma-1 receptor antagonists: promising players in fighting neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Kinetics of Sigma-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of several key Sigma-1 (σ1) receptor antagonists. The σ1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, is a promising therapeutic target for a range of neurological and psychiatric disorders.[1] Understanding the binding kinetics of antagonists is crucial for elucidating their mechanism of action and for the development of novel therapeutics with optimized efficacy and safety profiles.
Comparative Binding Affinity of Sigma-1 Receptor Antagonists
| Antagonist | K"i" (nM) | Radioligand | Tissue/Cell Line | Reference |
| Haloperidol | ~8 | Not Specified | Not Specified | [2] |
| Haloperidol | 2-4 | Not Specified | Not Specified | [3] |
| Rimcazole | 125 | [³H]-(+)-pentazocine | MDA-MB-468 cells | [4] |
| Rimcazole | 210 | Not Specified | Not Specified | [5] |
| NE-100 | Not Specified | Not Specified | Not Specified | [6][7] |
| BD-1063 | Not Specified | Not Specified | Not Specified | [2][6][8] |
Note: K"i" and IC"50" values can vary depending on the experimental conditions, the radioligand used, and the tissue or cell line preparation.
Experimental Protocols
The determination of binding affinity for Sigma-1 receptor antagonists is predominantly carried out using radioligand binding assays. Surface Plasmon Resonance (SPR) is another powerful technique for studying binding kinetics in real-time.
Radioligand Competition Binding Assay
This method measures the ability of an unlabeled antagonist to displace a radiolabeled ligand from the Sigma-1 receptor.[9][10] The most commonly used radioligand for Sigma-1 receptor binding assays is [³H]-(+)-pentazocine.[9][11]
Objective: To determine the inhibition constant (K"i") of a test antagonist for the Sigma-1 receptor.
Materials:
-
Membrane Preparation: Homogenates from guinea pig brain or liver, or from cell lines expressing the Sigma-1 receptor (e.g., MDA-MB-468 cells).[9][10]
-
Radioligand: [³H]-(+)-pentazocine.[9]
-
Test Compound: Sigma-1 receptor antagonist of interest.
-
Non-specific Binding Control: A high concentration of a known Sigma-1 receptor ligand (e.g., 10 µM haloperidol) to determine non-specific binding.[5]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0.[11]
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in an appropriate buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically near its K"d" value), and varying concentrations of the test antagonist.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 120 minutes).[11]
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
-
Washing:
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC"50" value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the K"i" value using the Cheng-Prusoff equation: K"i" = IC"50" / (1 + [L]/K"d"), where [L] is the concentration of the radioligand and K"d" is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of the association and dissociation of a small molecule (analyte) from a protein (ligand) immobilized on a sensor chip.[12][13][14][15][16] This provides direct measurement of the association rate constant (k"on"), the dissociation rate constant (k"off"), and the equilibrium dissociation constant (K"D").
Objective: To determine the k"on", k"off", and K"D" of an antagonist for the Sigma-1 receptor.
Materials:
-
SPR Instrument: (e.g., Biacore)
-
Sensor Chip: A sensor chip suitable for protein immobilization (e.g., CM5 chip).
-
Immobilization Reagents: Amine coupling reagents (e.g., EDC/NHS).
-
Purified Sigma-1 Receptor: The ligand to be immobilized on the sensor chip.
-
Antagonist Solution: The analyte to be flowed over the sensor surface at various concentrations.
-
Running Buffer: A suitable buffer for the interaction analysis (e.g., HBS-EP+).
General Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Inject the purified Sigma-1 receptor solution over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters on the surface.
-
-
Analyte Binding:
-
Inject a series of concentrations of the antagonist solution over the immobilized Sigma-1 receptor surface.
-
Monitor the binding in real-time, observing the association phase during the injection and the dissociation phase when the injection is replaced with running buffer.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer) to remove the bound antagonist from the receptor surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the k"on", k"off", and K"D" values.
-
Visualizing Key Processes
To better understand the experimental and biological context of Sigma-1 receptor antagonist binding, the following diagrams illustrate a typical experimental workflow and the receptor's signaling pathway.
Conclusion
The Sigma-1 receptor represents a compelling target for the development of novel therapeutics for a variety of CNS disorders. The antagonists discussed in this guide exhibit a range of binding affinities, which can be precisely quantified using radioligand binding assays. While detailed kinetic data remains less accessible, the established affinity values provide a solid foundation for structure-activity relationship studies and for the selection of appropriate tool compounds for in vitro and in vivo research. The provided experimental protocols offer a starting point for researchers aiming to characterize the binding of new chemical entities to the Sigma-1 receptor. Further investigation into the complete binding kinetics of these antagonists will undoubtedly provide deeper insights into their pharmacological effects and pave the way for the rational design of next-generation Sigma-1 receptor modulators.
References
- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 2. Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Insight into binding of endogenous neurosteroid ligands to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. portlandpress.com [portlandpress.com]
- 14. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 16. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Sigma-1 Receptor Antagonist Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Sigma-1 (σ1) receptor antagonists, supported by experimental data from published, peer-reviewed studies. It is designed to assist researchers in replicating and expanding upon these findings by offering detailed methodologies for key experiments and a clear presentation of quantitative data.
The σ1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain.[1][2] This guide focuses on the effects of σ1 receptor antagonists, compounds that inhibit the receptor's activity, and their potential therapeutic applications.
Comparative Efficacy of Sigma-1 Receptor Antagonists
Several selective σ1 receptor antagonists have been evaluated in preclinical and clinical studies. This section compares the binding affinities and in vivo efficacy of prominent antagonists.
Table 1: Comparative Binding Affinities and Preclinical Efficacy of Sigma-1 Receptor Antagonists
| Compound | Target | Binding Affinity (Ki, nM) | Animal Model | Key Efficacy Findings | Reference |
| E-52862 (S1RA) | Human σ1 Receptor | 17.0 ± 7.0 | Spared Nerve Injury (SNI) in mice | Dose-dependently inhibited mechanical and thermal hypersensitivity. | [3][4] |
| Formalin-induced pain in mice | Dose-dependent analgesic effect in both Phase I and Phase II. | [3] | |||
| Chronic Constriction Injury (CCI) of the Infraorbital Nerve in rats | Attenuated mechanical allodynia. | [5] | |||
| PW507 | Human σ1 Receptor | 7.5 | Streptozotocin (STZ)-induced diabetic neuropathy in rats | Significantly alleviated mechanical allodynia and thermal hyperalgesia in acute and chronic studies. | [6][7][8] |
| BD-1047 | σ1 Receptor | Not specified in these sources | Formalin-induced pain in mice | Reduced formalin-induced pain. | [9] |
| STZ-induced diabetic neuropathy in rats | Inhibited mechanical allodynia and thermal hyperalgesia. | [6] | |||
| SI 1/28 | σ1 Receptor | Not specified in these sources | Formalin test in mice | Produced dose-dependent antinociception with an ED50 of 13.2 mg/kg. | [10] |
| CCI-induced neuropathic pain in mice | Produced dose-dependent anti-allodynia. | [10] |
Table 2: Clinical Trial Data for E-52862 (S1RA) in Neuropathic Pain
| Study Population | Treatment | Primary Outcome | Result | Significance | Reference |
| Chronic Postsurgical Pain (CPSP) | E-52862 vs. Placebo (4 weeks) | Change from baseline in average pain score (NPRS) | -1.6 (E-52862) vs. -0.9 (Placebo) | Statistically significant pain relief (p=0.029). | [1][11] |
| Painful Diabetic Neuropathy (PDN) | E-52862 vs. Placebo (4 weeks) | Change from baseline in average pain score (NPRS) | -2.2 (E-52862) vs. -2.1 (Placebo) | No statistically significant difference, potentially due to high placebo response. | [1][11] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key in vitro and in vivo assays are provided below.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the σ1 receptor.
-
Receptor Source: Guinea pig liver membranes or commercially available membrane preparations from cells expressing the human σ1 receptor.[12]
-
Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor agonist.[12][13]
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the assay buffer, [³H]-(+)-pentazocine, the test compound (or vehicle for total binding, or a high concentration of unlabeled ligand for non-specific binding), and the membrane preparation.[12]
-
Incubate the plate for 90-120 minutes at 37°C.[13]
-
Harvest the membranes by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[12]
-
Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Formalin Test for Inflammatory Pain
This model assesses the analgesic efficacy of a compound against both acute and tonic inflammatory pain.
-
Procedure:
-
Acclimate the animals to the observation chamber for at least 15-30 minutes.[14][16]
-
Inject a dilute formalin solution (typically 5%) subcutaneously into the plantar surface of the hind paw.[14][17] For rats, a volume of 50 µL is common, while for mice, 10 µL is used.[14]
-
Immediately return the animal to the chamber and start a timer.[14]
-
Observe and record pain-related behaviors (e.g., licking, flinching, biting the injected paw) for a total of 30-90 minutes.[16][18]
-
Data is typically analyzed in two phases: Phase I (0-5 minutes), representing acute neurogenic pain, and Phase II (15-60 minutes), representing inflammatory pain and central sensitization.[16]
-
The total time spent in nociceptive behaviors in each phase is used as the pain score.[16]
-
Spared Nerve Injury (SNI) Model for Neuropathic Pain
This surgical model induces robust and long-lasting neuropathic pain symptoms.
-
Procedure:
-
Anesthetize the animal.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[21][22]
-
Tightly ligate the common peroneal and tibial nerves with a silk suture and then transect them, removing a small section of the distal nerve stump.[19][21][22]
-
Close the muscle and skin layers with sutures.
-
Behavioral testing for mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia can begin a few days after surgery and will persist for several weeks.[19][22]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by σ1 receptor antagonists and a typical experimental workflow for their evaluation.
Caption: Sigma-1 receptor signaling and modulation by antagonists.
Caption: Experimental workflow for evaluating Sigma-1 receptor antagonists.
References
- 1. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 3. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-52862 - Wikipedia [en.wikipedia.org]
- 5. The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. benchchem.com [benchchem.com]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Formalin Test - Wiertelak Lab [wiertelaklab.weebly.com]
- 18. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 19. bio-protocol.org [bio-protocol.org]
- 20. en.bio-protocol.org [en.bio-protocol.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
Sigma-1 Receptor Antagonism vs. Opioid Analgesics: A Comparative Guide for Drug Development
A new frontier in pain management is emerging with the development of Sigma-1 receptor (S1R) antagonists, offering a promising alternative to traditional opioid analgesics. This guide provides a comprehensive comparison of these two classes of drugs, focusing on their mechanisms of action, analgesic efficacy, and side effect profiles, supported by experimental data and detailed methodologies.
Opioid analgesics have long been the cornerstone of pain management, but their clinical utility is often limited by a host of debilitating side effects, including respiratory depression, constipation, tolerance, and a high potential for addiction. The search for safer and more effective analgesics has led researchers to explore novel targets, with the Sigma-1 receptor emerging as a key player in pain modulation.
Mechanism of Action: A Tale of Two Receptors
Opioid analgesics exert their effects by binding to and activating opioid receptors (mu, delta, and kappa), which are G-protein coupled receptors located throughout the central and peripheral nervous systems.[1] This activation leads to a cascade of intracellular events that ultimately inhibit neuronal excitability and reduce the transmission of pain signals.[2][3]
In contrast, the Sigma-1 receptor is a unique, ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[4][5] It does not belong to the G-protein coupled receptor family. S1R antagonists modulate pain by interacting with a variety of protein partners, including ion channels and G-protein coupled receptors like the N-methyl-D-aspartate (NMDA) receptor and the mu-opioid receptor.[6][7] By antagonizing the S1R, these compounds can decrease the amplification of pain signaling in the spinal cord (central sensitization) and enhance opioid-induced analgesia.[6][8]
Signaling Pathways
The distinct mechanisms of action of opioid agonists and S1R antagonists are reflected in their downstream signaling pathways.
Analgesic Efficacy: A Comparative Overview
Preclinical studies have consistently demonstrated the analgesic efficacy of S1R antagonists in various pain models, including neuropathic, inflammatory, and visceral pain.[8][9] A key advantage of S1R antagonists is their ability to alleviate hypersensitivity to pain (hyperalgesia and allodynia) without affecting normal pain thresholds, a characteristic that distinguishes them from opioids.[8][9]
| Compound Class | Pain Model | Efficacy Metric | Result | Reference |
| S1R Antagonist (SI 1/28) | Formalin Test (Inflammatory Pain) | ED50 | 13.2 mg/kg, i.p. | [10] |
| Chronic Constriction Injury (Neuropathic Pain) | Anti-allodynic effect | Dose-dependent, comparable to gabapentin | [11] | |
| S1R Antagonist (E-52862) | Chronic Postsurgical Pain (Clinical) | Pain Intensity Reduction | Superior to placebo after 4 weeks | [12] |
| Painful Diabetic Neuropathy (Clinical) | Pain Intensity Reduction | Reductions observed, but high placebo response | [12] | |
| Opioid Agonist (Morphine) | Various | Analgesia | Potent analgesic | [1] |
The Side Effect Profile: A Decisive Advantage for S1R Antagonism
The most significant advantage of S1R antagonists over opioid analgesics lies in their favorable side effect profile. Opioids are notorious for causing a range of adverse effects that can severely impact a patient's quality of life and lead to life-threatening complications.
| Side Effect | Opioid Analgesics | Sigma-1 Receptor Antagonists | References |
| Respiratory Depression | High risk, potentially fatal | No significant respiratory depression reported | [10][13] |
| Addiction & Dependence | High potential for abuse and physical dependence | No addictive potential observed in preclinical models | [10][14][15] |
| Tolerance | Rapid development of tolerance, requiring dose escalation | Does not induce tolerance; can restore morphine analgesia in tolerant mice | [14] |
| Constipation | Common and often severe | No significant effect on gastrointestinal transit | [14] |
| Sedation | Common | No significant sedative effects at therapeutic doses | [10] |
| Nausea & Vomiting | Frequent | Not a prominent side effect | [1] |
Synergistic Potential: S1R Antagonists as Opioid Adjuvants
A compelling area of research is the use of S1R antagonists as adjuvants to opioid therapy.[16] Co-administration of an S1R antagonist with an opioid has been shown to enhance the analgesic effect of the opioid while mitigating its undesirable side effects.[6][14] This synergistic interaction could allow for lower, more effective doses of opioids, thereby reducing the risk of adverse events and improving the overall safety of pain management. For instance, the selective S1R antagonist S1RA (E-52862) was found to enhance the antinociceptive potency of several opioids by a factor of 2 to 3.3 in mice, without potentiating opioid-induced tolerance, dependence, or constipation.[14]
Experimental Protocols
The evaluation of analgesic drugs relies on a battery of standardized preclinical tests. Below are outlines of common experimental protocols used to assess the efficacy and side effect profiles of S1R antagonists and opioid analgesics.
Hot Plate Test (Thermal Nociception)
Objective: To assess the response to a thermal stimulus.
Methodology:
-
A mouse or rat is placed on a metal plate maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
The test is performed before and at various time points after drug administration.
-
An increase in the response latency is indicative of an analgesic effect.
Formalin Test (Inflammatory Pain)
Objective: To model persistent inflammatory pain.
Methodology:
-
A dilute solution of formalin is injected into the plantar surface of a rodent's hind paw.
-
The animal's behavior is observed for a set period (e.g., 60 minutes).
-
Nociceptive behaviors, such as licking, biting, or flinching of the injected paw, are quantified.
-
The test has two distinct phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).
-
A reduction in nociceptive behaviors in either phase indicates an analgesic effect.
Conditioned Place Preference (CPP) (Addiction Potential)
Objective: To assess the rewarding or aversive properties of a drug.
Methodology:
-
The apparatus consists of two or more distinct chambers with different visual and tactile cues.
-
Pre-conditioning phase: The animal is allowed to freely explore all chambers to determine any baseline preference.
-
Conditioning phase: The animal receives the test drug and is confined to one of the non-preferred chambers. On alternate days, the animal receives a placebo and is confined to the other chamber.
-
Post-conditioning (test) phase: The animal is allowed to freely explore all chambers, and the time spent in each chamber is recorded.
-
A significant increase in the time spent in the drug-paired chamber indicates a rewarding effect and potential for addiction.
Conclusion: A Paradigm Shift in Pain Therapeutics
Sigma-1 receptor antagonism represents a paradigm shift in the development of analgesic therapies. By targeting a distinct molecular mechanism, S1R antagonists offer the potential for effective pain relief, particularly in chronic and neuropathic pain states, without the severe side effects that plague opioid analgesics.[17][18] Their lack of addictive properties and their ability to enhance opioid efficacy make them a highly attractive therapeutic strategy. As research progresses and more clinical data becomes available, S1R antagonists hold the promise of becoming a safer and more effective option for the millions of people living with chronic pain. The continued investigation into this novel class of drugs is a critical step towards addressing the unmet medical need for non-addictive and well-tolerated pain management solutions.[4][17]
References
- 1. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Investigational sigma-1 receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Modulation of the Sigma 1 Receptor and the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use [mdpi.com]
- 11. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 14. Sigma-1 receptor antagonism as opioid adjuvant strategy: enhancement of opioid antinociception without increasing adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Index of Novel Sigma-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, most notably chronic pain.[1][2] Antagonism of the S1R has been shown to modulate key signaling pathways involved in pain sensitization, offering a novel, non-opioid analgesic mechanism.[3] This guide provides a comparative assessment of the therapeutic index of novel S1R antagonists, with a focus on preclinical data, to aid in the evaluation of their potential for clinical development.
Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. It is a critical parameter in drug development, as a higher TI indicates a wider margin of safety. The TI is typically calculated using the following formula:
TI = TD50 / ED50
Where:
-
TD50 (Median Toxic Dose): The dose at which 50% of the population experiences a specific toxic effect.
-
ED50 (Median Effective Dose): The dose at which 50% of the population experiences a desired therapeutic effect.
In preclinical animal studies, the LD50 (Median Lethal Dose) is sometimes used in place of the TD50.
Comparative Analysis of Novel and Established Sigma-1 Receptor Antagonists
This guide focuses on a comparative analysis of two novel S1R antagonists, PW507 (TNX-4900) and SI 1/28 , against the more established antagonist E-52862 (S1RA) , which has undergone clinical evaluation.[4][5][6] While precise TD50 values for these compounds are not publicly available, preventing a definitive calculation of their therapeutic indices, this guide compiles available preclinical efficacy data (ED50) and summarizes reported safety profiles to provide a comparative assessment.
Data Presentation
| Compound | Therapeutic Target | Preclinical Efficacy (ED50) | Reported Safety Profile & Adverse Effects | Estimated Therapeutic Index |
| PW507 (TNX-4900) | Selective Sigma-1 Receptor Antagonist | Efficacious in preclinical models of diabetic and chemotherapy-induced neuropathic pain.[5] Specific ED50 values not detailed in available literature. | Encouraging safety profile with no evidence of tolerance or motor impairment in preclinical models.[5] Negligible acute toxicity in the rotarod test.[7] | Favorable (Qualitative). Efficacy demonstrated at doses with no reported adverse effects. |
| SI 1/28 | Selective Sigma-1 Receptor Antagonist | Formalin Test (Antinociception): ED50 = 13.2 mg/kg, i.p.[6] | No impairment of locomotor activity, conditioned place preference, or respiratory depression at therapeutic doses.[6] | Favorable (Qualitative). Efficacious doses did not produce liabilities in the assays conducted. |
| E-52862 (S1RA) | Selective Sigma-1 Receptor Antagonist | Formalin-induced Nociception (Mice): ED50 = 16-80 mg/kg (dose-dependent inhibition) Capsaicin-induced Mechanical Hypersensitivity (Mice): ED50 = 32-128 mg/kg (dose-dependent reversal) Sciatic Nerve Injury-induced Mechanical and Thermal Hypersensitivity (Mice): ED50 = 32-128 mg/kg (dose-dependent inhibition) | Good safety and tolerability in Phase I clinical trials.[4] In preclinical studies, it did not impair motor coordination in the rotarod test at effective doses. | Favorable (Qualitative). Efficacy observed at doses with a good safety margin in preclinical and early clinical studies. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
In Vivo Efficacy Assays
-
Formalin Test: This model of inflammatory pain involves the subcutaneous injection of a dilute formalin solution into the rodent's hind paw, which elicits a biphasic pain response (licking, flinching). The duration of these behaviors is quantified to assess the analgesic effects of a compound.
-
Chronic Constriction Injury (CCI) Model: This is a widely used model of neuropathic pain. It involves the loose ligation of the sciatic nerve, leading to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat). The efficacy of an analgesic is determined by its ability to reverse these pain-related behaviors.
In Vivo Safety and Toxicity Assays
-
Rotarod Test: This assay is used to assess motor coordination and balance. Rodents are placed on a rotating rod, and the latency to fall is measured. A decrease in performance can indicate sedation or motor impairment.
-
Conditioned Place Preference (CPP): This test evaluates the rewarding or aversive properties of a drug. Animals are conditioned to associate a specific environment with the drug. An increase in the time spent in the drug-paired environment suggests rewarding properties and potential for abuse.
-
Respiratory Depression Assessment: This is a critical safety assessment, particularly for analgesics. It typically involves monitoring respiratory rate and oxygen saturation in conscious animals following drug administration. A significant decrease in these parameters indicates respiratory depression.
Mandatory Visualizations
Sigma-1 Receptor Signaling Pathway
The Sigma-1 receptor, upon activation or modulation by ligands, can influence a multitude of downstream signaling pathways. Antagonists block these interactions, leading to their therapeutic effects.
Caption: Sigma-1 Receptor Signaling Antagonism.
Experimental Workflow for Assessing Therapeutic Index
The preclinical assessment of a novel S1R antagonist involves a structured workflow, from initial efficacy testing to comprehensive safety evaluation.
Caption: Preclinical Therapeutic Index Workflow.
Conclusion
The development of novel Sigma-1 receptor antagonists represents a promising avenue for the treatment of chronic pain and other neurological disorders. The preclinical data for emerging compounds like PW507 (TNX-4900) and SI 1/28 suggest a favorable safety profile, with efficacy demonstrated at doses that do not appear to induce significant adverse effects in the models tested.[5][6] This qualitative assessment indicates a potentially high therapeutic index for these novel antagonists.
However, for a more definitive comparison, further studies that directly quantify the toxicological profiles (i.e., determine TD50 or LD50 values) of these compounds are necessary. The established antagonist, E-52862, serves as a valuable benchmark, having demonstrated a good safety and tolerability profile in early clinical trials.[4] As research in this area progresses, the systematic evaluation of both efficacy and safety, as outlined in this guide, will be paramount in identifying the most promising S1R antagonists for advancement into clinical practice.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-52862 - Wikipedia [en.wikipedia.org]
- 5. Tonix Pharmaceuticals Announces Licensing TNX-4900, a Selective Sigma-1 Receptor Antagonist for Chronic Neuropathic Pain from Rutgers University :: Tonix Pharmaceuticals Holding Corp. (TNXP) [ir.tonixpharma.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of a Newly Reported Sigma-1 Receptor Antagonist: A Comparative Guide
This guide provides a comprehensive comparison of the newly reported Sigma-1 (σ₁) receptor antagonist, PW507 (a novel triazole-based compound), with the clinically evaluated antagonist E-52862 and established tool compounds Haloperidol (B65202), NE-100, and BD-1047. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and application of these pharmacological tools.
Data Presentation
The following tables summarize the binding affinity and selectivity of the selected Sigma-1 receptor antagonists.
Table 1: Sigma-1 Receptor Binding Affinity
| Compound | Chemical Class | Ki (nM) for human σ₁ Receptor | Reference |
| PW507 (TNX-4900) | Triazole | 7.5 | [1] |
| E-52862 (S1RA) | Arylpyrazole | 17.0 ± 7.0 | [2] |
| Haloperidol | Butyrophenone | ~2-4 | [3] |
| NE-100 | N,N-dipropyl-ethylamine | 0.86 | [4] |
| BD-1047 | N,N-diethyl-ethylamine | ~3-5 | [5] |
Table 2: Selectivity Profile of Sigma-1 Receptor Antagonists
| Compound | Ki (nM) for σ₂ Receptor | Selectivity (σ₂/σ₁) | Other Receptor Affinities (Ki, nM) | Reference |
| PW507 (TNX-4900) | >750 | >100-fold | Data not broadly available | [1] |
| E-52862 (S1RA) | >1000 | >58-fold | 5-HT₂B (328) | [6][7] |
| Haloperidol | ~5-10 | ~2.5-5-fold | D₂ (0.5-1.5), α₁-adrenergic (10-20), 5-HT₂A (20-50) | [6][8] |
| NE-100 | ~47 | >55-fold | D₁ (>10,000), D₂ (>10,000), 5-HT₁A (>10,000), 5-HT₂ (>10,000), PCP (>10,000) | [4][9] |
| BD-1047 | ~15-30 | ~3-10-fold | Data indicates high selectivity over many other receptors | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assays for Sigma-1 Receptor
This protocol is adapted from established methods for determining the binding affinity of unlabelled compounds for the Sigma-1 receptor.[10][11][12]
Materials:
-
Membrane preparations from guinea pig liver or cells expressing the human Sigma-1 receptor.
-
[³H]-(+)-pentazocine (radioligand).
-
Unlabeled test compounds (e.g., PW507, E-52862).
-
Haloperidol (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of haloperidol (e.g., 10 µM).
-
Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Measurement of Intracellular Calcium Mobilization
This protocol outlines a general method for assessing the functional antagonist activity of Sigma-1 receptor ligands by measuring their effect on intracellular calcium levels.[7][13][14]
Materials:
-
A suitable cell line endogenously expressing or transfected with the Sigma-1 receptor (e.g., PC-12, SH-SY5Y).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Sigma-1 receptor agonist (e.g., (+)-pentazocine, PRE-084).
-
Test antagonists (e.g., PW507, E-52862).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium).
-
Fluorescence plate reader or microscope.
Procedure:
-
Culture the cells to an appropriate confluency in multi-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Wash the cells with the physiological salt solution to remove excess dye.
-
Pre-incubate the cells with the test antagonist at various concentrations for a defined period (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a known Sigma-1 receptor agonist.
-
Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
To determine the antagonist effect, compare the agonist-induced calcium response in the presence and absence of the antagonist.
-
Calculate the IC₅₀ value of the antagonist, which is the concentration that produces a 50% inhibition of the maximum agonist response.
Functional Assay: Electrophysiological Measurement of NMDA Receptor Modulation
This protocol describes a method to evaluate the functional consequence of Sigma-1 receptor antagonism on NMDA receptor-mediated currents using whole-cell patch-clamp electrophysiology.[11][15]
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or brain slices.
-
External recording solution (e.g., artificial cerebrospinal fluid).
-
Internal pipette solution.
-
NMDA and glycine (B1666218) (co-agonist).
-
Sigma-1 receptor agonist (e.g., (+)-pentazocine).
-
Test antagonists (e.g., PW507, E-52862).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Prepare the neuronal culture or brain slice for recording.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of, for example, -60 mV.
-
Apply a solution containing NMDA and glycine to elicit an inward current mediated by NMDA receptors.
-
After establishing a stable baseline NMDA-evoked current, apply a Sigma-1 receptor agonist to potentiate the current.
-
Once the potentiated current is stable, co-apply the test antagonist at various concentrations with the agonist and NMDA/glycine.
-
Measure the amplitude of the NMDA-evoked current in the presence of the antagonist.
-
Determine the concentration-dependent inhibition of the agonist-induced potentiation by the antagonist.
-
Calculate the IC₅₀ value for the antagonist's ability to block the Sigma-1 receptor-mediated modulation of NMDA receptor currents.
Mandatory Visualization
Experimental workflow for validating a new Sigma-1 receptor antagonist.
Simplified signaling pathway of the Sigma-1 receptor and point of antagonist intervention.
Logical progression for the validation of a novel Sigma-1 receptor antagonist.
References
- 1. Tonix Pharma licenses TNX-4900 neuropathic pain drug from Rutgers | TNXP Stock News [stocktitan.net]
- 2. frontiersin.org [frontiersin.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Disease & Therapeutic Application
Application Notes and Protocols: Sigma-1 Receptor Antagonists for the Treatment of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatments often provide inadequate relief and are associated with considerable side effects.[2][3] The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), has emerged as a promising target for the development of novel analgesics.[2][4][5] S1R is highly expressed in key areas of the central and peripheral nervous systems involved in pain processing, including the dorsal root ganglion (DRG) and the dorsal horn of the spinal cord.[2][6] In neuropathic pain states, S1R expression and activity are often upregulated, contributing to neuronal hyperexcitability and central sensitization.[7]
S1R antagonists have demonstrated significant efficacy in a variety of preclinical models of neuropathic pain, including chemotherapy-induced peripheral neuropathy (CIPN), painful diabetic neuropathy (PDN), and nerve injury-induced pain.[2][4][5][8] These compounds have been shown to reduce pain hypersensitivity, such as mechanical allodynia and thermal hyperalgesia, without affecting normal pain thresholds.[6] Furthermore, some S1R antagonists, such as E-52862, have progressed to clinical trials, showing promise in treating neuropathic pain in patients.[9][10]
This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of S1R antagonists in neuropathic pain. It includes an overview of the S1R signaling pathway, protocols for in vivo models and behavioral assessments, and methodologies for ex vivo and in vitro analyses.
Mechanism of Action and Signaling Pathways
The S1R is a pluripotent modulator of cellular signaling.[3] In a resting state, it is complexed with the binding immunoglobulin protein (BiP).[5] Upon stimulation by agonists or cellular stress, S1R dissociates from BiP and can translocate to other subcellular compartments, where it interacts with a variety of proteins to modulate their function.[2] Key interactions relevant to neuropathic pain include:
-
Ion Channels: S1R interacts with and modulates the function of several voltage-gated ion channels, including Na+, K+, and Ca2+ channels, which are crucial for regulating neuronal excitability.[2][3]
-
NMDA Receptors: S1R directly binds to the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor, potentiating its function.[2] Over-activation of NMDA receptors is a key mechanism of central sensitization in neuropathic pain. S1R antagonists can attenuate NMDA receptor-mediated signaling.[3]
-
Opioid Receptors: S1R can interact with opioid receptors, and S1R antagonists have been shown to enhance opioid-induced analgesia without increasing side effects.[4]
-
Calcium Signaling: By interacting with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the ER, S1R regulates intracellular calcium homeostasis, a critical process in neuronal function and plasticity.[2]
S1R antagonists are thought to exert their analgesic effects by preventing these interactions, thereby reducing neuronal hyperexcitability, mitigating central sensitization, and dampening neuroinflammatory responses.[7][11]
Caption: Sigma-1 receptor signaling pathway in neuropathic pain and the mechanism of antagonist action.
Data Presentation: Efficacy of S1R Antagonists in Preclinical Models
The following tables summarize the quantitative data on the efficacy of various S1R antagonists in preclinical models of neuropathic pain.
| Antagonist | Model | Species | Route | Dose (mg/kg) | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia | Reference |
| E-52862 (S1RA) | Spared Nerve Injury (SNI) | Mouse | s.c. | 64 | Significant reduction | Significant reduction | [4] |
| Chronic Constriction Injury (CCI) | Rat | i.p. | 32-64 | Significant reduction | - | [2] | |
| Streptozotocin (STZ)-induced Diabetes | Rat | i.p. | 32-64 | Significant reduction | - | [2] | |
| Oxaliplatin-induced Neuropathy | Rat | i.p. | 32-64 | Significant reduction | - | [2] | |
| PW507 | STZ-induced Diabetes | Rat | i.p. | 20 | Significant reduction | Significant reduction | [5] |
| CM304 | CCI | Rat | i.p. | 32-64 | Significant reduction | - | [2] |
| Cisplatin-induced Neuropathy | Rat | i.p. | 32-64 | Significant reduction | - | [2] | |
| BD-1047 | STZ-induced Diabetes | Rat | i.t. | 0.01-0.1 | Significant reduction | Significant reduction | [2] |
Note: This table is a representative summary. Doses and effects can vary based on the specific experimental conditions.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to evaluate the efficacy of S1R antagonists in rodent models of neuropathic pain.
Preclinical Models of Neuropathic Pain
Caption: General experimental workflow for evaluating S1R antagonists in rodent models of neuropathic pain.
This model produces a robust and long-lasting mechanical allodynia.[12][13]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
6-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile gauze
Procedure:
-
Anesthetize the mouse and shave the lateral surface of the left thigh.
-
Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves, ensuring the sural nerve remains untouched.
-
Ligate the common peroneal and tibial nerves tightly with a 6-0 silk suture.
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.
-
Ensure there is no bleeding and that the sural nerve is undamaged.
-
Close the muscle layer with a suture and the skin incision with wound clips.
-
Allow the animal to recover on a warming pad. Sham-operated animals undergo the same procedure without nerve ligation and transection.
This model mimics chronic nerve compression.[3][14]
Materials:
-
Anesthetic
-
Surgical instruments
-
4-0 chromic gut sutures
-
Skin closure materials
Procedure:
-
Anesthetize the rat and expose the common sciatic nerve at the mid-thigh level.
-
Free approximately 7 mm of the nerve proximal to its trifurcation.
-
Loosely tie four ligatures of 4-0 chromic gut around the sciatic nerve with about 1 mm spacing between them.
-
The ligatures should be tightened until a brief twitch in the hind paw is observed.
-
Close the muscle and skin layers.
This model is used to study painful diabetic neuropathy.[15][16]
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Blood glucose meter and test strips
Procedure:
-
Fast the rats for 12-18 hours with free access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Induce diabetes with a single intraperitoneal (i.p.) injection of STZ (e.g., 50-75 mg/kg).
-
Return animals to their cages with free access to food and water.
-
Monitor blood glucose levels 24-72 hours post-injection and weekly thereafter. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
Behavioral testing for neuropathic pain can typically begin 2-4 weeks after the confirmation of diabetes.
Behavioral Assays for Pain Assessment
This test measures the paw withdrawal threshold to a mechanical stimulus.[2][17][18]
Materials:
-
Von Frey filaments (a series of calibrated monofilaments)
-
Elevated mesh platform with individual animal enclosures
Procedure:
-
Acclimatize the animals to the testing environment and enclosures for at least 30 minutes before testing.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.
-
Hold the filament in place for 2-5 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a mid-range filament. If there is a response, use the next smaller filament. If there is no response, use the next larger filament.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
This test measures the latency to withdraw from a radiant heat source.[4][11][19]
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass-floored enclosures
Procedure:
-
Acclimatize the animals to the enclosures on the glass surface.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the animal withdraws its paw. The latency is recorded.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
This test measures the response to a cold stimulus.[7]
Materials:
-
Cold plate apparatus
Procedure:
-
Set the cold plate to the desired temperature (e.g., 0-15°C).
-
Place the animal on the cold plate and start a timer.
-
Record the latency to the first nocifensive behavior, such as paw lifting, flinching, licking, or jumping.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue injury.
Ex Vivo and In Vitro Protocols
This technique allows for the study of neuronal excitability and ion channel function.
Procedure Outline:
-
DRG Dissection: Euthanize the animal and dissect the lumbar (L4/L5) DRGs.
-
Enzymatic Digestion: Incubate the ganglia in a solution containing enzymes like collagenase and dispase to dissociate the neurons.
-
Cell Plating: Plate the dissociated neurons on coated coverslips and culture for a short period.
-
Patch-Clamp Recording:
-
Place a coverslip in the recording chamber on an inverted microscope.
-
Use a glass micropipette filled with intracellular solution to form a high-resistance "giga-seal" with the membrane of a single neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record spontaneous and evoked action potentials (in current-clamp mode) or ion channel currents (in voltage-clamp mode) before and after application of an S1R antagonist.
-
This method is used to quantify S1R protein levels in tissues like the DRG or spinal cord.
Validated Antibody:
-
A reliable antibody for S1R in Western blotting is the rabbit monoclonal antibody #61994 from Cell Signaling Technology, validated in S1R knockout mice.[2]
Procedure Outline:
-
Tissue Homogenization: Homogenize dissected tissue (e.g., spinal cord, DRG) in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against S1R (e.g., Cell Signaling #61994).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and quantify their intensity. The expected band for S1R is around 25 kDa.[12]
This technique is used to measure the relative expression levels of the S1R gene (Sigmar1).
Rodent Primer Sequences (Example):
-
Mouse Sigmar1:
-
Forward: 5'-GTTTCTGACTATTGTGGCGGTGCTG-3'
-
Reverse: 5'-CAAATGCCAGGGTAGACGGAATAAC-3'[13]
-
-
Rat Sigmar1:
-
Commercially available validated primer sets are recommended (e.g., Bio-Rad PrimePCR Assays).[19]
-
Procedure Outline:
-
RNA Extraction: Extract total RNA from the tissue of interest (e.g., DRG) using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, S1R-specific primers, and a SYBR Green master mix.
-
Data Analysis: Run the reaction in a real-time PCR machine. Analyze the amplification data and calculate the relative expression of Sigmar1 normalized to a stable housekeeping gene (e.g., GAPDH, beta-actin).
Caption: Logical flow of S1R antagonist mechanism of action in neuropathic pain.
Conclusion
S1R antagonists represent a promising class of therapeutics for the treatment of neuropathic pain, acting through a distinct neuromodulatory mechanism. The protocols and data presented here provide a comprehensive resource for researchers aiming to investigate these compounds. By utilizing robust preclinical models, validated behavioral assays, and detailed molecular and electrophysiological techniques, the scientific community can further elucidate the therapeutic potential of S1R antagonism and accelerate the development of novel analgesics for this unmet medical need.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 4. Sigma-1 receptor antagonists: promising players in fighting neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Sigma1-receptor Antibody (A14792) | Antibodies.com [antibodies.com]
- 8. origene.com [origene.com]
- 9. researchgate.net [researchgate.net]
- 10. Sigma-1 Receptors Control Neuropathic Pain and Peripheral Neuroinflammation After Nerve Injury in Female Mice: A Transcriptomic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-1 Receptor Polyclonal Antibody (42-3300) [thermofisher.com]
- 12. Expression pattern of sigma receptor 1 mRNA and protein in mammalian retina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIGMAR1 (D4J2E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. mdpi.com [mdpi.com]
- 19. Sigma-1 Receptor Expression in the Dorsal Root Ganglion: Reexamination Using a Highly Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Sigma-1 Receptor Antagonists in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R) is a unique, non-opioid intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2][3] It plays a crucial role in cellular stress responses, calcium homeostasis, and the modulation of various signaling pathways.[1][4] In the context of oncology, S1R is frequently overexpressed in various cancer cell lines and tumor tissues, and its expression levels often correlate with tumor aggressiveness.[5] This has positioned S1R as a promising therapeutic target for cancer treatment.
Sigma-1 receptor antagonists are small molecules that bind to S1R and inhibit its function. In preclinical studies, these antagonists have demonstrated potent anti-cancer effects, including the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[6][7][8] Their mechanisms of action are multifaceted, often involving the induction of ER stress, modulation of calcium signaling, and interference with key oncogenic pathways such as the PI3K/Akt signaling cascade.[6][9] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of S1R antagonists in cancer.
Key Sigma-1 Receptor Antagonists in Cancer Research
Several S1R antagonists have been investigated for their anti-cancer properties. The table below summarizes some of the most commonly studied compounds.
| Antagonist | Chemical Class | Key Characteristics |
| Rimcazole | Carbazole derivative | One of the earliest putative S1R antagonists studied for its anti-cancer effects. It has been shown to induce caspase-dependent apoptosis.[10][11] |
| Haloperidol | Butyrophenone | An antipsychotic drug with high affinity for S1R. It induces cell cycle arrest and apoptosis in various cancer cell lines.[12][13] |
| IPAG | Adamantylguanidine | A potent S1R antagonist that has been shown to induce the unfolded protein response (UPR) and ER stress.[14] |
| NE-100 | Diamine derivative | A selective S1R antagonist used to investigate the specific roles of S1R in cancer cell signaling.[15] |
| S1RA (E-52862) | Phenylpiperazine | A selective S1R antagonist that has entered clinical trials for pain, with potential applications in cancer therapy. |
| BD-1047 | Diamine derivative | A selective S1R antagonist that has been shown to increase the reliance of cancer cells on aerobic glycolysis.[14] |
Data Presentation: In Vitro and In Vivo Efficacy of S1R Antagonists
The following tables summarize the quantitative data on the efficacy of various S1R antagonists in preclinical cancer models.
Table 1: In Vitro Cytotoxicity of Sigma-1 Receptor Antagonists in Human Cancer Cell Lines (IC50/GI50 Values in µM)
| Antagonist | Breast Cancer (MCF-7) | Colon Cancer (HCT-15) | Glioblastoma (U87) | Lung Cancer (NCI-H460) | Prostate Cancer (PC-3) | Reference |
| Rimcazole | ~1.9-38 | ~1.9-38 | - | ~1.9-38 | - | [10] |
| Haloperidol | - | - | 23 | - | - | [12] |
| NE-100 | - | Data not available | - | Data not available | - | [15] |
| IPAG | - | - | - | - | - | |
| New Haloperidol Analogues (e.g., 4g) | - | - | - | - | - | [13] |
Note: IC50/GI50 values can vary depending on the cell line, assay conditions, and incubation time.
Table 2: In Vivo Anti-Tumor Efficacy of Sigma-1 Receptor Antagonists
| Antagonist | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Rimcazole | Mammary Carcinoma | Xenograft (mice) | Not specified | Significant inhibition | [6] |
| Rimcazole | Prostate Tumor | Orthotopic (mice) | Not specified | Significant inhibition | [6] |
| Rimcazole | Lung Carcinoma | Xenograft (mice) | Not specified | Significant inhibition | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anti-cancer effects of S1R antagonists.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of S1R antagonists on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
S1R antagonist stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the S1R antagonist in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the S1R antagonist or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with S1R antagonists.
Materials:
-
Cancer cell lines
-
6-well plates
-
S1R antagonist
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the S1R antagonist or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture medium containing any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and quadrants.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of S1R antagonists on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
S1R antagonist
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the S1R antagonist as described for the apoptosis assay.
-
Harvest the cells and wash them once with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
S1R antagonists exert their anti-cancer effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
S1R Antagonist-Induced Apoptosis
S1R antagonists can trigger apoptosis through both intrinsic and extrinsic pathways. A common mechanism involves the induction of ER stress and the subsequent activation of caspases.
Caption: S1R antagonist-induced apoptosis pathway.
S1R Antagonist-Mediated ER Stress and the Unfolded Protein Response (UPR)
S1R is a key regulator of ER homeostasis. Its inhibition by antagonists leads to the accumulation of unfolded proteins, triggering the UPR, which, if prolonged, can lead to cell death.
Caption: S1R antagonist-induced ER stress and UPR.
S1R Antagonist and Cell Cycle Regulation
S1R antagonists can induce cell cycle arrest, often at the G1/S or G2/M checkpoints, by modulating the expression and activity of key cell cycle regulatory proteins.
Caption: S1R antagonist-mediated cell cycle arrest.
Conclusion
Sigma-1 receptor antagonists represent a promising class of anti-cancer agents with diverse mechanisms of action. The protocols and data presented in these application notes provide a framework for researchers to investigate the therapeutic potential of these compounds further. By elucidating the intricate signaling pathways modulated by S1R antagonists, the scientific community can pave the way for the development of novel and effective cancer therapies.
References
- 1. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 2. Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The sigma-1 receptor: a regulator of cancer cell electrical plasticity? [frontiersin.org]
- 4. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma1 Pharmacology in the Context of Cancer — Context Therapeutics [contexttherapeutics.com]
- 6. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of tumor cell growth by Sigma1 ligand mediated translational repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of tumor cell growth by Sigma1 ligand mediated translational repression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Haloperidol Induced Cell Cycle Arrest and Apoptosis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Emerging Role for Sigma Receptor 1 in Personalized Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating Sigma-1 Receptor Antagonists in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein, primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1] Its strategic intracellular position allows it to modulate a variety of cellular processes critical for neuronal health, including calcium homeostasis, mitochondrial function, ER stress responses, and oxidative stress.[2][3] Dysregulation of S1R function has been implicated in the pathology of several neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[4][5][6]
While much of the research has focused on the neuroprotective potential of S1R agonists, there is emerging evidence suggesting that S1R antagonists may also hold therapeutic promise.[4] The functional role of S1R appears to be highly context-dependent, and in certain pathological states, antagonism of the receptor may restore cellular homeostasis or mitigate detrimental signaling cascades. For instance, the S1R antagonist BD1063 has demonstrated neuroprotective effects in a preclinical model of ALS.[1] Furthermore, the selective S1R antagonist S1RA (E-52862) has shown efficacy in clinical trials for neuropathic pain, a condition with overlapping mechanisms of central sensitization relevant to neurodegeneration.[7][8][9]
These application notes provide a framework for the in vitro and in vivo investigation of S1R antagonists, offering detailed protocols for their pharmacological characterization and evaluation of their therapeutic potential in the context of neurodegenerative diseases.
Sigma-1 Receptor Signaling Pathways
Under basal conditions, S1R is bound to the chaperone BiP at the MAM. Upon stimulation by ligands or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments. At the MAM, it interacts with proteins like the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) to modulate Ca²⁺ transfer from the ER to mitochondria, which is vital for mitochondrial bioenergetics. S1R antagonism can interfere with these interactions, altering downstream signaling cascades.
Application Note 1: In Vitro Characterization of S1R Antagonists
The initial evaluation of any potential S1R antagonist involves determining its binding affinity and selectivity, followed by assessing its functional effects in relevant cell-based models of neurodegeneration.
Quantitative Data: Binding Affinities of Common S1R Antagonists
The binding affinity, represented by the inhibition constant (Kᵢ), is a critical parameter for characterizing a ligand. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for several widely used S1R antagonists.
| Compound | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R/S1R) | Reference(s) |
| PD144418 | 0.08 | 1377 | ~17,212 | [10][11] |
| NE-100 | 0.86 - 1.03 | > 47 | > 55 | [2] |
| Haloperidol | 2.8 - 9.25 | 2.8 - 10 | ~1 | [12][13] |
| BD1063 | 4.43 - 9 | 449 | ~50-101 | [14][15][16][17] |
| S1RA (E-52862) | 17 | > 1000 | > 58 | [7][18][19] |
| Rimcazole | 210 | 65 | 0.31 (S2R selective) | [20] |
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes a competitive inhibition assay to determine the Kᵢ of a test compound for the S1R.
Objective: To determine the binding affinity of a test antagonist for the S1R by measuring its ability to displace a known radioligand.
Workflow Diagram:
References
- 1. Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1G93A ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NE-100 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E-52862 - Wikipedia [en.wikipedia.org]
- 8. E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPA1 modulation by Sigma-1 receptor prevents oxaliplatin-induced painful peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacology of the novel and selective sigma ligand, PD 144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PD 144418 - Wikipedia [en.wikipedia.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. BD1063 - Wikipedia [en.wikipedia.org]
- 16. selleckchem.com [selleckchem.com]
- 17. BD 1063 dihydrochloride, sigma-1 antagonist (CAS 150208-28-9) | Abcam [abcam.com]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: Sigma-1 Receptor Antagonists in Combination Therapy with Opioids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The combination of Sigma-1 Receptor (S1R) antagonists with traditional opioids represents a promising therapeutic strategy to enhance analgesic efficacy while mitigating dose-limiting side effects. S1R, a unique ligand-operated chaperone protein, tonically inhibits the function of μ-opioid receptors (MORs).[1][2] Antagonism of S1R "releases the brake" on the opioid system, potentiating opioid-induced antinociception.[3][4] This synergy allows for an opioid-sparing effect, which translates to a better safety profile.[3] Preclinical data consistently demonstrate that this combination enhances pain relief in various models, including neuropathic, inflammatory, and nociceptive pain, without increasing, and in some cases reducing, adverse effects like tolerance, dependence, constipation, and respiratory depression.[3][5][6][7] These notes provide an overview of the mechanism, supporting data, and detailed experimental protocols for evaluating this combination therapy.
Application Notes
Background: The Opioid Crisis and Therapeutic Needs
μ-opioid receptor (MOR) agonists, such as morphine, remain the gold standard for managing moderate to severe pain.[8][9] However, their clinical utility is severely hampered by a wide range of adverse effects, including respiratory depression, constipation, the development of tolerance (requiring dose escalation), and a high potential for abuse and addiction.[3][8] This has fueled an urgent need for safer and more effective analgesic strategies.[10] One such strategy is the use of adjuvant therapies that can enhance opioid potency, allowing for lower, safer doses to be administered.[6][10]
The Sigma-1 Receptor (S1R) as a Neuromodulatory Target
Initially misidentified as an opioid receptor subtype, S1R is now understood to be a distinct ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[11][12][13] Under cellular stress or pathological conditions, S1R translocates to interact with and modulate the function of various protein partners, including ion channels (e.g., NMDA receptors) and G-protein-coupled receptors (e.g., MORs).[5][11][14] S1R is tonically active and acts as a biological brake on opioid analgesia.[1][3]
Mechanism of Action: Synergy between S1R Antagonists and Opioids
The primary mechanism for the synergistic effect involves the direct interaction between S1R and MORs. S1R can form a macromolecular complex with the MOR, leading to a tonic inhibition of its signaling function.[1][2]
-
Potentiation of Analgesia: By binding to S1R, a selective antagonist prevents this inhibitory interaction. This "releases the brake" on the MOR, allowing for enhanced signaling and a more robust analgesic response to an opioid agonist.[3][4] This potentiation has been observed centrally in the brain and spinal cord, as well as peripherally.[1][4]
-
Reduction of Side Effects: Crucially, the potentiation of opioid effects by S1R antagonists is selective for analgesia.[3][7] These antagonists do not appear to enhance, and may even counteract, common opioid-related side effects. For instance, S1RA co-administration was found to revert the reward effects of morphine in a conditioned place preference paradigm and did not potentiate morphine-induced constipation or the development of tolerance.[7]
This dual action—enhancing efficacy while improving safety—positions S1R antagonism as a highly attractive adjuvant strategy for opioid therapy.[6][7]
Quantitative Data Summary
The following tables summarize preclinical findings on the efficacy and safety of combining S1R antagonists with opioids.
Table 1: Potentiation of Opioid Antinociceptive Efficacy by S1R Antagonist S1RA in Mice (Data sourced from Vidal-Torres et al., 2021 and Díaz et al., 2013)
| Opioid Agonist | Pain Assay | Potency Fold-Increase with S1RA (40 mg/kg) | Reference |
| Morphine | Tail-Flick (Thermal) | 2.0 | [7] |
| Fentanyl | Tail-Flick (Thermal) | 2.1 | [7] |
| Oxycodone | Tail-Flick (Thermal) | 3.3 | [7] |
| Tramadol | Tail-Flick (Thermal) | 2.5 | [7] |
| WLB-73502 (Dual S1R/MOR) | Paw Pressure (Mechanical) | ED₅₀ = 1.3 mg/kg (vs. Morphine ED₅₀ = 3.6 mg/kg) | [3] |
| WLB-73502 (Dual S1R/MOR) | SNI Model (Neuropathic) | ED₅₀ = 2.4 mg/kg (vs. Morphine ED₅₀ > 10 mg/kg) | [3] |
ED₅₀: Effective dose producing 50% of the maximum possible effect. SNI: Spared Nerve Injury.
Table 2: Effect of S1R Antagonist S1RA on Morphine-Induced Side Effects in Mice (Data sourced from Díaz et al., 2013)
| Opioid-Induced Effect | Assessment Method | Outcome with S1RA (40 mg/kg) Co-administration | Reference |
| Analgesic Tolerance | Repeated Tail-Flick Test | Restored morphine antinociception in tolerant mice | [7] |
| Reward/Addiction | Conditioned Place Preference | Reverted morphine-induced preference | [7] |
| Constipation | Gastrointestinal Transit (Charcoal Meal) | No potentiation of morphine-induced inhibition | [7] |
| Physical Dependence | Naloxone-Precipitated Withdrawal | No potentiation of withdrawal symptoms | [7] |
Visualized Pathways and Workflows
Caption: S1R tonically inhibits MOR signaling. S1R antagonists block this inhibition.
Caption: Workflow for evaluating S1R antagonist and opioid combination therapy.
Experimental Protocols
The following are generalized protocols for key in vivo assays. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). The experimenter should be blind to the treatment groups.[3]
Protocol 1: Assessment of Thermal Nociception (Hot Plate Test)
This test measures supraspinally-mediated responses to a noxious thermal stimulus and is effective for centrally acting analgesics.[15][16]
-
Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder to confine the animal.[17][18]
-
Procedure:
-
Habituation: Transport rodents to the testing room at least 60 minutes before the experiment to acclimate.[17]
-
Temperature Setting: Set the hot plate surface to a constant noxious temperature, typically 52-55°C.[18][19] A consistent temperature must be used for all animals and sessions.
-
Baseline Latency: Gently place the animal (mouse or rat) on the hot plate and immediately start a timer.
-
Observation: Observe the animal for nocifensive behaviors, primarily hind paw licking or jumping.[15][17] The time from placement on the plate to the first definitive sign of either behavior is recorded as the response latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established.[17][19] If the animal does not respond by the cut-off time, it is removed, and the latency is recorded as the cut-off time.
-
Drug Administration: Administer the vehicle, opioid, S1R antagonist, or combination via the desired route (e.g., intraperitoneal, subcutaneous).[3]
-
Post-treatment Testing: At a predetermined time point after injection (e.g., 20-30 minutes), repeat steps 3-5 to determine post-treatment latency.[3]
-
-
Data Analysis: Analgesia is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
Protocol 2: Assessment of Mechanical Allodynia (Electronic von Frey Test)
This test assesses sensitivity to a non-noxious mechanical stimulus, a hallmark of neuropathic pain.[20]
-
Apparatus: An electronic von Frey anesthesiometer with a rigid filament tip connected to a force transducer.[21] Animals are placed in enclosures with a wire mesh floor that allows access to the plantar surface of the hind paws.[22]
-
Procedure:
-
Habituation: Acclimate animals to the testing enclosures for at least 15-30 minutes for 2-3 days prior to the experiment.[21][23]
-
Baseline Threshold: Position the filament tip beneath the mesh floor, targeting the mid-plantar surface of the hind paw.
-
Stimulation: Apply a gradually increasing force with the filament (e.g., at a rate of ~15 g/sec ) until the animal exhibits a clear paw withdrawal reflex.[21]
-
Recording: The force (in grams) at which the withdrawal occurs is automatically recorded by the device as the Paw Withdrawal Threshold (PWT).[20]
-
Repeated Measures: Repeat the measurement 2-3 times on each paw with at least a 5-minute interval between stimulations, and average the values to obtain a stable baseline.[21]
-
Drug Administration & Post-treatment Testing: Administer compounds as described in Protocol 1 and re-assess the PWT at appropriate time points.
-
-
Data Analysis: An increase in the PWT in grams indicates an antiallodynic (analgesic) effect. Data can be presented as the raw PWT or as a change from baseline.
Protocol 3: Assessment of Opioid-Induced Constipation (Gastrointestinal Transit)
This assay measures the inhibitory effect of opioids on gastrointestinal motility.[8]
-
Materials: Charcoal meal (e.g., 5-10% activated charcoal suspended in 5-10% gum acacia or methylcellulose).[3][7]
-
Procedure:
-
Fasting: Fast animals (e.g., for 12-18 hours) before the experiment but allow free access to water.
-
Drug Administration: Administer vehicle, opioid, S1R antagonist, or the combination.
-
Charcoal Administration: At a set time after drug administration (e.g., 30 minutes), administer a standard volume of the charcoal meal via oral gavage (e.g., 0.5 mL for mice).
-
Transit Time: After a fixed period (e.g., 20-30 minutes), humanely euthanize the animal via an approved method.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance the charcoal meal has traveled from the stomach.
-
-
Data Analysis: Calculate the percent transit as: % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100. A lower percentage indicates greater inhibition of transit (constipation).
Protocol 4: Assessment of Opioid Tolerance and Dependence
These protocols evaluate the development of tolerance (reduced analgesic effect over time) and physical dependence (withdrawal symptoms upon cessation of the drug).
-
Tolerance Induction:
-
Administer the opioid (e.g., morphine 10 mg/kg, s.c.) to animals once or twice daily for a set period (e.g., 7-10 days).[3]
-
On designated days (e.g., Day 1, 3, 7), assess the antinociceptive effect using a method like the Hot Plate Test (Protocol 1) at a fixed time after injection.
-
A progressive decrease in the analgesic response over the treatment period indicates the development of tolerance.
-
To test the effect of the S1R antagonist, co-administer it with each opioid dose and compare the analgesic response curve to the group receiving the opioid alone.
-
-
Naloxone-Precipitated Withdrawal (Dependence):
-
After the chronic opioid treatment period described above, administer a dose of an opioid antagonist like naloxone (B1662785) (e.g., 1 mg/kg, s.c.).[7][24]
-
Immediately place the animal in a clear observation chamber and record withdrawal behaviors for 30 minutes.
-
Score somatic withdrawal signs, which may include jumping, paw tremors, wet dog shakes, teeth chattering, and diarrhea.[25][26] A global withdrawal score can be calculated by summing the weighted scores for each behavior.
-
Compare the global withdrawal scores between groups (opioid alone vs. opioid + S1R antagonist) to determine if the combination therapy alters the expression of physical dependence.
-
References
- 1. pnas.org [pnas.org]
- 2. Sigma-1 receptors control immune-driven peripheral opioid analgesia during inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociception by Sigma-1 Receptor Antagonists: Central and Peripheral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma 1 receptor: a new therapeutic target for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor antagonism as opioid adjuvant strategy: enhancement of opioid antinociception without increasing adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma-1 Receptor (S1R) Antagonists for Pain Management | Rutgers Research [research.rutgers.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. digibug.ugr.es [digibug.ugr.es]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. Opioid Analgesia and Opioid-Induced Adverse Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Inhibition of endogenous NGF degradation induces mechanical allodynia and thermal hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biomed-easy.com [biomed-easy.com]
- 24. Divergent behavioral responses in protracted opioid withdrawal in male and female C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. Establishing Preclinical Withdrawal Syndrome Symptomatology Following Heroin Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigational Sigma-1 Receptor Antagonists in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current landscape of investigational sigma-1 receptor (S1R) antagonists that have entered clinical trials. This document summarizes their clinical and preclinical data, details key experimental protocols for their evaluation, and illustrates their proposed mechanisms of action through signaling pathway diagrams.
Introduction to Sigma-1 Receptor Antagonism
The sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular homeostasis and modulates a variety of signaling pathways, including those involved in pain, neuroinflammation, and neurodegeneration. Antagonism of the S1R has emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders. Several S1R antagonists are currently under clinical investigation, with promising results in conditions such as neuropathic pain and Alzheimer's disease-related agitation.
Investigational Sigma-1 Receptor Antagonists in Clinical Development
Here, we focus on three notable investigational agents: E-52862 (S1RA), AXS-05 (a combination product with an S1R agonist component), and the preclinical candidate TNX-4900.
E-52862 (S1RA, MR-309)
E-52862 is a highly selective S1R antagonist that has been evaluated in Phase II clinical trials for the treatment of neuropathic pain.[1][2]
AXS-05
AXS-05 is a combination of dextromethorphan (B48470) and bupropion. Dextromethorphan is an S1R agonist and an NMDA receptor antagonist. While not a pure antagonist, its clinical success in treating Alzheimer's disease agitation highlights the therapeutic potential of modulating the S1R pathway.[3][4] AXS-05 has received Breakthrough Therapy designation from the FDA for this indication.[4]
TNX-4900 (formerly PW507)
TNX-4900 is a selective S1R antagonist in the preclinical stage of development for chronic neuropathic pain.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for the aforementioned investigational agents.
Table 1: Preclinical and Clinical Efficacy of Investigational Sigma-1 Receptor Antagonists
| Compound | Indication | Clinical Phase | Key Efficacy Findings | Reference |
| E-52862 (S1RA) | Chronic Postsurgical Neuropathic Pain | Phase II | Statistically significant reduction in mean average pain score at week 4 compared to placebo (LSMD: -0.9; p = 0.029).[6][7] | [6][7] |
| Painful Diabetic Neuropathy | Phase II | No statistically significant difference from placebo in mean change from baseline for average pain at week 4 (LSMD: -0.1; p = 0.766), potentially due to a high placebo response.[6][7] | [6][7] | |
| Oxaliplatin-Induced Peripheral Neuropathy | Phase IIa | Significantly reduced cold pain threshold temperature (mean difference vs placebo: 5.29°C; p = 0.001) and stimulus-evoked pain intensity (mean difference: 1.24 points; p = 0.032).[8] | [8] | |
| AXS-05 | Alzheimer's Disease Agitation | Phase III (ACCORD-2) | Statistically significant delay in time to relapse of agitation compared to placebo (Hazard Ratio: 0.276; p = 0.001).[9] Relapse rate of 8.4% with AXS-05 vs 28.6% with placebo (p = 0.001).[9] | [9] |
| TNX-4900 | Neuropathic Pain | Preclinical | Produced significant and durable reductions in pain behaviors in animal models of diabetic and chemotherapy-induced neuropathic pain.[5] | [5] |
Table 2: Pharmacological and Pharmacokinetic Properties
| Compound | Parameter | Value | Species/Assay Condition | Reference |
| E-52862 (S1RA) | Ki for Sigma-1 Receptor | 17.0 ± 7.0 nM | Human | [10] |
| Selectivity over Sigma-2 Receptor | >100-fold | [10] | ||
| TNX-4900 | Ki for Sigma-1 Receptor | 7.5 nM | Human | [5] |
| Selectivity over Sigma-2 Receptor | > 100-fold | [5] | ||
| Oral Bioavailability | ~28% | Preclinical models | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of novel S1R antagonists.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of a test compound for the S1R.
Objective: To determine the inhibitory constant (Ki) of a test compound for the S1R.
Materials:
-
Test compound
-
[³H]-(+)-pentazocine (radioligand)
-
Haloperidol (for non-specific binding)
-
Guinea pig liver membranes (or other tissue/cell preparation with high S1R expression)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters (GF/B)
-
Polyethylenimine (PEI)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation: Homogenize guinea pig liver in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C. On the day of the assay, thaw and resuspend the membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM).
-
Non-specific Binding: Assay buffer, membrane preparation, [³H]-(+)-pentazocine, and a high concentration of an unlabeled S1R ligand (e.g., 10 µM haloperidol).
-
Competitive Binding: Assay buffer, membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through PEI-soaked glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Assessment of Mechanical Allodynia (von Frey Test)
This protocol is used to assess the efficacy of S1R antagonists in animal models of neuropathic pain.
Objective: To measure the withdrawal threshold to a mechanical stimulus in rodents.
Materials:
-
Rodents with induced neuropathic pain (e.g., chronic constriction injury model)
-
Test compound (S1R antagonist) and vehicle
-
Von Frey filaments of varying calibrated bending forces
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Animal Acclimatization: Place the animals in individual testing chambers on the elevated wire mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw.
-
Start with a filament in the middle of the force range and apply it with enough force to cause it to bend.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold.
-
-
Drug Administration: Administer the S1R antagonist or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Post-Dosing Measurement: At specified time points after drug administration (e.g., 30, 60, 120 minutes), repeat the von Frey test to determine the post-treatment paw withdrawal threshold.
-
Data Analysis:
-
Calculate the 50% paw withdrawal threshold for each animal at each time point.
-
Compare the withdrawal thresholds between the vehicle- and drug-treated groups using appropriate statistical tests (e.g., ANOVA).
-
A significant increase in the withdrawal threshold in the drug-treated group indicates an anti-allodynic effect.
-
Signaling Pathways and Mechanisms of Action
Sigma-1 receptor antagonists exert their effects by modulating key intracellular signaling pathways.
Modulation of NMDA Receptor Signaling
A primary mechanism of action for S1R antagonists in neuropathic pain is the modulation of N-methyl-D-aspartate (NMDA) receptor function. The S1R can potentiate NMDA receptor activity, leading to central sensitization and pain hypersensitivity. S1R antagonists are thought to disrupt this interaction, thereby reducing NMDA receptor-mediated excitotoxicity and nociceptive signaling.
Caption: S1R antagonists inhibit the potentiation of NMDA receptor signaling, reducing calcium influx and central sensitization.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel S1R antagonist for neuropathic pain.
Caption: Workflow for assessing the anti-allodynic effects of an S1R antagonist in a rodent model of neuropathic pain.
Conclusion
Investigational sigma-1 receptor antagonists represent a promising new class of therapeutics for challenging neurological disorders. The data from clinical trials of agents like E-52862 and the multimodal AXS-05 provide strong rationale for their continued development. The preclinical profile of compounds such as TNX-4900 further expands the potential of this therapeutic strategy. The protocols and pathways detailed in these notes offer a framework for researchers to further explore and develop novel S1R-targeting therapies.
References
- 1. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 10. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sigma-1 Receptor Antagonists in Chemotherapy-Induced Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sigma-1 receptor (S1R) antagonists as a potential therapeutic strategy for chemotherapy-induced peripheral neuropathy (CIPN). This document includes a summary of preclinical efficacy data, detailed experimental protocols for in vivo and ex vivo assessment, and visualizations of the key signaling pathways involved.
Introduction
Chemotherapy-induced peripheral neuropathy is a common and dose-limiting side effect of many anticancer drugs, including taxanes (e.g., paclitaxel) and platinum-based agents (e.g., oxaliplatin).[1] Patients with CIPN often experience debilitating symptoms such as numbness, tingling, and chronic pain.[1] The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for neuropathic pain.[2] Preclinical and clinical studies suggest that S1R antagonists can effectively alleviate the symptoms of CIPN.[2][3]
Preclinical Efficacy of Sigma-1 Receptor Antagonists in CIPN Models
Multiple preclinical studies have demonstrated the efficacy of various S1R antagonists in rodent models of CIPN. The data below summarizes the dose-dependent effects of these compounds on behavioral measures of mechanical and cold allodynia.
Table 1: Efficacy of S1R Antagonists in Paclitaxel-Induced Neuropathy (PIN) Models
| Compound | Animal Model | Dosing Regimen | Behavioral Test | Key Findings | Reference |
| MR309 (E-52862) | Mouse | 30 mg/kg, i.p. | Mechanical Allodynia (von Frey) | Significantly reversed paclitaxel-induced mechanical allodynia. | [4] |
| CM-304 | Mouse | 10-45 mg/kg, i.p. | Mechanical Allodynia (von Frey) | Dose-dependently reduced mechanical allodynia, with the 45 mg/kg dose showing efficacy comparable to gabapentin (B195806) (50 mg/kg). | [4] |
| AZ-66 | Mouse | 10-45 mg/kg, i.p. | Mechanical Allodynia (von Frey) | Dose-dependently reduced mechanical allodynia with a longer duration of action compared to CM-304. The 45 mg/kg dose was comparable to gabapentin (50 mg/kg). | [4] |
Table 2: Efficacy of S1R Antagonists in Oxaliplatin-Induced Neuropathy (OIN) Models
| Compound | Animal Model | Dosing Regimen | Behavioral Test | Key Findings | Reference |
| S1RA | Mouse | 100 µM (in vitro) | Calcium Imaging in DRG neurons | Dose-dependently inhibited AITC (a TRPA1 agonist)-induced calcium responses in DRG neurons. | [5] |
| S1RA | Mouse | Not specified in vivo dose | Mechanical Allodynia (von Frey) & Cold Allodynia (Acetone Test) | Systemic administration reduced both mechanical and cold hypersensitivity. | [5] |
| (+)-MR200 | Rat | 1 µM (in vitro) | DRG Neuron Viability | Protected DRG neurons from paclitaxel-induced excitotoxic damage. | [2] |
Key Signaling Pathways
The therapeutic effects of S1R antagonists in CIPN are believed to be mediated through the modulation of several key signaling pathways involved in pain processing and neuroinflammation.
Caption: Proposed mechanism of S1R antagonists in alleviating CIPN.
Experimental Workflow
A typical preclinical workflow to evaluate the efficacy of a novel S1R antagonist for CIPN is outlined below.
Caption: A standard experimental workflow for assessing S1R antagonists in CIPN models.
Detailed Experimental Protocols
Protocol 1: Induction of Paclitaxel-Induced Peripheral Neuropathy in Mice
Objective: To establish a reliable mouse model of paclitaxel-induced peripheral neuropathy.
Materials:
-
Paclitaxel (e.g., from Sigma-Aldrich)
-
Vehicle solution (e.g., Cremophor EL and ethanol (B145695) in a 1:1 ratio, further diluted in saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard animal housing and care facilities
Procedure:
-
Prepare the paclitaxel solution. A common stock solution is 6 mg/mL in the Cremophor EL:ethanol vehicle. This stock is then diluted in 0.9% saline to the final desired concentration. A typical final injection volume is 10 mL/kg.
-
Administer paclitaxel or vehicle via intraperitoneal (i.p.) injection. A widely used dosing regimen is 2 mg/kg on four alternate days (days 0, 2, 4, and 6) for a cumulative dose of 8 mg/kg.
-
Monitor the animals for signs of distress and weight loss throughout the study.
-
Behavioral testing (see Protocol 2) can be initiated at baseline (before the first injection) and at various time points after the final injection (e.g., days 7, 14, 21).
Protocol 2: Assessment of Mechanical Allodynia using the von Frey Test
Objective: To quantify mechanical sensitivity in the hind paws of rodents.
Materials:
-
von Frey filaments (calibrated set of varying stiffness)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the mice to the testing environment by placing them in the individual chambers on the wire mesh platform for at least 30 minutes for 2-3 days prior to the first test.
-
On the testing day, allow the animals to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.
-
A positive response is a sharp withdrawal of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. Briefly, if there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.
-
The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using a formula or a statistical package.
Protocol 3: Assessment of Cold Allodynia using the Acetone Test
Objective: To measure sensitivity to a non-noxious cold stimulus.
Materials:
-
Acetone
-
Syringe with a blunted needle or a pipette
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the animals to the testing environment as described in Protocol 2.
-
Apply a small drop of acetone (approximately 25-50 µL) to the plantar surface of the hind paw. The evaporation of acetone produces a cooling sensation.
-
Observe the animal's response for up to 60 seconds. Behaviors such as paw lifting, shaking, or licking are recorded.
-
The duration or frequency of the response is quantified. A scoring system can also be used (e.g., 0 = no response, 1 = brief lift, 2 = prolonged lift/shaking, 3 = repeated licking).
Protocol 4: Immunohistochemistry of Dorsal Root Ganglia (DRG) for S1R and Neuronal Markers
Objective: To visualize the expression and localization of S1R and neuronal markers in DRG tissue.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
30% sucrose (B13894) in PBS
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Primary antibodies (e.g., rabbit anti-S1R, mouse anti-PGP9.5)
-
Fluorescently labeled secondary antibodies
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Mounting medium with DAPI
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with saline followed by 4% PFA.
-
Dissect the lumbar DRGs (L4-L5).
-
Post-fix the DRGs in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the tissue by incubating in 30% sucrose overnight at 4°C.
-
Embed the DRGs in OCT and freeze.
-
-
Sectioning:
-
Cut 10-14 µm thick sections using a cryostat and mount them on charged slides.
-
-
Immunostaining:
-
Wash the sections with PBS.
-
Permeabilize the tissue with 0.3% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash the sections with PBS.
-
Counterstain with DAPI.
-
Mount the coverslips with mounting medium.
-
-
Imaging:
-
Visualize the sections using a fluorescence or confocal microscope.
-
Conclusion
The information presented in these application notes highlights the significant potential of Sigma-1 receptor antagonists as a therapeutic avenue for the treatment of chemotherapy-induced peripheral neuropathy. The provided data and protocols offer a valuable resource for researchers and drug development professionals working in this field. Further investigation into the precise molecular mechanisms and the clinical translation of these findings is warranted.
References
- 1. Pathogenesis of paclitaxel-induced peripheral neuropathy: A current review of in vitro and in vivo findings using rodent and human model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor targeting inhibits connexin 43 based intercellular communication in chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of a Novel Sigma-1 Receptor Antagonist for Oxaliplatin-Induced Neuropathy: A Randomized, Double-Blind, Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unict.it [iris.unict.it]
- 5. TRPA1 modulation by Sigma-1 receptor prevents oxaliplatin-induced painful peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Therapeutic Potential of Sigma-1 Receptor Antagonism in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. The Sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), has emerged as a promising therapeutic target in neurodegenerative diseases. While much of the research has focused on the neuroprotective effects of S1R agonists, a growing body of evidence suggests that S1R antagonism may also hold therapeutic potential, warranting further investigation.
These application notes provide a comprehensive overview of the rationale and experimental protocols for evaluating the therapeutic potential of S1R antagonists in preclinical models of Alzheimer's disease.
Rationale for Sigma-1 Receptor Antagonism in Alzheimer's Disease
The S1R is a multifaceted protein that modulates a variety of cellular processes, including calcium homeostasis, oxidative stress, and neuronal plasticity. In the context of AD, the role of S1R is complex. While S1R activation is generally considered neuroprotective, some studies suggest that in certain pathological contexts, antagonism of S1R could be beneficial.
One proposed mechanism involves the modulation of N-methyl-D-aspartate receptor (NMDAR) activity. Overactivation of NMDARs by glutamate (B1630785) leads to excitotoxicity, a key process in neuronal death in AD. Some evidence suggests that S1R antagonists can suppress NMDAR-mediated neurotoxicity. For instance, S1R deficiency or antagonism has been shown to reduce Aβ-induced neuronal cell death and cognitive deficits by suppressing the phosphorylation of the NR2B subunit of the NMDAR[1].
Furthermore, S1R has been implicated in the regulation of tau pathology. One study demonstrated that S1R antagonists increase the levels of p35, a protein that can lead to the activation of Cdk5, a kinase involved in the hyperphosphorylation of tau[2]. While this could suggest a detrimental effect, the precise downstream consequences in the complex pathology of AD require further elucidation. It is plausible that altering the delicate balance of these pathways through S1R antagonism could, under specific circumstances, be beneficial.
Given these intriguing, albeit sometimes contradictory, findings, rigorous preclinical evaluation of S1R antagonists is crucial to delineate their therapeutic potential in Alzheimer's disease.
Preclinical Models for Evaluating Sigma-1 Receptor Antagonists
A variety of preclinical models can be employed to assess the efficacy of S1R antagonists. Chemically-induced models, such as intracerebroventricular (ICV) injection of streptozotocin (B1681764) (STZ) or amyloid-beta oligomers, can replicate certain aspects of AD pathology. However, transgenic mouse models that express human genes with mutations linked to familial AD are more widely used. Commonly used models include:
-
APP/PS1 Mice: These mice co-express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1). They develop age-dependent Aβ plaques and associated neuroinflammation and cognitive deficits.
-
5XFAD Mice: This model expresses five familial AD mutations in human APP and PS1 genes, leading to a more aggressive and rapid development of Aβ pathology.
-
3xTg-AD Mice: These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both Aβ plaques and tau tangles.
Data Presentation: Expected Effects of Sigma-1 Receptor Antagonists
The following tables summarize the expected qualitative and illustrative quantitative effects of a hypothetical S1R antagonist (e.g., "S1R-Antag-X") in a transgenic mouse model of Alzheimer's disease. Note: The quantitative data presented here is illustrative and intended to provide a framework for data presentation. Actual experimental results may vary.
Table 1: Effects of S1R-Antag-X on Cognitive Function (Morris Water Maze)
| Treatment Group | Escape Latency (seconds) - Day 5 | Time in Target Quadrant (%) - Probe Trial |
| Wild-Type (WT) + Vehicle | 20 ± 5 | 45 ± 8 |
| AD Model + Vehicle | 50 ± 10 | 20 ± 5 |
| AD Model + S1R-Antag-X (10 mg/kg) | 35 ± 8 | 30 ± 7 |
| AD Model + S1R-Antag-X (30 mg/kg) | 28 ± 6 | 38 ± 6 |
*p < 0.05, **p < 0.01 compared to AD Model + Vehicle. Data are presented as mean ± SEM.
Table 2: Effects of S1R-Antag-X on Amyloid-Beta and Tau Pathology
| Treatment Group | Aβ Plaque Load (%) - Hippocampus | Soluble Aβ42 (pg/mg protein) | p-Tau (Ser202/Thr205) / Total Tau Ratio |
| WT + Vehicle | 0.1 ± 0.05 | 50 ± 10 | 0.2 ± 0.05 |
| AD Model + Vehicle | 15 ± 3 | 500 ± 80 | 1.5 ± 0.3 |
| AD Model + S1R-Antag-X (10 mg/kg) | 10 ± 2 | 350 ± 60 | 1.1 ± 0.2 |
| AD Model + S1R-Antag-X (30 mg/kg) | 7 ± 1.5 | 250 ± 50 | 0.8 ± 0.15* |
*p < 0.05, **p < 0.01 compared to AD Model + Vehicle. Data are presented as mean ± SEM.
Table 3: Effects of S1R-Antag-X on Neuroinflammation
| Treatment Group | Iba1+ Microglia (% Area) - Cortex | GFAP+ Astrocytes (% Area) - Cortex | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) |
| WT + Vehicle | 2 ± 0.5 | 3 ± 0.8 | 10 ± 2 | 15 ± 3 |
| AD Model + Vehicle | 12 ± 2 | 15 ± 3 | 50 ± 10 | 70 ± 12 |
| AD Model + S1R-Antag-X (10 mg/kg) | 8 ± 1.5 | 10 ± 2 | 35 ± 8 | 50 ± 10 |
| AD Model + S1R-Antag-X (30 mg/kg) | 5 ± 1 | 7 ± 1.5 | 25 ± 6** | 38 ± 8 |
*p < 0.05, **p < 0.01 compared to AD Model + Vehicle. Data are presented as mean ± SEM.
Table 4: Effects of S1R-Antag-X on Oxidative Stress and Synaptic Integrity
| Treatment Group | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide Dismutase (SOD) Activity (U/mg protein) | PSD-95 (relative to WT) | Synaptophysin (relative to WT) |
| WT + Vehicle | 1.5 ± 0.3 | 150 ± 20 | 1.0 ± 0.1 | 1.0 ± 0.12 |
| AD Model + Vehicle | 4.0 ± 0.8 | 80 ± 15 | 0.6 ± 0.08 | 0.7 ± 0.09 |
| AD Model + S1R-Antag-X (10 mg/kg) | 3.0 ± 0.6 | 100 ± 18 | 0.75 ± 0.1 | 0.8 ± 0.1 |
| AD Model + S1R-Antag-X (30 mg/kg) | 2.2 ± 0.5** | 120 ± 22 | 0.85 ± 0.09* | 0.9 ± 0.11 |
*p < 0.05, **p < 0.01 compared to AD Model + Vehicle. Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
Figure 1: Proposed signaling pathways modulated by S1R antagonism in Alzheimer's disease.
References
Application Notes and Protocols for Sigma-1 Receptor Antagonists in Managing Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R) is a unique ligand-regulated molecular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.[1] It plays a crucial role in modulating various cellular signaling pathways, making it a compelling therapeutic target for a range of pathologies, including inflammatory pain.[2] Unlike traditional analgesics that often target specific receptors or enzymes in the pain pathway, S1R antagonists offer a novel mechanism of action. They have been shown to effectively alleviate pain hypersensitivity in various preclinical models of inflammatory pain without significantly affecting normal nociceptive thresholds.[3] This suggests a modulatory role in pathological pain states, potentially with a reduced side-effect profile compared to conventional treatments.
These application notes provide a comprehensive overview of the use of S1R antagonists in inflammatory pain research, including detailed experimental protocols, quantitative data for key compounds, and an exploration of the underlying signaling pathways.
Therapeutic Rationale for S1R Antagonism in Inflammatory Pain
Preclinical evidence strongly supports the therapeutic potential of S1R antagonists in managing inflammatory pain.[2] Studies using well-established animal models, such as carrageenan- and Complete Freund's Adjuvant (CFA)-induced inflammation, have demonstrated that systemic or local administration of selective S1R antagonists can significantly reverse both mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).[4][5] Notably, the analgesic effects of S1R antagonists like S1RA (E-52862) are not associated with a significant anti-edema (anti-inflammatory) effect, indicating a direct modulation of nociceptive signaling rather than a reduction in the inflammatory response itself.[4]
Data Presentation: In Vitro and In Vivo Pharmacology of Selected S1R Antagonists
The following tables summarize key quantitative data for several well-characterized S1R antagonists. This information is critical for dose selection and interpretation of experimental results.
Table 1: In Vitro Binding Affinities of S1R Antagonists
| Compound | Receptor | Species | Ki (nM) | Reference |
| S1RA (E-52862) | Sigma-1 | Human | 17 | [6] |
| Sigma-1 | Guinea Pig | 23.5 | [6] | |
| Sigma-2 | Guinea Pig | >1000 | [6] | |
| BD-1063 | Sigma-1 | - | 4.2 (ED50) | [7] |
| SI 1/28 | Sigma-1 | - | 6.1 | [8] |
| Sigma-2 | - | 2583 | [8] |
Table 2: In Vivo Efficacy of S1R Antagonists in Rodent Models of Inflammatory Pain
| Compound | Pain Model | Pain Endpoint | Species | Route | ED50 (mg/kg) | Reference |
| S1RA (E-52862) | Carrageenan | Mechanical Allodynia | Mouse | i.p. | 35.9 | [4] |
| Carrageenan | Thermal Hyperalgesia | Mouse | i.p. | 27.9 | [4] | |
| Carrageenan | Mechanical Hyperalgesia | Mouse | s.c. | 8.5 | [7] | |
| Carrageenan | Thermal Hyperalgesia | Mouse | s.c. | 33.1 | [7] | |
| CFA | Mechanical Allodynia | Mouse | i.p. | 42.1 | [4] | |
| BD-1063 | Carrageenan | Mechanical Hyperalgesia | Mouse | s.c. | 4.2 | [7] |
| Carrageenan | Thermal Hyperalgesia | Mouse | s.c. | 6.1 | [7] | |
| SI 1/28 | Formalin Test | Antinociception | Mouse | i.p. | 13.2 | [9] |
Signaling Pathways and Mechanisms of Action
S1R antagonists exert their analgesic effects through the modulation of several key signaling pathways involved in nociceptive processing.
One of the primary mechanisms involves the interaction with N-methyl-D-aspartate receptors (NMDARs) . S1R can potentiate NMDAR function, and S1R antagonists are thought to inhibit this potentiation, thereby reducing central sensitization, a key component of chronic pain states.[10] This interaction is believed to occur through the NR1 subunit of the NMDAR.[11][12] S1R antagonists may facilitate the binding of negative regulators to the NR1 subunit, dampening NMDAR-mediated signaling.[11]
Another significant mechanism is the modulation of the endogenous opioid system . S1R antagonists have been shown to enhance the analgesic effects of opioids.[11] This is thought to occur by releasing mu-opioid receptors (MORs) from the negative control exerted by NMDARs, a process in which S1R plays a key role.[11] By inhibiting the S1R-NMDAR interaction, S1R antagonists can potentiate opioid-mediated analgesia.
Furthermore, S1R has been found to physically interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key transducer of noxious heat and inflammatory mediators.[13][14] S1R antagonists can disrupt this interaction, leading to the degradation of TRPV1 and a subsequent reduction in its expression on the plasma membrane of sensory neurons.[13] This provides a peripheral mechanism for the analgesic effects of S1R antagonists in inflammatory pain.
Experimental Protocols
The following are detailed protocols for commonly used in vivo models of inflammatory pain to assess the efficacy of S1R antagonists.
Protocol 1: Carrageenan-Induced Inflammatory Pain Model
This model is used to induce acute inflammation and measure subsequent thermal hyperalgesia and mechanical allodynia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lambda carrageenan solution (1% w/v in sterile 0.9% saline)
-
S1R antagonist of interest, dissolved in an appropriate vehicle (e.g., saline, 0.5% HPMC)
-
Vehicle control
-
30-gauge needles and 1 ml syringes
-
Apparatus for measuring thermal hyperalgesia (e.g., Hargreaves plantar test)
-
Apparatus for measuring mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Acclimatization: Acclimatize mice to the testing environment and equipment for at least 2 days prior to the experiment.
-
Baseline Measurements: On the day of the experiment, measure baseline paw withdrawal latency to thermal stimuli (Hargreaves test) and baseline paw withdrawal threshold to mechanical stimuli (von Frey test) for both hind paws.
-
Carrageenan Injection: Administer a 20 µl intraplantar injection of 1% carrageenan into the plantar surface of the right hind paw. The left hind paw can serve as a control.
-
Development of Inflammation: Allow 2-3 hours for inflammation and hyperalgesia to develop.
-
Drug Administration: Administer the S1R antagonist or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Drug Measurements: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), re-assess thermal hyperalgesia and mechanical allodynia in both hind paws.
-
Data Analysis: Calculate the percentage reversal of hyperalgesia or allodynia compared to the vehicle-treated group. Determine the ED50 value for the S1R antagonist.
Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a more persistent inflammatory state, suitable for studying chronic inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
S1R antagonist of interest, dissolved in an appropriate vehicle
-
Vehicle control
-
27-gauge needles and 1 ml syringes
-
Apparatus for measuring thermal hyperalgesia and mechanical allodynia
Procedure:
-
Acclimatization and Baseline: Follow the same acclimatization and baseline measurement procedures as in Protocol 1.
-
CFA Injection: Administer a 100 µl intraplantar injection of CFA into the plantar surface of the right hind paw.
-
Development of Chronic Inflammation: Allow 24-48 hours for the inflammatory response and pain hypersensitivity to fully develop.
-
Drug Administration: Administer the S1R antagonist or vehicle.
-
Post-Drug Measurements: Assess thermal hyperalgesia and mechanical allodynia at multiple time points post-drug administration.
-
Data Analysis: Analyze the data as described in Protocol 1.
Protocol 3: Formalin Test
The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation of acute nociceptive and more persistent inflammatory pain mechanisms.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
Formalin solution (2.5% in sterile saline)
-
S1R antagonist of interest, dissolved in an appropriate vehicle
-
Vehicle control
-
30-gauge needles and 50 µl syringes
-
Observation chamber with a mirror to allow for unobstructed observation of the paws
Procedure:
-
Acclimatization: Acclimatize mice to the observation chamber for 30 minutes before the experiment.
-
Drug Administration: Administer the S1R antagonist or vehicle 30 minutes prior to the formalin injection.
-
Formalin Injection: Inject 20 µl of 2.5% formalin into the dorsal surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, place the mouse in the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (reflects acute nociception).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (reflects inflammatory pain and central sensitization).
-
-
Data Analysis: Compare the duration of licking/biting behavior between the drug-treated and vehicle-treated groups for both phases. Calculate the percentage of inhibition of the pain response.
Experimental Workflow and Visualization
A typical preclinical screening workflow for evaluating a novel S1R antagonist for inflammatory pain would involve a series of in vitro and in vivo assays.
Conclusion
Sigma-1 receptor antagonists represent a promising and innovative therapeutic strategy for the management of inflammatory pain. Their unique mechanism of action, which involves the modulation of key pain signaling pathways without causing significant direct anti-inflammatory effects, offers the potential for effective analgesia with a favorable side-effect profile. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this exciting class of compounds. Further research into the intricate molecular interactions of S1R will continue to unveil new opportunities for the development of novel and effective pain therapies.
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling mechanisms of μ-opioid receptor (MOR) in the hippocampus: disinhibition versus astrocytic glutamate regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1RA, a selective sigma-1 receptor antagonist, inhibits inflammatory pain in the carrageenan and complete Freund's adjuvant models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor inhibition reverses acute inflammatory hyperalgesia in mice: role of peripheral sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. researchgate.net [researchgate.net]
- 9. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The σ1 Receptor Engages the Redox-Regulated HINT1 Protein to Bring Opioid Analgesia Under NMDA Receptor Negative Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. TRPV1 channels and the progesterone receptor Sig-1R interact to regulate pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Sigma-1 Receptor Antagonists in Opioid Tolerance and Dependence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of tolerance to the analgesic effects of opioids and the onset of physical dependence represent significant challenges in pain management, contributing to dose escalation and the opioid crisis. The Sigma-1 receptor (S1R), a unique intracellular chaperone protein, has emerged as a promising therapeutic target to mitigate these adverse effects. S1R antagonists have been shown to potentiate opioid-induced analgesia without concurrently increasing the risk of tolerance and dependence. This document provides a comprehensive overview of the preclinical evidence supporting the use of S1R antagonists to prevent opioid tolerance and dependence, including detailed experimental protocols and a summary of quantitative data.
Mechanism of Action: How S1R Antagonists Modulate Opioid Effects
The Sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It does not belong to the classical opioid receptor family but can physically interact with and modulate the function of µ-opioid receptors (MORs). The prevailing hypothesis is that S1R acts as a "brake" on MOR signaling. By antagonizing S1R, the inhibitory influence on MOR is removed, leading to enhanced opioid-mediated analgesia.
Furthermore, S1R antagonists can modulate the activity of NMDA receptors, which are known to play a crucial role in the development of opioid tolerance and hyperalgesia. By attenuating NMDA receptor function, S1R antagonists can disrupt the cellular mechanisms that lead to the development of tolerance.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of Sigma-1 receptor antagonists on opioid tolerance and dependence.
Table 1: Effect of S1R Antagonists on Opioid Analgesic Tolerance
| S1R Antagonist | Opioid | Animal Model | Assay | Key Findings | Reference(s) |
| S1RA (E-52862) | Morphine | Mice | Hot Plate Test | Restored morphine's antinociceptive effect in tolerant mice. Paw withdrawal latency in tolerant mice treated with morphine + S1RA (80 mg/kg) was similar to non-tolerant mice treated with morphine. | [1] |
| Haloperidol (B65202) | Morphine | Mice | Tail-Flick Test | Prevented the development of morphine tolerance in a dose-dependent manner (ED₅₀ ≈ 0.2 mg/kg). | [2] |
| Haloperidol | Morphine | Mice | Tail-Flick Test | Reversed established morphine tolerance. 0.60 mg/kg of haloperidol completely reversed tolerance, while 0.20 mg/kg showed a partial effect. | [2] |
| Various | Morphine | Mice | Hot Plate Test | A new 2,6-diazaspiro[3.4]octan-7-one derivative (Ki = 14.5 nM for S1R) enhanced morphine antinociception and antagonized the development of morphine tolerance. | [3] |
Table 2: Effect of S1R Antagonists on Opioid Dependence (Naloxone-Precipitated Withdrawal)
| S1R Antagonist | Opioid | Animal Model | Key Withdrawal Signs Measured | Key Findings | Reference(s) |
| Haloperidol | Morphine | Mice | Jumping | Dose-dependently prevented naloxone-precipitated jumping. | [2] |
| Haloperidol | Morphine | Rats | Jumping | 1.0 mg/kg of haloperidol completely blocked naloxone-precipitated jumping. | [2] |
| S1RA (E-52862) | Morphine | Mice | Not specified | Co-administration of S1RA with morphine did not potentiate the development of physical dependence. | [4] |
Table 3: Effect of S1R Antagonists on Opioid Reward (Conditioned Place Preference)
| S1R Antagonist | Opioid | Animal Model | Key Findings | Reference(s) |
| S1RA (E-52862) | Morphine | Mice | Reverted the rewarding effects of morphine in the conditioned place preference paradigm. | [4] |
| BD1047 | dextro-Morphine/Morphine | Rats | Reversed the dextro-morphine-induced attenuation of morphine-produced conditioned place preference in a dose-dependent manner. | [5] |
| SI 1/28 | Not specified | Mice | Did not produce conditioned place preference or aversion. | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in the literature.
Caption: S1R tonically inhibits MOR signaling. S1R antagonists block this inhibition, enhancing opioid-induced analgesia. S1R antagonists also indirectly inhibit NMDA receptor activity, a key pathway in opioid tolerance.
Caption: Workflow for assessing the effect of S1R antagonists on the development of opioid tolerance.
Caption: Workflow for assessing the effect of S1R antagonists on the development of opioid physical dependence.
Experimental Protocols
Hot Plate Test for Analgesic Tolerance
Objective: To assess the development of tolerance to the analgesic effects of an opioid and the ability of an S1R antagonist to prevent or reverse this tolerance.
Materials:
-
Hot plate apparatus with adjustable temperature (e.g., 52-55°C)
-
Transparent cylinder to confine the animal on the hot plate
-
Opioid (e.g., morphine sulfate)
-
S1R antagonist
-
Vehicle control (e.g., saline)
-
Mice or rats
Procedure:
-
Habituation: Acclimate the animals to the testing room and handling for at least 30-60 minutes before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate (set to a constant temperature, e.g., 52°C) and start a timer. Record the latency (in seconds) for the animal to exhibit a pain response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Tolerance Induction:
-
Prevention Paradigm: Administer the opioid (e.g., morphine 10 mg/kg, s.c.) concurrently with either the S1R antagonist or vehicle once or twice daily for a set period (e.g., 5-7 days).
-
Reversal Paradigm: Administer the opioid alone for 5-7 days to induce tolerance. On the test day, administer the S1R antagonist prior to the opioid challenge.
-
-
Assessment of Tolerance: On the test day, administer a challenge dose of the opioid. At the time of peak opioid effect (e.g., 30 minutes post-injection), perform the hot plate test as described in step 2.
-
Data Analysis: Compare the paw withdrawal latencies between the different treatment groups. A significant decrease in the latency in the opioid-only group compared to their baseline indicates tolerance. Prevention or reversal of this decrease by the S1R antagonist demonstrates its efficacy. Calculate the ED₅₀ shift for dose-response studies.
Naloxone-Precipitated Withdrawal for Physical Dependence
Objective: To assess the development of physical dependence on an opioid and the effect of an S1R antagonist on withdrawal symptoms.
Materials:
-
Opioid (e.g., morphine sulfate)
-
S1R antagonist
-
Naloxone hydrochloride
-
Vehicle control (e.g., saline)
-
Observation chambers (e.g., transparent cylinders)
-
Scale for measuring body weight
-
Mice or rats
Procedure:
-
Dependence Induction: Administer the opioid (e.g., escalating doses of morphine from 10 to 50 mg/kg over 5 days, or morphine pellets implanted for 72 hours) with or without the S1R antagonist.
-
Withdrawal Precipitation: At a set time after the last opioid dose, administer naloxone (e.g., 1-2 mg/kg, s.c. or i.p.) to precipitate withdrawal.
-
Observation and Scoring: Immediately after naloxone injection, place the animal in an observation chamber and record the frequency and/or severity of withdrawal signs for a defined period (e.g., 15-30 minutes). Key signs to score include:
-
Jumping: Count the number of vertical jumps.
-
Wet-dog shakes: Count the number of full-body shakes.
-
Other signs: Note the presence of ptosis (eyelid drooping), teeth chattering, diarrhea, and writhing.
-
Weight Loss: Measure the animal's body weight before opioid administration and at a set time after naloxone injection.
-
-
Data Analysis: Compare the withdrawal scores (e.g., number of jumps, percentage of body weight loss) between the group receiving the opioid alone and the group receiving the opioid with the S1R antagonist. A significant reduction in withdrawal signs in the co-treatment group indicates that the S1R antagonist attenuates the development of physical dependence.
Conditioned Place Preference (CPP) for Opioid Reward
Objective: To assess the rewarding properties of an opioid and the ability of an S1R antagonist to block the acquisition or expression of this reward.
Materials:
-
Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber)
-
Opioid (e.g., morphine sulfate)
-
S1R antagonist
-
Vehicle control (e.g., saline)
-
Mice or rats
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the apparatus and allow it to freely explore all chambers for a set period (e.g., 15-30 minutes). Record the time spent in each chamber to establish any baseline preference.
-
Conditioning Phase (typically 4-8 days):
-
On conditioning days, animals receive an injection of the opioid (e.g., morphine 5-10 mg/kg, s.c.) and are immediately confined to one of the non-preferred chambers for a set period (e.g., 30 minutes).
-
On alternate days, the animals receive a vehicle injection and are confined to the opposite chamber.
-
To test the effect of the S1R antagonist, it can be administered prior to the opioid injection during the conditioning phase.
-
-
Post-Conditioning Test (Expression of Preference): On the test day, the animal is placed back into the apparatus in a drug-free state and allowed to freely explore all chambers. Record the time spent in each chamber.
-
Data Analysis: Calculate a preference score by subtracting the time spent in the drug-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the post-conditioning test. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference. A reduction in this preference score in the group co-treated with the S1R antagonist suggests a blockade of the opioid's rewarding effects.
Conclusion
The preclinical data strongly suggest that Sigma-1 receptor antagonists can effectively prevent and, in some cases, reverse opioid-induced analgesic tolerance. Furthermore, they appear to mitigate the development of physical dependence and reduce the rewarding effects of opioids, without producing their own rewarding or aversive properties. This unique pharmacological profile makes S1R antagonists a highly promising class of compounds for co-administration with opioids to improve their safety and efficacy in the long-term management of pain. Further research, including clinical trials, is warranted to translate these promising preclinical findings into novel therapeutic strategies for pain and addiction.
References
- 1. researchgate.net [researchgate.net]
- 2. Haloperidol Disrupts Opioid-Antinociceptive Tolerance and Physical Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upf.edu [upf.edu]
- 5. dextro-Morphine attenuates the morphine-produced conditioned place preference via the sigma1 receptor activation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Sigma-1 Receptors in Cocaine and Methamphetamine Addiction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role the Sigma-1 receptor (S1R) plays in the pathophysiology of cocaine and methamphetamine addiction. The accompanying protocols offer detailed methodologies for key experiments to facilitate further research and drug development in this area.
Introduction
The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.[1][2] It is implicated in a wide range of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and neuronal plasticity.[2][3] Growing evidence highlights the S1R as a key player in the addictive properties of psychostimulants like cocaine and methamphetamine, making it a promising therapeutic target for substance use disorders.[2][4]
Cocaine and methamphetamine exert their primary reinforcing effects by increasing synaptic dopamine (B1211576) levels through their interaction with the dopamine transporter (DAT).[2] The S1R has been shown to physically interact with and modulate the function of the DAT, thereby influencing the behavioral and neurochemical effects of these stimulants.[5][6]
Data Presentation
Table 1: Binding Affinities of Cocaine, Methamphetamine, and Selected Ligands for the Sigma-1 Receptor
This table summarizes the binding affinities (Ki) of cocaine, methamphetamine, and various S1R agonists and antagonists for the Sigma-1 receptor. This data is crucial for understanding the direct interaction of these substances with the S1R and for designing experiments with selective pharmacological tools.
| Compound | Ligand Type | Ki (nM) for S1R | Species/Tissue | Reference |
| Cocaine | Agonist | 2300 - 5190 | Mouse/Rat Brain | [7] |
| Methamphetamine | Agonist | ~2000 | Rat Brain | [8] |
| (+)-Pentazocine | Agonist | 3.1 - 8.9 | Guinea Pig Brain / HEK293 cells | [9] |
| PRE-084 | Agonist | 2.2 | Guinea Pig Brain | [10] |
| BD1047 | Antagonist | 1.1 - 9.2 | Guinea Pig Brain / Mouse Brain | [11] |
| BD1063 | Antagonist | 10.4 | Guinea Pig Brain | [10] |
| NE-100 | Antagonist | 0.9 | Guinea Pig Brain | [12] |
Table 2: Effects of S1R Ligands on Cocaine- and Methamphetamine-Induced Behaviors
This table provides a summary of the in vivo effects of various S1R ligands on key behavioral paradigms used to model addiction in animals. The data demonstrates the potential of S1R modulation in attenuating the rewarding and reinforcing effects of cocaine and methamphetamine.
| Drug of Abuse | Behavioral Paradigm | S1R Ligand | Ligand Type | Dose Range | Effect | Animal Model | Reference |
| Cocaine | Self-Administration | (+)-Pentazocine | Agonist | 0.32 - 3.2 mg/kg | Potentiation | Rats | [5] |
| Cocaine | Self-Administration | BD1063 | Antagonist | 1 - 10 mg/kg | No effect alone; Blocks cocaine self-administration when combined with a DAT inhibitor | Rats | [10][13] |
| Cocaine | Conditioned Place Preference | NE-100 | Antagonist | 1 - 10 mg/kg | Attenuation/Blockade | Mice | [12] |
| Cocaine | Conditioned Place Preference | BD1047 | Antagonist | 1 - 10 mg/kg | Attenuation/Blockade | Mice | [12] |
| Methamphetamine | Conditioned Place Preference | PRE-084 | Agonist | 1 - 10 mg/kg | Attenuation | Mice | [14] |
| Methamphetamine | Locomotor Activity | BD1047 | Antagonist | 10 mg/kg | Attenuation | Mice | [8] |
| Methamphetamine | Locomotor Activity | BD1063 | Antagonist | 10 mg/kg | Attenuation | Mice | [8] |
| Methamphetamine | Stereotypy | BMY 14802 | Antagonist | 1, 5, 10 mg/kg | Altered pattern (increased sniffing, decreased biting) | Mice | [11][15][16] |
Signaling Pathways
Sigma-1 Receptor and Dopamine Transporter Interaction
Cocaine and methamphetamine, as S1R agonists, promote the dissociation of S1R from its resident chaperone, BiP.[3] The monomeric S1R can then translocate and interact with various proteins, including the dopamine transporter (DAT).[5] This interaction stabilizes an outward-facing conformation of the DAT, which enhances cocaine binding and potentiates its effects.[5][6]
Figure 1: S1R and DAT interaction in the presence of psychostimulants.
Downstream Signaling Cascades
The interaction of S1R with other signaling molecules, such as the dopamine D1 receptor (D1R), can modulate downstream signaling pathways implicated in addiction, including the cAMP/PKA/CREB and ERK pathways.[17][18] Cocaine's binding to S1R-D1R heteromers can potentiate D1R-mediated adenylyl cyclase activation and modulate MAPK/ERK signaling.[17] These pathways are crucial for synaptic plasticity and gene expression changes that underlie long-term addictive behaviors.
Figure 2: S1R modulation of downstream signaling pathways in addiction.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor
This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the S1R.[1][19][20]
Materials:
-
Test compound
-
[³H]-(+)-pentazocine (radioligand)
-
Haloperidol (B65202) (for non-specific binding)
-
Membrane preparation from cells or tissue expressing S1R (e.g., HEK293 cells transfected with human S1R, or guinea pig brain homogenate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters (presoaked in 0.5% polyethyleneimine)
-
Filter manifold for harvesting
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound.
-
Prepare a stock solution of [³H]-(+)-pentazocine at a concentration near its Kd.
-
Prepare a high concentration of haloperidol (e.g., 10 µM) for determining non-specific binding.
-
Prepare the membrane homogenate at an optimized protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding wells: Add assay buffer, [³H]-(+)-pentazocine, and membrane preparation.
-
Non-specific Binding (NSB) wells: Add assay buffer, [³H]-(+)-pentazocine, haloperidol, and membrane preparation.
-
Test Compound wells: Add assay buffer, [³H]-(+)-pentazocine, serial dilutions of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement:
-
Dry the filters.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the S1R.
-
Protocol 2: Conditioned Place Preference (CPP)
This protocol describes a CPP paradigm to assess the rewarding properties of cocaine or methamphetamine and the ability of S1R ligands to modulate these effects.[4][21]
Apparatus:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
Animals:
-
Mice or rats.
Procedure:
-
Pre-conditioning (Day 1):
-
Place each animal in the central chamber and allow free access to all three chambers for 15-20 minutes.
-
Record the time spent in each chamber to determine any initial preference. For a biased design, pair the drug with the initially non-preferred chamber.
-
-
Conditioning (Days 2-9):
-
This phase typically consists of 8 days of conditioning sessions.
-
On drug conditioning days (e.g., days 2, 4, 6, 8), administer the psychostimulant (e.g., cocaine 10-20 mg/kg, i.p.; methamphetamine 1-2 mg/kg, i.p.) and immediately confine the animal to one of the outer chambers for 30 minutes.
-
On vehicle conditioning days (e.g., days 3, 5, 7, 9), administer saline and confine the animal to the opposite outer chamber for 30 minutes.
-
To test the effect of an S1R ligand, administer it prior to the psychostimulant injection on drug conditioning days.
-
-
Post-conditioning Test (Day 10):
-
Place the animal in the central chamber with free access to all chambers in a drug-free state for 15-20 minutes.
-
Record the time spent in each chamber.
-
-
Data Analysis:
-
Calculate the CPP score as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the post-conditioning test.
-
A significant increase in the CPP score from pre-conditioning to post-conditioning indicates a rewarding effect of the drug.
-
Compare the CPP scores of animals treated with the S1R ligand and the psychostimulant to the scores of animals treated with the psychostimulant alone to determine the modulatory effect of the S1R ligand.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) of S1R and DAT
This protocol is for demonstrating the physical interaction between S1R and DAT in vitro.[5][22]
Materials:
-
Cells co-expressing tagged S1R (e.g., Myc-tagged) and DAT (e.g., HA-tagged).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Antibody against one of the tags (e.g., anti-Myc antibody) for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
Antibody against the other tag (e.g., anti-HA antibody) for Western blotting.
-
SDS-PAGE and Western blotting reagents and equipment.
Procedure:
-
Cell Lysis:
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Myc) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the antibody against the co-immunoprecipitated protein (e.g., anti-HA) to detect the presence of DAT in the S1R immunoprecipitate.
-
A band corresponding to the molecular weight of DAT will confirm the interaction.
-
Conclusion
The Sigma-1 receptor represents a compelling target for the development of novel therapeutics for cocaine and methamphetamine addiction. Its ability to modulate the dopamine system and other signaling pathways involved in reward and reinforcement offers a unique avenue for intervention. The data and protocols presented here provide a foundation for researchers to further investigate the role of S1R in substance use disorders and to screen for and characterize new chemical entities with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. The Sigma-1 Receptor as a Regulator of Dopamine Neurotransmission: A Potential Therapeutic Target for Methamphetamine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer [frontiersin.org]
- 4. Frontiers | Increased conditioned place preference for cocaine in high anxiety related behavior (HAB) mice is associated with an increased activation in the accumbens corridor [frontiersin.org]
- 5. The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of Sigma-1 Receptor with Dopamine Transporter Attenuates the Binding of Methamphetamine via Distinct Helix-Helix Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of Cocaine or σ Receptor Agonist Self Administration by Subtype-Selective σ Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma1 receptor antagonists determine the behavioral pattern of the methamphetamine-induced stereotypy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Approach to Data Analysis in Cocaine Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Self-Administration of Cocaine Induces Dopamine-Independent Self-Administration of Sigma Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sigma1 receptor antagonists determine the behavioral pattern of the methamphetamine-induced stereotypy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. pnas.org [pnas.org]
- 18. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Examining Cocaine Conditioning Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Co-immunoprecipitation (co-IP) [bio-protocol.org]
Application Notes and Protocols: Sigma-1 Receptor Antagonists for Stroke Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options available beyond the acute phase.[1][2] The Sigma-1 receptor (S1R), a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, has emerged as a promising therapeutic target for neurodegenerative diseases and stroke.[1][2][3] Modulation of S1R activity, through both agonism and antagonism, has been shown to confer neuroprotective effects in preclinical models of ischemic stroke.[1][4] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of Sigma-1 receptor antagonists in the context of stroke.
Sigma-1 receptor antagonists represent a novel therapeutic strategy by potentially mitigating the complex cascade of detrimental events following an ischemic insult. Their mechanisms of action include the regulation of neuroinflammation, reduction of excitotoxicity, and maintenance of cellular homeostasis.[1][4][5] These notes are intended to guide researchers in the design and execution of preclinical studies to evaluate the efficacy and mechanisms of S1R antagonists in stroke models.
Mechanism of Action of Sigma-1 Receptor Antagonists in Ischemic Stroke
The neuroprotective effects of Sigma-1 receptor (S1R) antagonists in ischemic stroke are multifaceted, targeting key pathological processes triggered by cerebral ischemia.[1] While both S1R agonists and antagonists have shown neuroprotective potential, antagonists are thought to exert their effects through distinct signaling pathways.[1][4]
One of the primary mechanisms involves the modulation of N-methyl-D-aspartate receptor (NMDAR) activity.[4][5] The S1R can potentiate NMDAR-mediated calcium influx, which, under ischemic conditions, leads to excitotoxicity and neuronal cell death.[1] By antagonizing the S1R, compounds like S1RA (E-52862/MR309) can dampen this excessive calcium signaling, thereby reducing excitotoxic damage.[4][5]
Furthermore, S1R antagonists play a crucial role in mitigating the inflammatory response following a stroke.[1][4] This includes regulating the activation of microglia and macrophages and suppressing reactive astrogliosis in the peri-infarct region.[1][4] A key downstream effect of S1R antagonism is the significant reduction in the overexpression of matrix metalloproteinase-9 (MMP-9).[4][5] MMP-9 is a critical enzyme involved in the breakdown of the blood-brain barrier (BBB), and its inhibition helps to preserve BBB integrity, reduce cerebral edema, and limit secondary brain injury.[4][6]
The selective S1R antagonist, S1RA, has been shown to significantly reduce cerebral infarct size and improve neurological deficits in animal models of permanent middle cerebral artery occlusion (pMCAO).[4][5] These beneficial effects were absent in S1R knockout mice, confirming the target specificity of this therapeutic approach.[4]
Data Presentation: Efficacy of Sigma-1 Receptor Antagonists
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of Sigma-1 receptor antagonists in rodent models of ischemic stroke.
Table 1: Effect of S1RA (E-52862) on Infarct Volume and Neurological Deficit in a Mouse Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)
| Treatment Group | Administration Route | Dose | Time of Administration | Infarct Volume (% of Total Brain) | Neurological Score Improvement | Reference |
| Saline | Intravenous (iv) | - | 1 hour post-pMCAO | 6.71 ± 1.7% | Baseline | [4] |
| S1RA | Intravenous (iv) | 30 µ g/mouse | 1 hour post-pMCAO | 3.37 ± 0.9% (approx. 50% reduction) | Faster behavioral recovery | [4] |
| S1RA | Intracerebroventricular (icv) | 3 nmol/mouse | 1 hour post-pMCAO | 3.48 ± 0.9% (approx. 50% reduction) | Not specified | [4] |
Table 2: Effect of Haloperidol on Infarct Volume in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
| Treatment Group | Administration Route | Dose | Outcome | Reference |
| Vehicle | Subcutaneous (s.c.) | - | Baseline infarct volume | [7] |
| Haloperidol | Subcutaneous (s.c.) | 0.05 mg/kg | 50% reduction in ischemic lesion volume | [7] |
Table 3: Effect of S1RA on Matrix Metalloproteinase-9 (MMP-9) Expression Post-Stroke
| Treatment Group | Outcome | Reference |
| Saline | Baseline MMP-9 expression | [4][5] |
| S1RA | Significant decrease in MMP-9 expression in the peri-infarct cortex | [4][5] |
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This protocol describes the induction of focal cerebral ischemia in mice using the intraluminal filament model, which is highly translational and allows for reperfusion.[7][8][9]
Materials:
-
Anesthesia machine with isoflurane (B1672236)
-
Heating pad with a rectal probe for temperature monitoring
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
6-0 silicone-coated monofilament
-
Laser Doppler flowmeter
-
Sutures (6-0 silk)
-
Saline solution (0.9%)
-
Analgesics (e.g., Carprofen, Buprenorphine)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance).[10]
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.[10]
-
Administer analgesia 30 minutes prior to surgery.[8]
-
Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7]
-
-
Vessel Ligation:
-
Filament Insertion and Occlusion:
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated monofilament through the ECA and advance it into the ICA until the tip occludes the origin of the middle cerebral artery (MCA).[9] A slight resistance should be felt.
-
Confirm successful occlusion by monitoring a >80% reduction in cerebral blood flow using the Laser Doppler flowmeter.[8]
-
-
Occlusion Period:
-
Maintain the filament in place for the desired occlusion period (typically 60 minutes).[1]
-
-
Reperfusion:
-
Post-operative Care:
-
Place the animal in a recovery chamber at 37°C for 1 hour.[8]
-
Provide post-operative analgesia and monitor the animal's recovery.
-
Protocol 2: Assessment of Neurological Deficit
Several scoring systems can be used to assess neurological deficits in mice following stroke. The modified Neurological Severity Score (mNSS) is a composite score that evaluates motor, sensory, reflex, and balance functions.[11]
Scoring System (Example: Modified Bederson Score):
-
0: No apparent deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push (and forelimb flexion).
-
3: Unilateral circling.
-
4: Longitudinal spinning.
-
5: No movement.
Procedure:
-
Perform neurological assessments at standardized time points post-stroke (e.g., 24 hours, 48 hours, and weekly thereafter).
-
Handle mice gently to minimize stress.
-
Record the scores for each mouse in a blinded fashion.
Protocol 3: Infarct Volume Measurement using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in living cells to a red formazan (B1609692) product. Ischemic tissue, with reduced mitochondrial function, remains unstained (white).[12][13]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
10% neutral buffered formalin
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Brain Collection and Slicing:
-
TTC Staining:
-
Fixation and Imaging:
-
Fix the stained slices in 10% neutral buffered formalin.[14]
-
Scan or photograph the slices with a ruler for scale.
-
-
Infarct Volume Quantification:
-
Use image analysis software to measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume, correcting for edema:
-
Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Infarct Volume])
-
-
Conclusion
The investigation of Sigma-1 receptor antagonists offers a promising avenue for the development of novel stroke therapies. The protocols and data presented here provide a framework for researchers to explore the neuroprotective potential of these compounds. Rigorous and standardized preclinical evaluation, as outlined in these notes, is essential for the successful translation of these findings into clinical applications. The multifaceted mechanism of action of S1R antagonists, targeting excitotoxicity, neuroinflammation, and blood-brain barrier integrity, positions them as compelling candidates for mitigating the devastating consequences of ischemic stroke.
References
- 1. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sigma-1 Receptor Antagonist, S1RA, Reduces Stroke Damage, Ameliorates Post-Stroke Neurological Deficits and Suppresses the Overexpression of MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Sigma-1 Receptor Antagonist, S1RA, Reduces Stroke Damage, Ameliorates Post-Stroke Neurological Deficits and Suppresses the Overexpression of MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An MMP-9 exclusive neutralizing antibody attenuates blood-brain barrier breakdown in mice with stroke and reduces stroke patient-derived MMP-9 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]
- 8. Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]
- 9. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests [frontiersin.org]
- 11. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Neurovascular Protection Following Repetitive Hypoxic Preconditioning and Transient Middle Cerebral Artery Occlusion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Sigma-1 Receptor Antagonist 1
For researchers, scientists, and drug development professionals, the proper disposal of potent, biologically active compounds like Sigma-1 receptor antagonist 1 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for hazardous waste management is essential to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound and associated contaminated materials.
The primary method for disposing of this compound is through your institution's licensed hazardous waste program, managed by the Environmental Health and Safety (EHS) department. This compound should never be disposed of down the drain or in regular trash.[1][2]
Pre-Disposal Handling and Storage
Proper handling and storage are the foundational steps for safe chemical disposal. To ensure the stability of this compound and prevent accidental exposure before disposal, it is recommended to store the compound at -20°C for up to one month or at -80°C for up to six months.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.
-
Waste Segregation:
-
Solid Waste: All solid forms of the antagonist, as well as contaminated materials such as weighing papers, pipette tips, and gloves, must be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. It is crucial not to mix this waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate.
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with the antagonist must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Management:
-
Use containers that are chemically compatible with the waste. Plastic is often preferred.[2]
-
Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[3][4]
-
Keep waste containers closed except when adding waste.[1][2]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[4]
-
-
Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
For liquid waste, list all solvents and their approximate concentrations.
-
The date when waste was first added to the container.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Requesting Waste Pickup: Once a waste container is full, or before it has been in storage for one year, contact your institution's EHS department to arrange for pickup and final disposal.[4]
Hazardous Waste Accumulation Limits
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. It is imperative to consult your institution's specific policies, as these may vary.
| Parameter | Limit |
| Maximum Hazardous Waste Volume per SAA | 55 gallons |
| Maximum Acutely Toxic Waste Volume per SAA | 1 quart (liquid) or 1 kilogram (solid) |
| Container Removal from SAA (once full) | Within 3 calendar days |
| Maximum Storage Time for a Partially Filled Container | Up to 12 months |
Source: University of Pennsylvania EHRS[2]
Experimental Protocols and Signaling Pathways
While specific experimental uses of this compound will vary, the principles of waste disposal remain consistent. For example, in an in vitro study where the antagonist is dissolved in a solvent for use in cell culture, all materials that come into contact with the compound, including media, pipette tips, and culture plates, must be treated as hazardous waste.
Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. Their antagonists block the signaling pathways modulated by these receptors, which can influence a variety of cellular processes, including ion channel function, neuronal signaling, and cell survival. The disposal of these compounds must account for their biological potency.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Sigma-1 receptor antagonist 1
Essential Safety and Handling Guide for Sigma-1 Receptor Antagonist 1
This guide provides crucial safety and logistical information for the handling and disposal of Sigma-1 (σ1) receptor antagonist 1. As a potent, selective antagonist with a high binding affinity (Ki = 1.06 nM), this compound warrants careful handling to prevent accidental exposure and ensure laboratory safety.[1] Researchers, scientists, and drug development professionals should adhere to these procedural guidelines, treating the compound as potentially hazardous. This document should be used in conjunction with the official Safety Data Sheet (SDS) provided by the manufacturer for the specific antagonist in use.
Core Safety Principles
Due to the high potency of this compound, all handling procedures should be performed in a designated and controlled area. Access should be restricted to trained personnel only. A thorough risk assessment should be conducted before any new procedure involving this compound is initiated.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate risks of exposure through inhalation, dermal absorption, and ingestion. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Unpacking/Inventory | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Gown over Lab Coat | Recommended: N95 Respirator |
| Weighing Solid Compound | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Gown over Lab Coat | Required: N95 Respirator |
| Preparing Stock Solutions | Double Nitrile Gloves | Safety Goggles and Face Shield | Disposable Gown over Lab Coat | Required: N95 Respirator |
| Handling Solutions | Single Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | As needed, based on risk assessment |
PPE Specifications:
-
Gloves: Use powder-free nitrile gloves. When double-gloving, the outer glove should be changed immediately upon suspected contact with the compound. Do not wear gloves outside of the designated work area.
-
Gowns: Disposable gowns are recommended to prevent cross-contamination. Gowns should be shown to be resistant to permeability by hazardous drugs.[4]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes, such as preparing stock solutions, safety goggles and a face shield are necessary.
-
Respiratory Protection: An N95 respirator is recommended for any procedure that may generate dust or aerosols. All personnel requiring respiratory protection must be properly fit-tested.
Operational Plan: Handling and Preparation
Strict adherence to the following procedures is essential for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (double nitrile gloves, lab coat, and safety glasses) when unpacking.
-
Verify the compound's identity and quantity against the shipping documents.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. Recommended storage is at -20°C for up to 1 month or -80°C for up to 6 months.
2. Weighing the Compound:
-
All weighing of the solid compound must be conducted in a certified chemical fume hood or a powder containment balance enclosure to minimize the risk of inhalation.
-
Don the required PPE for handling potent solids (double nitrile gloves, disposable gown, safety glasses, and N95 respirator).
-
Use anti-static weigh paper or a tared vial to handle the powder.
-
Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) after weighing is complete.
3. Preparing Stock Solutions:
-
All procedures for preparing stock solutions must be performed in a chemical fume hood.
-
Wear the appropriate PPE (double nitrile gloves, disposable gown, safety goggles, face shield, and N95 respirator).
-
Carefully add the solvent to the vial containing the pre-weighed compound.
-
Close the vial tightly and vortex or sonicate until the compound is fully dissolved. The compound is soluble in DMSO.[5]
4. Handling Solutions:
-
When working with solutions of the antagonist, wear a lab coat and single nitrile gloves.
-
All manipulations should be performed over a disposable absorbent bench liner to contain any potential spills.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
Waste contaminated with potent pharmacological compounds is considered hazardous waste and must be segregated from regular laboratory trash.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, gowns, weigh paper, pipette tips) must be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and the first rinse of any contaminated glassware should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this waste down the drain.[6][7]
-
Sharps Waste: Needles and syringes used for injections must be disposed of in a designated sharps container for hazardous waste.
2. Container Management:
-
All hazardous waste containers must be kept closed except when adding waste.[6][7]
-
Containers should be stored in a designated satellite accumulation area within the laboratory.[8]
3. Disposal Procedure:
-
Arrange for the pickup of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
4. Decontamination:
-
All surfaces and equipment should be decontaminated after use. One of the significant issues encountered when handling potent compounds is the ability to clean contaminated surfaces to a safe and operable level.[9] A validated decontamination procedure should be in place.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
